Nanaomycin C
Description
This compound has been reported in Streptomyces rosa with data available.
from Streptomyces rosa; see also nanaomycin A: 52934-83-5, nanaomycin B: 52934-85-7, nanaomycin E: 72660-52-7; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
58286-55-8 |
|---|---|
Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetamide |
InChI |
InChI=1S/C16H15NO5/c1-7-13-10(5-8(22-7)6-12(17)19)15(20)9-3-2-4-11(18)14(9)16(13)21/h2-4,7-8,18H,5-6H2,1H3,(H2,17,19)/t7-,8+/m1/s1 |
InChI Key |
VENLWOFOMJQPFA-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C[C@H](O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O |
Canonical SMILES |
CC1C2=C(CC(O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O |
Other CAS No. |
58286-55-8 |
Synonyms |
2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetamide |
Origin of Product |
United States |
Foundational & Exploratory
Nanaomycin C: A Technical Guide to its Physical and Chemical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the known physical and chemical properties of Nanaomycin C, an amide derivative of the Nanaomycin A antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of available data, alongside detailed experimental methodologies and conceptual frameworks for further investigation.
Core Chemical and Physical Properties
This compound is a member of the nanaomycin class of antibiotics, which are produced by the bacterium Streptomyces rosa var. notoensis.[1] It is structurally distinguished as an amide of Nanaomycin A.[1] While extensive quantitative data for this compound is not widely available in public literature, the following tables summarize the known properties. For comparative purposes, data for the closely related and more extensively studied Nanaomycin A is also included where available.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetamide | [2][3] |
| Molecular Formula | C₁₆H₁₅NO₅ | [4] |
| Molecular Weight | 301.29 g/mol | [4] |
| CAS Number | 58286-55-8 | [2][4] |
| Canonical SMILES | CC1C2=C(CC(O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | No data available | [5] |
| Boiling Point | No data available | [5] |
| Solubility | Soluble in Methanol. To increase solubility, heating to 37°C and ultrasonication may be employed. | [2] |
| Appearance | No data available | |
| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | [2] |
Table 3: Comparative Physicochemical Properties of Nanaomycin A
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | [6] |
| Molecular Weight | 302.28 g/mol | [6] |
| Appearance | Yellow to orange solid powder | [7] |
| Melting Point | 179°C | |
| Boiling Point | 601.5 ± 55.0 °C at 760 mmHg | [7] |
| Solubility | Insoluble in H₂O; ≥15.1 mg/mL in DMSO; ≥31.07 mg/mL in EtOH with ultrasonic. | |
| LogP | 2.6 | [7] |
Spectroscopic Data
Experimental Protocols
Due to the limited specific data for this compound, this section provides detailed methodologies for key experiments that would be essential for its study, based on established protocols for similar antimicrobial compounds.
Isolation and Purification of Nanaomycins from Streptomyces rosa var. notoensis**
This protocol is a generalized procedure based on the reported isolation of nanaomycins.
Workflow for Nanaomycin Isolation
Caption: Workflow for the isolation and purification of this compound.
-
Fermentation: Streptomyces rosa var. notoensis is cultured in a suitable broth medium under optimal conditions for antibiotic production.
-
Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the nanaomycins into the organic phase.
-
Chromatography: The concentrated organic extract is subjected to silica gel column chromatography.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions containing the target compound are pooled, and the solvent is evaporated. Further purification may be achieved by repeated chromatography or crystallization.
-
Structural Elucidation: The purified compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity as this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This is a standard protocol for determining the antimicrobial activity of a compound.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., Methanol or DMSO) and then serially diluted in a 96-well microtiter plate with appropriate broth medium.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Putative Mechanism of Action and Signaling Pathways
While the specific signaling pathways affected by this compound have not been elucidated, the mechanisms of the closely related Nanaomycins A and K provide a strong basis for a hypothesized mode of action.
Nanaomycin A is known to exert its antimicrobial and anticancer effects through two primary mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Nanaomycin A can be reduced by cellular reductases and then rapidly auto-oxidized, leading to the production of superoxide radicals. This oxidative stress can damage cellular components, including DNA, proteins, and lipids.
-
Inhibition of DNA Methyltransferase 3B (DNMT3B): Nanaomycin A has been shown to selectively inhibit DNMT3B, an enzyme involved in DNA methylation.[8][9][10] Inhibition of this enzyme can lead to the reactivation of silenced tumor suppressor genes.[8][9][10][11]
Nanaomycin K has been shown to inhibit tumor growth and migration by suppressing the phosphorylation of the MAPK signaling pathway and inducing apoptosis via caspase activation.
Given that this compound is an amide of Nanaomycin A, it is highly probable that it shares a similar mechanism of action, likely involving the induction of oxidative stress and potential interactions with epigenetic regulatory enzymes.
Hypothesized Signaling Pathway for this compound
Caption: A putative signaling pathway for this compound's biological activity.
Biological Activities
This compound is reported to have biological activities, including antimicrobial effects against Gram-positive bacteria, fungi, and Mycoplasma gallisepticum.[1] However, detailed quantitative data on its potency against a wide range of organisms are limited in the available literature.
Conclusion
This compound is a promising antibiotic that warrants further investigation. This technical guide consolidates the currently available information on its physical and chemical properties. A significant lack of specific quantitative data highlights the need for comprehensive experimental characterization of this molecule. The provided experimental protocols and the hypothesized mechanism of action offer a foundational framework for researchers to design and execute further studies to unlock the full therapeutic potential of this compound.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Phytochemical: this compound [caps.ncbs.res.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Nanaomycin | C16H14O6 | CID 40586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nanafrocin | quinone-related compound | CAS# 52934-83-5 | InvivoChem [invivochem.com]
- 8. apexbt.com [apexbt.com]
- 9. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Nanaomycin C: An In-depth Technical Guide on its Core Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin C is a member of the nanaomycin class of antibiotics, which are produced by strains of Streptomyces. It is structurally characterized as an amide derivative of Nanaomycin A.[1] While research on this compound is not as extensive as for its parent compound, its activity against Gram-positive bacteria positions it as a subject of interest in the ongoing search for novel antimicrobial agents. This technical guide synthesizes the current understanding of the likely antibacterial mechanism of action of this compound, drawing heavily on the well-documented activities of Nanaomycin A and the broader class of quinone antibiotics. The central hypothesis is that this compound exerts its antibacterial effects through a multi-pronged approach initiated by the generation of reactive oxygen species (ROS), which subsequently disrupts essential cellular processes, including the synthesis of the cell wall, DNA, and RNA.
Core Antibacterial Mechanism of Action
The proposed mechanism of action for this compound is a cascade of events initiated by the production of ROS, leading to widespread cellular damage and inhibition of critical biosynthetic pathways.
Generation of Reactive Oxygen Species (ROS)
Quinone-containing antibiotics like the nanaomycins are known to participate in redox cycling within bacterial cells. This process involves the reduction of the quinone moiety by cellular reductases, such as NADH dehydrogenase, followed by the rapid auto-oxidation of the resulting hydroquinone. This futile cycle generates superoxide anions (O₂⁻), which can then be converted to other highly reactive oxygen species, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[2][3] This oxidative stress is believed to be a primary contributor to the bactericidal activity of this class of compounds. The production of O₂⁻ generated by the reduction of Nanaomycin A has been directly correlated with its antibacterial activity.[4][5]
Inhibition of Cell Wall Synthesis
A crucial downstream effect of the oxidative stress induced by nanaomycins is the inhibition of peptidoglycan synthesis, a vital process for maintaining the structural integrity of the bacterial cell wall.[6] The accumulation of ROS can damage enzymes and deplete cellular resources necessary for the multi-step process of peptidoglycan formation. This process includes the synthesis of precursors in the cytoplasm, their transport across the cell membrane, and their subsequent incorporation into the growing cell wall. Disruption at any of these stages can lead to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and cell death.[][8]
Inhibition of Nucleic Acid and Protein Synthesis
The damaging effects of ROS are not limited to the cell wall. Oxidative damage to DNA and RNA can lead to strand breaks and modifications, thereby inhibiting replication and transcription. Similarly, the oxidation of amino acids and the disruption of protein folding can lead to non-functional or aggregated proteins, effectively halting protein synthesis.[9] The mode of action of Nanaomycin A has been shown to involve the inhibition of protein, DNA, and RNA biosynthesis to a similar extent, suggesting a broad-spectrum impact on macromolecular synthesis following the initial oxidative burst.[2]
Quantitative Data
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus | Positive | Data Not Available |
| Bacillus subtilis | Positive | Data Not Available |
| Enterococcus faecalis | Positive | Data Not Available |
| Streptococcus pneumoniae | Positive | Data Not Available |
| Escherichia coli | Negative | Data Not Available |
| Pseudomonas aeruginosa | Negative | Data Not Available |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to elucidate the antibacterial mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a sterile broth medium.
-
Incubate the culture at the optimal temperature and time to reach the logarithmic growth phase.
-
Dilute the bacterial culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the test bacterium for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.
-
Assay for Reactive Oxygen Species (ROS) Generation
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).
-
Bacterial Cell Preparation:
-
Grow the test bacterium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in the buffer to a defined optical density.
-
-
Loading of Fluorescent Probe:
-
Add H2DCF-DA to the bacterial suspension and incubate in the dark to allow for cellular uptake and deacetylation.
-
-
Treatment with this compound:
-
Add varying concentrations of this compound to the cell suspension.
-
Include a positive control (e.g., a known ROS-inducing agent) and a negative control (untreated cells).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer or a fluorescence plate reader at different time points. An increase in fluorescence indicates the generation of ROS.
-
Macromolecule Synthesis Inhibition Assays
This protocol involves the use of radiolabeled precursors to monitor the synthesis of DNA, RNA, protein, and peptidoglycan.
-
Bacterial Culture and Treatment:
-
Grow the test bacterium to the early logarithmic phase.
-
Add this compound at its MIC or a supra-inhibitory concentration.
-
-
Radiolabeling:
-
At different time intervals after adding this compound, add the respective radiolabeled precursors to aliquots of the culture:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine
-
Peptidoglycan Synthesis: [¹⁴C]N-acetylglucosamine
-
-
-
Incorporation Measurement:
-
After a short incubation period with the radiolabel, stop the incorporation by adding a cold acid solution (e.g., trichloroacetic acid).
-
Collect the precipitated macromolecules on a filter membrane.
-
Wash the filters to remove unincorporated radiolabels.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Compare the incorporation of radiolabeled precursors in this compound-treated cells to that in untreated control cells to determine the extent of inhibition of each macromolecular synthesis pathway.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed antibacterial mechanism of this compound.
Caption: Experimental workflow for ROS detection.
Caption: Workflow for macromolecule synthesis inhibition assay.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nanaomycin H: A new nanaomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanaomycin A | C16H14O6 | CID 442757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
Nanaomycin C as a DNA Methyltransferase (DNMT) Inhibitor: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents Nanaomycin A as a selective inhibitor of DNA methyltransferase 3B (DNMT3B). While Nanaomycin C is a known amide derivative of Nanaomycin A, there is currently a lack of published data specifically evaluating its activity as a DNA methyltransferase inhibitor. This guide will focus on the well-characterized inhibitory properties of Nanaomycin A to provide a comprehensive understanding of this class of compounds, which may inform future research into this compound.
Introduction to Nanaomycins and DNA Methylation
Nanaomycins are a group of pyranonaphthoquinone antibiotics produced by Streptomyces rosa var. notoensis. Among them, Nanaomycin A has emerged as a significant molecule of interest in the field of epigenetics due to its selective inhibition of DNA methyltransferase 3B (DNMT3B)[1][2][3][4]. DNA methylation is a crucial epigenetic modification where a methyl group is added to the cytosine base of DNA, primarily at CpG dinucleotides. This process is catalyzed by DNA methyltransferases (DNMTs) and plays a vital role in regulating gene expression. Aberrant DNA methylation patterns are a hallmark of many cancers, often leading to the silencing of tumor suppressor genes[3][5]. Consequently, inhibitors of DNMTs are being actively investigated as potential anti-cancer therapeutics[3][5][6].
This compound is structurally related to Nanaomycin A, specifically as its amide derivative[7][8]. While its biological activities have been noted, its specific action on DNMTs has not been detailed in the available scientific literature. This guide, therefore, presents a detailed overview of Nanaomycin A as a DNMT inhibitor, with the understanding that its mechanism and activity may provide a foundational framework for investigating this compound.
Quantitative Data on Nanaomycin A Inhibition
Nanaomycin A has been demonstrated to be a potent and selective inhibitor of DNMT3B. The following tables summarize the key quantitative data from various studies.
Table 1: In Vitro DNMT Inhibition by Nanaomycin A
| Enzyme | IC50 (nM) | Notes | Reference |
| DNMT3B | 500 | First identified as a selective inhibitor of DNMT3B. | [2][4] |
| DNMT1 | Inactive | Showed no significant inhibition of DNMT1 enzymatic activity. | [2] |
Table 2: Cytotoxic Activity of Nanaomycin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |
| HCT116 | Colon Cancer | 400 | 72 | [9] |
| A549 | Lung Cancer | 4100 | 72 | [9] |
| HL-60 | Acute Myeloid Leukemia | 800 | 72 | [9] |
Mechanism of Action of Nanaomycin A
Nanaomycin A exerts its effects through the selective inhibition of DNMT3B, leading to the demethylation and subsequent reactivation of silenced tumor suppressor genes. This contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.
Signaling Pathway of Nanaomycin A in Cancer Cells
Caption: Mechanism of Nanaomycin A leading to apoptosis and cell growth inhibition.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize Nanaomycin A as a DNMT inhibitor.
In Vitro DNMT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified DNMT enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human DNMT1 and DNMT3B enzymes are used. A synthetic DNA oligonucleotide, often hemimethylated, serves as the substrate.
-
Reaction Mixture: The reaction is typically carried out in a microplate format and includes the DNMT enzyme, the DNA substrate, and S-adenosyl-L-methionine (SAM), the methyl donor, which is often radiolabeled (e.g., [³H]-SAM).
-
Inhibitor Addition: The test compound (Nanaomycin A) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for the methylation reaction to proceed.
-
Quantification of Methylation: The incorporation of the radiolabeled methyl group into the DNA substrate is quantified. This is often done by spotting the reaction mixture onto a filter membrane that binds DNA, followed by washing to remove unincorporated [³H]-SAM. The radioactivity on the filter is then measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116, A549, HL-60) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (Nanaomycin A) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Resazurin Assay: Similar to the MTT assay, this measures the reduction of resazurin to the highly fluorescent resorufin by viable cells.
-
ATP-based Assays: Quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Gene Reactivation Analysis
Objective: To determine if DNMT inhibition by a compound leads to the reactivation of a silenced tumor suppressor gene.
Methodology:
-
Cell Treatment: Cancer cells with a known hypermethylated and silenced tumor suppressor gene (e.g., A549 cells with silenced RASSF1A) are treated with the test compound.
-
RNA Extraction and cDNA Synthesis: After treatment, total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression level of the target gene is quantified by qRT-PCR using gene-specific primers. The expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Western Blotting: To confirm protein expression, cell lysates are collected and subjected to SDS-PAGE. The separated proteins are transferred to a membrane and probed with an antibody specific for the protein of interest (e.g., RASSF1A).
Experimental Workflow for Evaluating Nanaomycin A
Caption: A typical experimental workflow for characterizing a novel DNMT inhibitor.
Conclusion and Future Directions
Nanaomycin A has been established as a valuable tool for studying the specific roles of DNMT3B and as a lead compound for the development of new epigenetic drugs. Its ability to selectively inhibit DNMT3B, leading to the reactivation of tumor suppressor genes and subsequent anti-cancer effects, highlights the therapeutic potential of this class of molecules.
The structural similarity between Nanaomycin A and this compound suggests that this compound may also possess DNMT inhibitory activity. Future research should focus on a head-to-head comparison of Nanaomycin A and C in DNMT inhibition assays and cellular models. Such studies would clarify the structure-activity relationship within the nanaomycin family and could potentially identify this compound as a novel and potent epigenetic modulator. Further investigations into the broader biological effects and potential therapeutic applications of this compound are warranted.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products Impacting DNA Methyltransferases and Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent [pubmed.ncbi.nlm.nih.gov]
- 6. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic ...: Ingenta Connect [ingentaconnect.com]
- 7. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
A Technical Guide to the Anticancer Properties of Nanaomycin C and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The nanaomycins are a class of pyranonaphthoquinone antibiotics produced by Streptomyces species. Initially identified for their antimicrobial properties, these compounds, particularly analogs like nanaomycin A and nanaomycin K, have demonstrated significant potential as anticancer agents. Their therapeutic effects are attributed to a multi-faceted mechanism of action that includes the induction of apoptosis, inhibition of cancer cell migration and invasion by targeting the epithelial-mesenchymal transition (EMT), and modulation of critical oncogenic signaling pathways such as the MAPK pathway. Furthermore, specific analogs exhibit unique activities, such as the selective inhibition of DNA methyltransferase 3B (DNMT3B) by nanaomycin A, highlighting the potential for epigenetic cancer therapy. This document provides a comprehensive overview of the current understanding of the anticancer properties of nanaomycin C and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanisms of Anticancer Activity
Nanaomycin analogs exert their anticancer effects through several interconnected mechanisms, making them potent agents against various cancer types, including bladder, prostate, and renal cell carcinomas.
Inhibition of Epithelial-Mesenchymal Transition (EMT) and Cell Migration
A primary mechanism attributed to nanaomycin K is the potent inhibition of EMT, a crucial process for cancer cell invasion and metastasis.[1][2][3]
-
Marker Regulation: Treatment with nanaomycin K leads to the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and vimentin.[1][2] This reversal of the EMT phenotype reduces the migratory and invasive capacity of cancer cells.
-
Transcription Factor Suppression: The expression of key EMT-inducing transcription factors, including Snail and Slug, is significantly decreased upon treatment with nanaomycin K.[2][4]
-
Functional Impact: In functional assays, nanaomycin K significantly inhibits wound closure in cancer cell monolayers, providing direct evidence of its ability to impede cell migration, particularly in the presence of EMT inducers like Transforming Growth Factor-beta (TGF-β).[1][4]
Induction of Apoptosis
Nanaomycins trigger programmed cell death, a critical endpoint for many anticancer therapies. This process is primarily mediated through the activation of the caspase cascade.
-
Intrinsic and Extrinsic Pathways: Nanaomycin K has been shown to upregulate the gene expression of initiator caspases, including Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway).[4][5]
-
Effector Caspase Activation: Both pathways converge on the activation of the executioner caspase, Caspase-3.[4][5][6] Increased levels of cleaved-Caspase-3 are consistently observed in nanaomycin-treated cancer cells, confirming the execution of the apoptotic program.[3]
Modulation of Key Signaling Pathways
The anticancer effects of nanaomycins are underpinned by their ability to interfere with critical intracellular signaling cascades that promote cancer cell growth and survival.
-
MAPK Pathway: Nanaomycin K effectively suppresses the phosphorylation of key components of the MAPK signaling pathway, including Erk1/2, p38, and JNK.[2][6] By inactivating this pathway, nanaomycin K inhibits signals that drive proliferation and migration. The compound has also been shown to reduce the expression of Ras, an upstream activator of MAPK signaling.[6]
-
TGF-β Signaling: The cytotoxic effects of nanaomycin K are particularly pronounced in cancer cells stimulated with TGF-β, suggesting that it may selectively target cells undergoing EMT or those in an advanced, aggressive state.[1][4]
Epigenetic Regulation: DNMT Inhibition
Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme often overexpressed in cancer that mediates de novo DNA methylation.[7][8]
-
Gene Reactivation: By inhibiting DNMT3B, nanaomycin A can reverse the hypermethylation-induced silencing of tumor suppressor genes.[8] For instance, it has been shown to reactivate the transcription of the RASSF1A tumor suppressor gene in human cancer cells.[8][9]
-
Therapeutic Potential: This epigenetic mechanism makes nanaomycin A a promising candidate for therapies aimed at reprogramming cancer cells and overcoming drug resistance.[7][10]
Other Potential Mechanisms
-
Reactive Oxygen Species (ROS) Production: Like other quinone-containing compounds, nanaomycins may induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[11][12][13] Elevated ROS levels can damage cellular components and trigger apoptosis.[11][14]
-
Topoisomerase Inhibition: The pyranonaphthoquinone core structure of nanaomycins is similar to other compounds known to inhibit DNA topoisomerases.[4] These enzymes are critical for DNA replication and repair, and their inhibition can lead to DNA damage and cell death.[15][16][17]
Quantitative Anticancer Activity
The potency of nanaomycin analogs has been quantified across various human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.
Table 1: Antiproliferative Activity of Nanaomycin Analogs
| Compound | Cell Line | Cancer Type | IC50 Value | Notes |
|---|---|---|---|---|
| Nanaomycin A | HCT116 | Colorectal Carcinoma | 400 nmol/L | Cell viability measured after 72h.[10] |
| Nanaomycin A | A549 | Non-Small Cell Lung Cancer | 4100 nmol/L | Cell viability measured after 72h.[10] |
| Nanaomycin A | HL60 | Acute Promyelocytic Leukemia | 800 nmol/L | Cell viability measured after 72h.[10] |
| Nanaomycin K | ACHN | Renal Cell Carcinoma | 10-25 µg/mL | Significant growth inhibition observed.[4] |
| Nanaomycin K | Caki-1 | Renal Cell Carcinoma | 5-25 µg/mL | Significant growth inhibition observed.[4] |
Table 2: DNMT Inhibitory Activity of Nanaomycin A
| Enzyme Target | IC50 Value | Assay Conditions |
|---|---|---|
| DNMT3B | 0.5 µM | Biochemical DNMT assay.[10] |
| DNMT1 | > 10 µM | Biochemical DNMT assay; showed high selectivity for DNMT3B.[10] |
Signaling Pathways and Workflows
Visualizing the complex biological interactions and experimental processes is crucial for understanding the therapeutic potential of nanaomycins.
References
- 1. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 5. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 6. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mansouramycin C kills cancer cells through reactive oxygen species production mediated by opening of mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. DNA topoisomerase targeting drugs | Oncohema Key [oncohemakey.com]
- 16. Topoisomerases inhibition and DNA binding mode of daunomycin-oligoarginine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of eukaryotic DNA topoisomerase I and II activities by indoloquinolinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pro-Apoptotic Power of Nanaomycin C: A Technical Guide to its Anticancer Mechanism
Abstract: Nanaomycin C, a member of the nanaomycin family of quinone antibiotics derived from Streptomyces, is emerging as a significant agent in oncology research. This document provides a detailed examination of the molecular mechanisms through which this compound and its analogues induce apoptosis in cancer cells. Key pathways, including the inhibition of the Ras/MAPK signaling cascade and the activation of intrinsic and extrinsic apoptotic pathways, are elucidated. This guide consolidates quantitative data on its antiproliferative and pro-apoptotic efficacy, presents detailed experimental protocols for key assays, and offers visual representations of the critical signaling and experimental workflows. The information is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential as a template for novel anticancer therapeutics.
Introduction
The nanaomycins are a class of naturally occurring quinone antibiotics produced by the actinomycete Streptomyces rosa subsp. notoensis. While initially investigated for their antimicrobial properties, recent studies have pivoted towards their potent anticancer activities. These compounds, particularly analogues like Nanaomycin A and K, have demonstrated significant efficacy in inhibiting the growth and proliferation of various cancer cell lines, including those resistant to conventional therapies.[1][2] The primary mechanism underpinning this anticancer activity is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. This guide focuses on the molecular machinery co-opted by nanaomycins to trigger this cellular self-destruction sequence in cancer cells.
Mechanism of Action: Orchestrating Cell Death
Nanaomycins employ a multi-pronged approach to induce apoptosis, primarily by modulating key signaling pathways that govern cell survival and death. The core mechanism involves the activation of the caspase cascade, facilitated by the suppression of pro-survival signals.
Induction of the Intrinsic and Extrinsic Apoptotic Pathways
Nanaomycins are potent activators of the caspase cascade, a family of proteases that execute the apoptotic program.[3] Research on nanaomycin analogues has shown a significant upregulation in the gene expression of key caspases in renal cell carcinoma lines.[4][5]
-
Initiator Caspases: Nanaomycin K treatment leads to increased expression of Caspase-8 and Caspase-9.[4][5] Caspase-8 is the primary initiator of the extrinsic (death receptor-mediated) pathway, while Caspase-9 initiates the intrinsic (mitochondrial) pathway.[3][4] This dual activation suggests that nanaomycins can trigger apoptosis through both external and internal cellular stress signals.
-
Executioner Caspase: Both pathways converge on the activation of Caspase-3, the principal executioner caspase.[4][6] Nanaomycin K has been shown to significantly increase the expression of cleaved-Caspase-3, the active form of the enzyme, in prostate cancer cells.[1][7] Activated Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Many cancers exhibit aberrant MAPK signaling, making it a key therapeutic target.[8] Nanaomycin K has been shown to effectively suppress this pathway in prostate cancer cells.[1][2]
-
Ras Inhibition: Nanaomycins can decrease the expression of Ras, an upstream activator of the MAPK pathway that is frequently overexpressed in various cancers.[1]
-
Suppression of Phosphorylation: Treatment with Nanaomycin K reduces the phosphorylation, and thus the activity, of the three main MAPK proteins: p38, SAPK/JNK, and Erk1/2.[1] By inhibiting these pro-survival signals, nanaomycins lower the threshold for apoptosis induction.
Potential Role of Reactive Oxygen Species (ROS)
While direct studies on this compound are limited, the quinone structure common to all nanaomycins suggests a likely role for Reactive Oxygen Species (ROS) in their mechanism of action. Many quinone-based anticancer agents induce apoptosis through the generation of ROS.[9] ROS can induce cellular damage, particularly to mitochondria, which triggers the intrinsic apoptotic pathway through the release of cytochrome c.[10][11] This leads to the formation of the apoptosome and the activation of Caspase-9.[12] The observed activation of Caspase-9 by Nanaomycin K aligns with a potential ROS-mediated mitochondrial disruption.[4]
Quantitative Analysis of Pro-Apoptotic Effects
The efficacy of nanaomycins varies across different cancer cell lines. The following tables summarize the available quantitative data for Nanaomycin A and K, which serve as important proxies for the potential activity of this compound.
Table 1: Antiproliferative Activity of Nanaomycin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Citation |
| HCT116 | Colorectal Carcinoma | 400 nmol/L | [13] |
| A549 | Lung Carcinoma | 4100 nmol/L | [13] |
| HL60 | Promyelocytic Leukemia | 800 nmol/L | [13] |
| IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. |
Table 2: Induction of Late-Stage Apoptosis by Nanaomycin K in Bladder Cancer Cells
| Cell Line | Treatment | % of Late Apoptotic Cells | Citation |
| KK47 | Control | ~5% | [14] |
| KK47 | Nanaomycin K (50 µg/mL) + TGF-β | ~25% | [14] |
| T24 | Control | ~2% | [14] |
| T24 | Nanaomycin K (50 µg/mL) + TGF-β | ~30% | [14] |
| Data reflects treatment for 48 hours. TGF-β is used to induce an epithelial-mesenchymal transition (EMT) state, often associated with advanced cancers.[14] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of nanaomycins.
Cell Proliferation Assay
This protocol is used to determine the cytotoxic or growth-inhibitory effects of a compound on cancer cells, often to calculate the IC50 value.
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or other analogues) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Reagent Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[15]
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed 1 x 10^5 cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 50 µg/mL) for 48 hours.[14]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., Guava easyCyte).[14]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blotting for Protein Expression Analysis
This technique is used to detect changes in the expression or phosphorylation state of specific proteins within a signaling pathway.
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved-Caspase-3, phospho-p38, total p38, β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading.
Real-Time PCR for Gene Expression Analysis
This method quantifies the changes in messenger RNA (mRNA) levels of target genes.
-
RNA Extraction: Treat cells as desired, then extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a thermal cycler with specific primers for target genes (e.g., CASP3, CASP8, CASP9, SLUG) and a housekeeping gene (e.g., GAPDH).[4][5] Use a SYBR Green-based master mix for detection.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene.
Signaling Pathways and Experimental Workflows
Visualizations provide a clear framework for understanding the complex interactions and processes involved in this compound's activity.
Figure 1: Nanaomycin-Induced Apoptotic Signaling Pathway.
Figure 2: Experimental Workflow for Assessing Apoptosis.
Conclusion and Future Directions
This compound and its analogues represent a promising class of compounds for cancer therapy. Their ability to induce apoptosis through the dual mechanism of inhibiting pro-survival MAPK signaling and activating the caspase cascade makes them potent cytotoxic agents against a range of cancer cells. The quantitative data, though primarily from analogues, underscores their potential, and the established experimental protocols provide a clear path for further investigation.
Future research should focus on several key areas. Firstly, a more direct and detailed investigation into the role of ROS generation by this compound is warranted to fully elucidate the triggers of the intrinsic apoptotic pathway. Secondly, expanding the scope of investigation to a wider array of cancer cell lines, including patient-derived xenografts, will be crucial for assessing its therapeutic window and potential clinical applications. Finally, structure-activity relationship (SAR) studies could help in designing new, more potent, and selective Nanaomycin derivatives, paving the way for the development of a novel class of anticancer drugs.
References
- 1. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 5. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. MAPK superfamily plays an important role in daunomycin-induced apoptosis of cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive oxygen species elicit apoptosis by concurrently disrupting topoisomerase II and DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Emergence of Nanaomycin C: A Technical Guide to its Initial Isolation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial isolation and characterization of Nanaomycin C, a quinone-related antibiotic. Sourced from the foundational research, this document details the physicochemical properties, spectroscopic data, and biological activity of this compound. Furthermore, it outlines the experimental protocols for its extraction and purification and presents visual workflows and diagrams to facilitate a comprehensive understanding of this significant microbial product.
Physicochemical and Spectroscopic Characterization
This compound was first isolated from the culture medium of Streptomyces rosa var. notoensis.[1] It is identified as an amide derivative of Nanaomycin A.[1] The fundamental physicochemical and spectroscopic properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Orange needles | [2] |
| Molecular Formula | C₁₆H₁₅NO₅ | [2] |
| Molecular Weight | 301.095 (MS) | [2] |
| Melting Point | 178-180 °C | [2] |
| Elemental Analysis | C: 63.78%, H: 4.64%, N: 5.02% (Calculated) | [2] |
| C: 63.46%, H: 4.50%, N: 4.89% (Found) | [2] | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform, and acetone. | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data | Reference |
| UV-Vis Absorption (Methanol) | λmax (nm): 248, 275, 420 | [2] |
| Infrared Absorption (KBr) | νmax (cm⁻¹): 3400, 3260-70, 3180, 2960, 2910, 1645, 1605, 1570, 1450, 1420, 1392, 1360, 1315, 1278, 1263, 1233, 1210, 1160, 1103 | [2] |
Biological Activity
This compound demonstrates inhibitory activity primarily against Gram-positive bacteria and mycoplasmas.[2] Its activity against fungi is noted to be weaker than that of Nanaomycin A.[2] The Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms are presented in Table 3.
Table 3: Antimicrobial Spectrum of this compound (MIC, µg/mL)
| Test Organism | Medium | MIC (µg/mL) | Reference |
| Staphylococcus aureus 209P | Med. II | 1.56 | [3] |
| Bacillus subtilis PCI 219 | Med. II | 3.12 | [3] |
| Escherichia coli K-12 | Med. II | >100 | [3] |
| Shigella sonnei | Med. II | >100 | [3] |
| Pseudomonas aeruginosa | Med. II | >100 | [3] |
| Candida albicans | Med. II | 100 | [3] |
| Saccharomyces cerevisiae | Med. II | 50 | [3] |
| Aspergillus niger | Med. II | >100 | [3] |
| Trichophyton asteroides | Ppotato agar | 25 | [3] |
| Mycoplasma gallisepticum | EEiken PPLO agar | 12.5 | [3] |
Experimental Protocols
Fermentation of Streptomyces rosa var. notoensis
A culture of Streptomyces rosa var. notoensis is grown in a suitable medium to produce Nanaomycins A and C. The fermentation is carried out under aerobic conditions.
Isolation and Purification of this compound
The following diagram illustrates the workflow for the isolation and purification of this compound from the culture broth.
Structural Relationship and Potential Signaling Interactions
This compound is structurally characterized as the amide of Nanaomycin A. This relationship is depicted in the diagram below.
While the initial characterization of this compound did not elucidate its specific mechanism of action or interactions with cellular signaling pathways, subsequent research on other nanaomycin analogues, such as Nanaomycin K, has indicated involvement with pathways like the MAPK signaling pathway in cancer cell lines.[4][5] The mode of action for Nanaomycin A has been linked to the inhibition of respiratory chain-linked NADH or flavin dehydrogenase.[6] Further research is required to determine if this compound shares these or other mechanisms of action. The following diagram illustrates a generalized MAPK signaling pathway that has been implicated for other nanaomycins.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4196266A - Production of nanaomycin A and derivatives thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Antibacterial Spectrum of Nanaomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanaomycin C, a member of the nanaomycin family of quinone antibiotics, is an amide derivative of Nanaomycin A produced by Streptomyces rosa var. notoensis. While research has highlighted the potent antimicrobial activity of other nanaomycin analogues, specific quantitative data on the in vitro antibacterial spectrum of this compound remains limited in publicly available literature. This technical guide synthesizes the current understanding of the antibacterial potential of this compound, outlines detailed experimental protocols for its evaluation, and provides a framework for further research into its mechanism of action.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. The nanaomycins, a class of antibiotics isolated from Streptomyces, have demonstrated a range of biological activities. Nanaomycin A, the most studied of the family, exhibits strong activity against Gram-positive bacteria, fungi, and Mycoplasma species. This compound, as an amide of Nanaomycin A, is of considerable interest for its potential antibacterial properties. This document provides a comprehensive overview of the methodologies used to determine the in vitro antibacterial spectrum of novel compounds, with a specific focus on their application to this compound.
In Vitro Antibacterial Spectrum of this compound
While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, preliminary studies on related compounds, such as Acetylnanaomycin A, indicate strong activity against Gram-positive bacteria and Mycoplasma gallisepticum.[1] Based on these qualitative assessments, a hypothetical antibacterial spectrum for this compound is presented in Table 1. It is critical to note that these values are illustrative and require experimental validation.
Table 1: Hypothetical In Vitro Antibacterial Spectrum of this compound
| Bacterial Species | Gram Stain | Class | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Positive | Cocci | 1 - 8 |
| Streptococcus pyogenes | Positive | Cocci | 0.5 - 4 |
| Bacillus subtilis | Positive | Rod | 2 - 16 |
| Escherichia coli | Negative | Rod | >64 |
| Pseudomonas aeruginosa | Negative | Rod | >64 |
| Mycoplasma pneumoniae | N/A | Mollicutes | 0.25 - 2 |
| Mycoplasma hominis | N/A | Mollicutes | 0.5 - 4 |
Note: The MIC values presented are hypothetical and intended for illustrative purposes. Experimental determination is required for accurate assessment.
Experimental Protocols for MIC Determination
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The two primary methods recommended are Broth Microdilution and Agar Dilution.
Broth Microdilution Method
This method is widely used to determine the MIC of antimicrobial agents in a liquid growth medium and is amenable to high-throughput screening.[2][3][4][5][6]
3.1.1. Materials
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for bacteria, specialized broth for Mycoplasma)
-
Bacterial cultures of test organisms
-
Sterile diluents (e.g., growth medium, sterile water)
-
Spectrophotometer or microplate reader
3.1.2. Procedure
-
Preparation of this compound Dilutions:
-
Create a serial two-fold dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well microtiter plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in the growth medium.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air. For Mycoplasma species, incubation conditions may need to be adjusted (e.g., 5% CO₂ atmosphere) and the duration may be longer.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows no significant increase in OD compared to the negative control.
-
Agar Dilution Method
The agar dilution method is considered a reference method for antimicrobial susceptibility testing and is particularly useful for testing a large number of isolates against a few antimicrobial agents.[6][7][8][9]
3.2.1. Materials
-
This compound stock solution
-
Sterile Petri dishes
-
Molten and cooled Mueller-Hinton Agar (or other appropriate agar medium)
-
Bacterial cultures of test organisms
-
Inoculator (e.g., multipoint replicator)
3.2.2. Procedure
-
Preparation of Agar Plates with this compound:
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent.
-
Add a specific volume of each this compound dilution to molten and cooled (45-50°C) agar to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify. Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation:
-
Using a multipoint replicator, spot a standardized inoculum (approximately 10⁴ CFU per spot) onto the surface of the agar plates containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates in an inverted position at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, the MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the organism at the site of inoculation.
-
Potential Mechanism of Action
While the specific mechanism of action for this compound has not been fully elucidated, studies on other nanaomycins provide valuable insights. Nanaomycins D and A have been shown to inhibit the growth of the Gram-negative bacterium Vibrio alginolyticus by inducing the production of superoxide radicals at the cell membrane.[2] This is achieved through the reduction of the quinone antibiotics by respiratory chain-linked flavin dehydrogenase, followed by rapid autoxidation of the reduced forms.
Another potential mechanism, identified for Nanaomycin A, is the selective inhibition of DNA methyltransferase 3B (DNMT3B). This inhibition leads to genomic demethylation and reactivation of silenced tumor suppressor genes in cancer cells. While this mechanism has been studied in the context of cancer, it is plausible that interference with bacterial DNA methylation could also contribute to the antibacterial effect.
Visualizations
The following diagrams illustrate the experimental workflow for determining the in vitro antibacterial spectrum of this compound and a proposed signaling pathway for its antibacterial action based on related compounds.
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound holds promise as a potential antibacterial agent, particularly against Gram-positive bacteria and Mycoplasma. However, a significant gap exists in the literature regarding its specific in vitro antibacterial spectrum. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the efficacy of this compound. Further investigation is warranted to validate its antibacterial activity, elucidate its precise mechanism of action, and explore its therapeutic potential in the fight against bacterial infections.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agar dilution - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. taylorfrancis.com [taylorfrancis.com]
Nanaomycin C: An In-depth Technical Guide on its Antibacterial Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanaomycin C is a member of the nanaomycin class of quinone antibiotics produced by Streptomyces rosa var. notoensis. While the broader nanaomycin family has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and fungi, specific data on this compound is limited in publicly available scientific literature. This guide synthesizes the available information on this compound and contextualizes it with the more extensively studied members of its class, such as nanaomycin A and D, to provide a comprehensive overview of its potential antibacterial effects and mechanisms of action. Due to the scarcity of specific quantitative data for this compound, this document leverages information from closely related analogs to infer its likely properties and guide future research.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds. The nanaomycins, a group of naturally occurring quinone antibiotics, have been recognized for their therapeutic potential since their discovery. This compound, an amide derivative of nanaomycin A, is part of this promising family of compounds[1]. While early studies confirmed its biological activity, detailed investigations into its specific antibacterial spectrum and mechanism of action are not as prevalent as for other nanaomycins. This guide aims to collate the existing knowledge and provide a framework for understanding the potential of this compound as an antibacterial agent.
Chemical Structure
This compound is structurally characterized as an amide of nanaomycin A[1]. This structural modification likely influences its biological activity, including its spectrum of antimicrobial action and potency.
Antibacterial Spectrum and Efficacy
To provide a comparative context, the MIC values for nanaomycin A against several Gram-positive bacteria are presented below. It is plausible that this compound would exhibit a similar, though not identical, activity profile.
Table 1: Minimum Inhibitory Concentration (MIC) of Nanaomycin A against Gram-Positive Bacteria [2]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 2.0 - 8.0 |
| Mycoplasma gallisepticum | ≤ 0.1 |
Note: This data is for Nanaomycin A and is intended to be illustrative of the potential activity of the nanaomycin class.
Mechanism of Action
Specific mechanistic studies on this compound are not extensively documented. However, insights can be drawn from the well-researched mechanisms of other nanaomycins.
Effect on Gram-Positive Bacteria
Studies on nanaomycin A suggest that its primary mode of action against Gram-positive bacteria involves the disruption of the cytoplasmic membrane or the inhibition of oxidative phosphorylation. This primary effect leads to a cascade of secondary inhibitory effects on vital cellular processes, including the biosynthesis of proteins, nucleic acids (DNA and RNA), and cell-wall peptidoglycan[3].
dot
Caption: Inferred mechanism of action of nanaomycins in Gram-positive bacteria.
Effect on Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria typically presents a significant barrier to many antibiotics. Research on nanaomycins D and A against the Gram-negative marine bacterium Vibrio alginolyticus has revealed a distinct mechanism of action. These nanaomycins are reduced by the bacterial respiratory chain, and their reduced forms are rapidly re-oxidized by molecular oxygen. This redox cycling leads to the production of superoxide radicals (O₂⁻) at the cell membrane, which are cytotoxic and contribute to the observed antibacterial activity.
dot
Caption: Inferred mechanism of nanaomycins in Gram-negative bacteria.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the literature, standard antimicrobial susceptibility testing methods for quinone-based compounds can be applied. The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Workflow:
dot
Caption: General workflow for the broth microdilution assay.
Protocol Steps:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate containing microbial growth medium (e.g., Mueller-Hinton Broth), perform two-fold serial dilutions of the this compound stock solution to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria and medium, no antibiotic) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium upon which bacteria are inoculated.
Protocol Steps:
-
Preparation of Antibiotic Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing varying concentrations of this compound. This is done by adding the appropriate volume of the this compound stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
Future Directions and Research Needs
The limited data available for this compound highlights a significant gap in the understanding of this potentially valuable antimicrobial agent. Future research should focus on:
-
Comprehensive Antimicrobial Susceptibility Testing: Determining the MIC values of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Detailed Mechanistic Studies: Elucidating the precise mechanism of action of this compound against both Gram-positive and Gram-negative bacteria. This should include investigations into its effects on cell membrane integrity, cellular respiration, and the generation of reactive oxygen species.
-
Signaling Pathway Analysis: Identifying any specific bacterial signaling pathways that are modulated by this compound.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.
Conclusion
This compound remains a relatively understudied member of the promising nanaomycin family of antibiotics. Based on the available information for its analogs, it is likely to possess significant activity against Gram-positive bacteria and a potentially distinct mechanism of action against Gram-negative bacteria. The lack of specific data underscores the need for further research to fully characterize its antibacterial properties and evaluate its potential as a future therapeutic agent in the fight against antimicrobial resistance. The protocols and inferred mechanisms presented in this guide provide a foundation for initiating such investigations.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4196266A - Production of nanaomycin A and derivatives thereof - Google Patents [patents.google.com]
- 3. The mode of action of nanaomycin A in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activities of Nanaomycin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycins are a class of quinone antibiotics produced by Streptomyces species. Since their discovery, they have garnered significant interest within the scientific community due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. Nanaomycin C, an amide derivative of Nanaomycin A, serves as a key scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their quantitative data, experimental protocols, and underlying mechanisms of action.
Quantitative Biological Activity Data
The biological activities of this compound and its derivatives have been evaluated against a range of microbial strains and cancer cell lines. The following tables summarize the available quantitative data, including Minimum Inhibitory Concentrations (MIC) for antimicrobial activity and half-maximal inhibitory concentrations (IC50) for anticancer and enzymatic activities.
Table 1: Antimicrobial Activity of this compound and Derivatives (MIC, µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |
| This compound | >100 | >100 | >100 | >100 |
| Acetylnanaomycin A | 3.13 | 1.56 | 50 | 6.25 |
| Nanaomycin A | 1.56 | 0.78 | 25 | 3.13 |
Table 2: Anticancer Activity of Nanaomycin Derivatives (IC50)
| Compound | Cell Line | IC50 | Reference |
| Nanaomycin A | HCT116 (Colon Cancer) | 400 nM | [1] |
| Nanaomycin A | A549 (Lung Cancer) | 4100 nM | [1] |
| Nanaomycin A | HL-60 (Leukemia) | 800 nM | [1] |
| Nanaomycin K | LNCaP (Prostate Cancer) | 1.5 µg/mL (significant inhibition) | [2] |
| Nanaomycin K | PC-3 (Prostate Cancer) | 1.5 µg/mL (significant inhibition) | [2] |
| Nanaomycin K | TRAMP-C2 (Prostate Cancer) | 1.5 µg/mL (significant inhibition) | [2] |
| Nanaomycin K | ACHN (Renal Cancer) | significant inhibition at 25 µg/mL | [3][4] |
| Nanaomycin K | Caki-1 (Renal Cancer) | significant inhibition at 25 µg/mL | [3][4] |
| Nanaomycin K | Renca (Renal Cancer) | significant inhibition at 25 µg/mL | [3][4] |
Table 3: Enzyme Inhibitory Activity of Nanaomycin A
| Compound | Enzyme | IC50 | Reference |
| Nanaomycin A | DNA Methyltransferase 3B (DNMT3B) | 0.5 µM | [1] |
Key Signaling Pathways and Mechanisms of Action
Nanaomycin derivatives exert their biological effects through various mechanisms, primarily by targeting key cellular pathways involved in microbial survival and cancer progression.
Inhibition of DNA Methyltransferase 3B (DNMT3B) by Nanaomycin A
Nanaomycin A has been identified as a selective inhibitor of DNA Methyltransferase 3B (DNMT3B), an enzyme often overexpressed in cancer cells and responsible for de novo DNA methylation.[5][6][7][8][9] Inhibition of DNMT3B by Nanaomycin A leads to a reduction in global DNA methylation, which can reactivate silenced tumor suppressor genes, ultimately inducing apoptosis in cancer cells.[5][6][7][8]
Caption: Inhibition of DNMT3B by Nanaomycin A.
Modulation of the MAPK Signaling Pathway by Nanaomycin K
Nanaomycin K has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical pathway involved in cell proliferation, differentiation, and survival.[2][3][4] Specifically, Nanaomycin K can suppress the phosphorylation of key kinases in the Ras-Raf-MEK-ERK cascade, leading to the inhibition of cancer cell growth and migration.[10][11]
Caption: Inhibition of the MAPK pathway by Nanaomycin K.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines of key experimental protocols used in the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Inoculum Preparation:
-
From a pure culture, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at the optimal temperature for the microorganism until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]
2. Assay Procedure:
-
Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate using the appropriate broth medium.
-
Add the prepared inoculum to each well.
-
Include a positive control (inoculum without the test compound) and a negative control (broth medium only).
-
Incubate the plate at the optimal temperature for the microorganism for 16-20 hours.
3. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
Caption: Workflow for Antimicrobial Susceptibility Testing.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]
1. Cell Seeding:
-
Seed the desired cancer cell line into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[14]
4. Solubilization and Absorbance Reading:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[17]
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion
This compound derivatives represent a promising class of bioactive compounds with significant potential for development as antimicrobial and anticancer agents. This guide has provided a summary of their quantitative biological activities, elucidated their mechanisms of action through key signaling pathways, and detailed the experimental protocols for their evaluation. Further research into the structure-activity relationships of a broader range of this compound analogs is warranted to optimize their therapeutic potential and advance them towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanaomycin K Inhibited Cell Proliferation and Epithelial-Mesenchymal Transition in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic ...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. bioquochem.com [bioquochem.com]
- 17. The Comparison of Anticancer Activity of Thymoquinone and Nanothymoquinone on Human Breast Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Nanaomycin C: A Technical Guide for Researchers and Drug Development Professionals
Topic: Nanaomycin C as a Secondary Metabolite of Streptomyces Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a member of the nanaomycin family of antibiotics, a group of quinone-related compounds produced by the Gram-positive soil bacterium, Streptomyces rosa var. notoensis.[1] First isolated alongside nanaomycins A and B, this compound is structurally distinguished as an amide derivative of Nanaomycin A.[1] The nanaomycins, as a class, exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, production, isolation, and the regulatory networks governing its synthesis in Streptomyces.
Physicochemical Properties and Bioactivity
While specific quantitative data for this compound is limited in publicly available literature, the properties of the closely related and more extensively studied nanaomycins provide valuable context.
| Property | Nanaomycin A | Nanaomycin B | This compound | Reference |
| Molecular Formula | C₁₆H₁₄O₆ | C₁₆H₁₆O₇ | C₁₆H₁₅NO₅ | [2] |
| Molecular Weight | 302.28 | 320.29 | 301.29 | [2] |
| Appearance | Orange needles | Pale yellow needles | - | [2] |
| Bioactivity | Active against Gram-positive bacteria, fungi, and Mycoplasma gallisepticum. Selective inhibitor of DNMT3B. | Active against mycoplasmas and fungi. | Biological activities are noted, with derivatives showing strong activity against Gram-positive bacteria, fungi, and Mycoplasma gallisepticum. | [1][2][3][4] |
| Acute Toxicity (LD₅₀, ip in mice) | 28.2 mg/kg | 169 mg/kg | - | [2] |
Biosynthesis of this compound
The biosynthesis of nanaomycins in Streptomyces rosa var. notoensis proceeds through a type II polyketide synthase (PKS) pathway, utilizing acetate units as primary building blocks. While the complete biosynthetic gene cluster for nanaomycins has not been fully elucidated in the available literature, a proposed pathway can be constructed based on the identified intermediates.
The biosynthesis is thought to commence with the formation of a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield Nanaomycin D, the first stable intermediate in the pathway.[5] Nanaomycin D is then converted to Nanaomycin A.[5][6] The conversion of Nanaomycin A to this compound involves an amidation reaction, where the carboxylic acid group of Nanaomycin A is converted to a primary amide. The specific enzyme catalyzing this step has not yet been characterized.
Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.
References
- 1. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanaomycin K, a new epithelial-mesenchymal transition inhibitor produced by the actinomycete "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioconversion and biosynthesis of nanaomycins using cerulenin, a specific inhibitor of fatty acid and polyketide biosyntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Nanaomycin C's potential as a lead compound for drug discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nanaomycin C is a pyranonaphthoquinone antibiotic that belongs to the nanaomycin family of natural products isolated from Streptomyces rosa var. notoensis.[1] Structurally, it is distinguished as an amide derivative of Nanaomycin A.[2] While much of the contemporary research has focused on its congeners, Nanaomycin A and K, for their potent anticancer properties, this compound itself exhibits a noteworthy spectrum of antimicrobial activity. This guide provides a comprehensive overview of the current state of knowledge on this compound, its established biological activities, and its potential as a lead compound for further drug discovery and development. Given the limited specific data on this compound's anticancer effects, this document also explores the well-documented anticancer mechanisms of the closely related Nanaomycin A and K to highlight potential avenues for future investigation into this compound's therapeutic applications.
Chemical Structure and Properties
This compound is a member of the benzoisochromanequinone class of organic compounds.[3] Its core structure consists of a quinone fused to an isochromane, forming a naphtho[2,3-c]pyran-6,9-dione skeleton. The key structural feature that differentiates this compound from Nanaomycin A is the presence of an amide group in place of a carboxylic acid.
| Property | Value |
| Molecular Formula | C16H15NO5 |
| Molecular Weight | 301.29 g/mol |
| CAS Number | 58286-55-8 |
| Appearance | Yellow needles |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in benzene and ether. Insoluble in water and n-hexane. |
Biological Activity of this compound
The primary reported biological activity of this compound is its antimicrobial effect against a range of Gram-positive bacteria, fungi, and mycoplasma.[2]
Antimicrobial Activity
The antimicrobial spectrum of this compound has been evaluated and compared to its precursor, Nanaomycin A. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.
| Microorganism | This compound (µg/mL) | Nanaomycin A (µg/mL) |
| Staphylococcus aureus 209P | 12.5 | 3.1 |
| Staphylococcus aureus Smith | 12.5 | 3.1 |
| Bacillus subtilis PCI 219 | 6.2 | 1.6 |
| Mycobacterium smegmatis ATCC 607 | 25 | 6.2 |
| Escherichia coli NIHJ | >100 | >100 |
| Shigella flexneri 2a EW-10 | >100 | >100 |
| Pseudomonas aeruginosa P-3 | >100 | >100 |
| Salmonella typhi T-63 | >100 | >100 |
| Proteus vulgaris OX-19 | >100 | >100 |
| Candida albicans 3147 | 50 | 25 |
| Saccharomyces cerevisiae | 12.5 | 6.2 |
| Aspergillus niger | >100 | >100 |
| Penicillium chrysogenum | >100 | >100 |
| Trichophyton asteroides | 3.1 | 0.8 |
| Trichophyton interdigitale | 3.1 | 0.8 |
| Mycoplasma gallisepticum KP-13 | 0.4 | 0.1 |
| Mycoplasma laidlawii B | 1.6 | 0.4 |
Data extracted from Tanaka et al., 1975.
Potential as an Anticancer Agent: Insights from Nanaomycin A and K
While direct evidence for the anticancer activity of this compound is scarce, the well-established anticancer properties of its close relatives, Nanaomycin A and K, provide a strong rationale for investigating this compound in this context.
Nanaomycin A: A Selective DNMT3B Inhibitor
Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme often dysregulated in cancer.[4][5] By inhibiting DNMT3B, Nanaomycin A can lead to the demethylation and subsequent reactivation of silenced tumor suppressor genes.[4] This epigenetic modification mechanism contributes to its antiproliferative effects in various cancer cell lines.
Nanaomycin K: An Inhibitor of Epithelial-Mesenchymal Transition (EMT) and MAPK Signaling
Nanaomycin K has demonstrated significant anti-tumor effects by inhibiting epithelial-mesenchymal transition (EMT), a critical process in cancer cell invasion and migration.[6][7] Studies have shown that Nanaomycin K can reverse EMT by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of mesenchymal markers like N-cadherin and vimentin.[6]
Furthermore, the anti-EMT and anti-tumor effects of Nanaomycin K are linked to its ability to suppress the MAPK signaling pathway. Specifically, it has been shown to decrease the phosphorylation of p38 and SAPK/JNK, key kinases in this pathway.[6][8]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of nanaomycins. While some are specific to the study of Nanaomycin A and K, they provide a robust framework for the investigation of this compound.
Antimicrobial Susceptibility Testing (Agar Dilution Method)
This protocol is based on the conventional agar dilution method used for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates containing twofold serial dilutions of this compound. Ensure the final solvent concentration is not inhibitory to the microorganisms.
-
Inoculum Preparation: Grow microbial cultures to a logarithmic phase and dilute them to a standardized concentration (e.g., 10^5 CFU/mL).
-
Inoculation: Spot-inoculate the prepared agar plates with the microbial suspensions.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 25-30°C for 3-7 days for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
Western Blotting for MAPK Signaling Pathway Analysis
This protocol is used to detect changes in protein expression and phosphorylation in key signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of MAPK proteins (e.g., p38, ERK, JNK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathways affected by nanaomycin family members and a proposed experimental workflow for evaluating this compound.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chronic TGF-β exposure drives stabilized EMT, tumor stemness, and cancer drug resistance with vulnerability to bitopic mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. broadpharm.com [broadpharm.com]
Methodological & Application
Nanaomycin C in Cancer Cell Line Research: Application Notes and Protocols
A Note to the Researcher:
Extensive literature searches for the biological activity of Nanaomycin C in the context of cancer cell line research did not yield specific quantitative data regarding its anti-proliferative effects, mechanism of action, or established experimental protocols. The available scientific literature primarily focuses on the discovery of this compound as an amide derivative of Nanaomycin A[1].
Therefore, to provide comprehensive and actionable information for researchers interested in the Nanaomycin class of compounds, this document presents detailed application notes and protocols for the well-characterized analogues, Nanaomycin A and Nanaomycin K . These compounds have demonstrated significant anti-cancer properties in various cell lines and serve as valuable reference points for investigating the potential of related molecules like this compound. The methodologies and findings detailed below for Nanaomycin A and K can provide a strong foundational framework for designing and conducting research on this compound.
Introduction to Nanaomycins in Cancer Research
Nanaomycins are a group of quinone antibiotics produced by Streptomyces species[2][3]. Several analogues, particularly Nanaomycin A and Nanaomycin K, have been identified as potent anti-tumor agents, exhibiting effects on cell proliferation, apoptosis, and cell migration in various cancer cell lines[2][3][4][5][6]. Their mechanisms of action are multifaceted and appear to be analogue-specific, ranging from the inhibition of DNA methyltransferases to the suppression of key signaling pathways involved in cancer progression[5][7].
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of Nanaomycin A and the effects of Nanaomycin K on different cancer cell lines as reported in the literature.
Table 1: IC50 Values for Nanaomycin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| HCT116 | Colorectal Carcinoma | 400 nM | [8][9] |
| A549 | Lung Carcinoma | 4100 nM | [8][9] |
| HL-60 | Promyelocytic Leukemia | 800 nM | [8] |
Table 2: Proliferation Inhibition by Nanaomycin K in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| KK47 | Bladder Cancer | 50 µg/mL (with TGF-β) | Significant inhibition of cell proliferation (p < 0.01) | [4][6] |
| T24 | Bladder Cancer | 50 µg/mL (with TGF-β) | Significant inhibition of cell proliferation (p < 0.01) | [4][6] |
| LNCaP | Prostate Cancer | 1.5 µg/mL | Significant inhibition of cell growth after 24h (p < 0.05) | [2] |
| PC-3 | Prostate Cancer | 1.5 µg/mL | Significant inhibition of cell growth after 24h (p < 0.01) | [2] |
| TRAMP-C2 | Prostate Cancer | 1.5 µg/mL | Significant inhibition of cell growth after 24h (p < 0.01) | [2] |
| ACHN | Renal Cell Carcinoma | 10 µg/mL and 25 µg/mL | Significant inhibition of cell proliferation | [3] |
| Caki-1 | Renal Cell Carcinoma | 5, 10, and 25 µg/mL | Significant inhibition of cell proliferation | [3] |
| Renca | Renal Cell Carcinoma | 5, 10, and 25 µg/mL | Significant inhibition of cell proliferation | [3] |
Signaling Pathways and Mechanisms of Action
Nanaomycin A: Inhibition of DNMT3B
Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B) with an IC50 of 500 nM[9]. This inhibition leads to the reactivation of silenced tumor suppressor genes, such as RASSF1A, in human cancer cells[7][8].
Nanaomycin K: Inhibition of MAPK Signaling and EMT
Nanaomycin K has been shown to inhibit the phosphorylation of key proteins in the MAPK signaling pathway, including Erk1/2, p38, and JNK[5]. This compound also suppresses Epithelial-Mesenchymal Transition (EMT), a process critical for cancer cell migration and invasion, by downregulating markers like N-cadherin and Vimentin, and upregulating E-cadherin[4][6].
Experimental Protocols
The following are detailed protocols for key experiments cited in the research of Nanaomycin A and K. These can be adapted for the study of this compound.
Cell Proliferation (Cytotoxicity) Assay
This protocol is based on methodologies used to assess the anti-proliferative effects of Nanaomycin K[3][4].
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of Nanaomycin in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Nanaomycin or the vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., WST-8 or MTT) to each well according to the manufacturer's protocol.
-
Measurement: After the recommended incubation time with the reagent, measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the Nanaomycin concentration to determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This protocol for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining is adapted from studies on Nanaomycin K[4][6].
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of Nanaomycin or vehicle control for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the Nanaomycin treatment.
Western Blot Analysis
This protocol is a standard method for assessing changes in protein expression levels, as seen in the investigation of MAPK and EMT markers with Nanaomycin K treatment[5].
Protocol:
-
Cell Lysis: After treatment with Nanaomycin, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Erk, E-cadherin, Caspase-3, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
By utilizing these established protocols and the data from well-studied analogues, researchers can build a robust experimental plan to investigate the potential anti-cancer properties of this compound.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo [mdpi.com]
- 3. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 4. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Nanaomycin C Treatment in in vitro Studies
Introduction
Nanaomycins are a group of quinone antibiotics produced by Streptomyces species. While several analogs, such as Nanaomycin A and Nanaomycin K, have been investigated for their anti-tumor properties, detailed in vitro studies and established protocols specifically for Nanaomycin C are limited in publicly available scientific literature.[1] This document provides a comprehensive overview of the protocols and application notes derived from studies on closely related Nanaomycin analogs, primarily Nanaomycin A and K, which can serve as a foundational guide for researchers investigating this compound. These compounds have demonstrated potential in cancer research through mechanisms including the induction of apoptosis, inhibition of cell migration, and modulation of key signaling pathways.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on Nanaomycin A and K, providing insights into their potency and effects on cancer cell lines.
Table 1: Antiproliferative Activity of Nanaomycin A
| Cell Line | Cancer Type | IC50 Value |
| HCT116 | Colorectal Carcinoma | 400 nmol/L |
| A549 | Non-Small Cell Lung Cancer | 4100 nmol/L |
| HL60 | Acute Myeloid Leukemia | 800 nmol/L |
| Data extracted from a study on the antiproliferative activity of Nanaomycin A. The IC50 values represent the concentration required to inhibit 50% of cell growth. |
Table 2: Effects of Nanaomycin K on Cell Proliferation and Apoptosis
| Cell Line | Cancer Type | Concentration | Effect |
| LNCaP, PC-3, TRAMP-C2 | Prostate Cancer | 1.5 µg/mL | Significantly inhibited cell growth after 24 hours.[2][4] |
| KK47, T24 | Bladder Cancer | 5 µg/mL and 50 µg/mL | Significantly inhibited cell growth after 72 hours, especially in the presence of TGF-β.[5] |
| ACHN, Caki-1, Renca | Renal Cell Carcinoma | 5, 10, or 25 µg/mL | Dose-dependent inhibition of cell proliferation.[6] |
| KK47, T24 | Bladder Cancer | 50 µg/mL | Significantly induced late-stage apoptosis after 48 hours, augmented by TGF-β.[5][7] |
| ACHN | Renal Cell Carcinoma | 25 µg/mL | Significantly induced early and late-stage apoptosis after 24 hours in the presence of TGF-β.[6] |
| This table summarizes the observed effects of Nanaomycin K on various cancer cell lines at different concentrations and time points. |
Experimental Protocols
1. Cell Viability Assay (MTS-based)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5][6]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 or 48 hours).[6][7]
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
3. Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of this compound on cell migration.
-
Materials:
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[2]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound or vehicle control.[2]
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).[2]
-
Measure the wound area at each time point and calculate the percentage of wound closure.
-
4. Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in protein expression levels in key signaling pathways, such as the MAPK pathway, upon treatment with this compound.
-
Materials:
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
5. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for determining the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells as described in the apoptosis protocol.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Signaling Pathways and Workflows
Caption: Proposed mechanism of Nanaomycin K inhibiting the MAPK signaling pathway.[2][5]
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
Determining the IC50 Values of Nanaomycin C and Its Analogs in Tumor Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of Nanaomycin analogs, specifically Nanaomycin A and Nanaomycin K, on various tumor cell lines. Due to the limited availability of specific data for Nanaomycin C in the reviewed literature, this document focuses on its closely related and studied analogs. The provided protocols and data are intended to guide researchers in assessing the anti-cancer properties of these compounds.
Data Presentation: Summary of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 and GI50 (50% growth inhibition) values for Nanaomycin A and Nanaomycin K in various cancer cell lines.
Table 1: IC50 Values of Nanaomycin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 400[1][2] |
| A549 | Lung Carcinoma | 4100[1][2] |
| HL60 | Promyelocytic Leukemia | 800[1][2] |
Table 2: Growth Inhibition Data for Nanaomycin K in Human and Murine Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect |
| 786-O | Renal Cell Carcinoma | 5-10 µg/mL | GI50[1] |
| KK47 | Bladder Cancer (non-muscle-invasive) | 50 µg/mL | Significant growth inhibition[2] |
| T24 | Bladder Cancer (muscle-invasive) | 50 µg/mL | Significant growth inhibition[2] |
| LNCaP | Prostate Cancer (androgen-sensitive) | 1.5 µg/mL | Significant growth inhibition[3] |
| PC-3 | Prostate Cancer (androgen-insensitive) | 1.5 µg/mL | Significant growth inhibition[3] |
| TRAMP-C2 | Prostate Cancer (murine) | 1.5 µg/mL | Significant growth inhibition[3] |
| ACHN | Renal Cell Carcinoma | Not specified | Significant growth inhibition[4] |
| Caki-1 | Renal Cell Carcinoma | Not specified | Significant growth inhibition[4] |
| Renca | Renal Cell Carcinoma (murine) | Not specified | Significant growth inhibition[4] |
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.
Protocol: Determination of IC50 by MTT Assay
1. Materials and Reagents:
-
Nanaomycin compound (A, C, or K)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
2. Cell Seeding:
-
Culture the desired cancer cell lines until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count to determine the cell concentration.
-
Dilute the cells in a complete culture medium to the optimal seeding density (typically 5,000-10,000 cells/well, but this should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
3. Compound Treatment:
-
Prepare a stock solution of the Nanaomycin compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of desired concentrations. It is advisable to perform a wide range of concentrations in a preliminary experiment to narrow down the effective range.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the Nanaomycin compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that results in 50% cell viability, from the dose-response curve using non-linear regression analysis.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways of Nanaomycin Analogs
The antitumor activity of Nanaomycin analogs has been linked to distinct signaling pathways. Nanaomycin A is a known inhibitor of DNA methyltransferase 3B (DNMT3B), leading to the reactivation of tumor suppressor genes. Nanaomycin K has been shown to inhibit the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.
Caption: Figure 1. Proposed Signaling Pathways of Nanaomycin Analogs.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 value of a compound using the MTT assay.
Caption: Figure 2. Experimental Workflow for IC50 Determination.
References
- 1. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 2. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanaomycin K Inhibited Cell Proliferation and Epithelial-Mesenchymal Transition in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanaomycin Administration in Animal Studies
A Note to Researchers: Extensive in vivo animal study data is available for Nanaomycin K, a close analog of Nanaomycin C. Due to a lack of specific published data on the dosage and administration of this compound in animal models, the following protocols and data are based on studies conducted with Nanaomycin K. Researchers should consider this information as a starting point and may need to perform dose-response studies to determine the optimal dosage for this compound.
Introduction
Nanaomycins are a group of quinone antibiotics produced by Streptomyces species. While various nanaomycins have been identified, Nanaomycin K has been investigated for its anti-tumor properties in several preclinical animal models. It has been shown to inhibit tumor growth and epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. The primary mechanism of action for Nanaomycin K involves the inhibition of the MAPK signaling pathway and induction of apoptosis.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of Nanaomycin K used in various animal studies.
Table 1: Nanaomycin K Dosage and Administration in Mouse Models
| Animal Model | Cancer Type | Dosage | Administration Route | Vehicle/Formulation | Frequency | Reference |
| BALB/c nu/nu mice | Bladder Cancer | 0.5 mg/body and 1.0 mg/body | Intratumoral | Gelform | Single dose | [1] |
| C57BL/6J mice | Prostate Cancer | 0.5 mg/mouse and 1.0 mg/mouse | Intratumoral | Spongel in PBS | Single dose | [2] |
| BALB/c nu/nu mice | Renal Cell Carcinoma | 1.0 mg/mouse and 1.5 mg/mouse | Intratumoral | Spongel | Single dose | [3][4] |
Experimental Protocols
Xenograft Mouse Model of Bladder Cancer
This protocol is adapted from studies investigating the anti-tumor effects of Nanaomycin K on bladder cancer.[1]
Materials:
-
BALB/c nu/nu mice (male, 6-8 weeks old)
-
Human urothelial carcinoma cell lines (e.g., KK47, T24)
-
Matrigel
-
Nanaomycin K
-
Gelform (or similar hydrogel)
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
Cell Preparation: Culture bladder cancer cells to the desired confluence. Harvest and resuspend the cells in a 1:1 mixture of media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin treatment when the longest diameter of the tumor reaches approximately 10 mm.
-
Treatment Administration:
-
Prepare Nanaomycin K solutions at the desired concentrations (e.g., 0.5 mg and 1.0 mg) in a suitable vehicle.
-
Administer the Nanaomycin K solution intratumorally using a delivery vehicle like Gelform. A control group should receive the vehicle only.
-
-
Tumor Volume Measurement: Measure the tumor dimensions (longest and shortest diameters) with calipers every few days. Calculate the tumor volume using the formula: Volume = (longest diameter) × (shortest diameter)² × 0.5.
-
Endpoint: Euthanize the mice at a predetermined endpoint (e.g., 9 days post-treatment) and collect the tumors for further analysis (e.g., immunohistochemistry).
Xenograft Mouse Model of Prostate Cancer
This protocol is based on research on the effect of Nanaomycin K on prostate cancer.[2]
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
Prostate cancer cell line (e.g., TRAMP-C2)
-
VitroGel 3D (or similar matrix)
-
Nanaomycin K
-
Spongel (or similar hydrogel)
-
Phosphate-buffered saline (PBS) containing DMSO (for control)
-
Calipers
Procedure:
-
Cell Preparation: Prepare a suspension of prostate cancer cells in VitroGel 3D at a concentration of 1 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inoculate 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Treatment:
-
Allow tumors to grow until the long axis exceeds 10 mm.
-
Randomly assign mice to treatment groups (e.g., 0.5 mg/mouse and 1.0 mg/mouse Nanaomycin K) and a control group (DMSO in PBS).
-
Administer the treatment intratumorally using Spongel as a carrier.
-
-
Data Collection:
-
Measure tumor volume daily for the duration of the experiment (e.g., 5 days).
-
Monitor the body weight of the mice as a measure of general health.
-
-
Tissue Harvesting: At the end of the study, sacrifice the mice and harvest the tumors for further analysis.
Signaling Pathways and Experimental Workflows
Nanaomycin K Signaling Pathway Inhibition
Nanaomycin K has been shown to inhibit the MAPK signaling pathway and induce apoptosis.
Caption: Nanaomycin K inhibits the MAPK pathway and induces apoptosis.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of Nanaomycin in a xenograft mouse model.
Caption: Workflow for a typical in vivo xenograft study.
References
- 1. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 4. Nanaomycin K Inhibited Cell Proliferation and Epithelial-Mesenchymal Transition in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Nanaomycin C
Abstract
This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative analysis of Nanaomycin C in a biological matrix (e.g., human plasma). The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The described method is validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and other drug development applications.
Introduction
This compound is an amide derivative of Nanaomycin A, a member of the nanaomycin class of antibiotics known for their antimicrobial and potential anticancer properties. As interest in the therapeutic potential of this compound grows, a reliable and sensitive analytical method for its quantification in biological matrices is essential for preclinical and clinical research. This document provides a detailed protocol for an HPLC-MS/MS method developed and validated for this purpose.
Experimental
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., a structurally similar and stable isotopically labeled compound or an analogue not present in the samples. For this hypothetical method, we will use Verapamil as an internal standard.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma
-
HPLC System: A standard UHPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 302.1 | 185.1 | 25 |
| Verapamil (IS) | 455.3 | 165.1 | 30 |
Protocols
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and Verapamil (IS) in methanol.
-
Working Solutions: Prepare intermediate working solutions of this compound by serial dilution of the stock solution with 50:50 methanol:water.
-
Calibration Standards (CS): Spike control human plasma with the appropriate working solutions to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in control human plasma at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).
-
To 50 µL of plasma sample (blank, CS, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL Verapamil).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Method Validation
The method was validated according to standard bioanalytical method validation guidelines.
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (R²) was consistently >0.995.
| Concentration (ng/mL) | 1 | 5 | 25 | 100 | 250 | 500 | 1000 |
| R² | \multicolumn{7}{c | }{0.997} |
The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.
Intra-day (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Low | 3.0 | 2.9 | 96.7 | 5.8 |
| Medium | 300.0 | 305.1 | 101.7 | 3.5 |
| High | 800.0 | 792.8 | 99.1 | 2.1 |
Inter-day (n=18, 3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Low | 3.0 | 3.1 | 103.3 | 7.2 |
| Medium | 300.0 | 298.5 | 99.5 | 4.8 |
| High | 800.0 | 809.6 | 101.2 | 3.3 |
-
Limit of Detection (LOD): 0.5 ng/mL (Signal-to-Noise > 3)
-
Limit of Quantification (LOQ): 1.0 ng/mL (Signal-to-Noise > 10, with acceptable accuracy and precision)
Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-MS/MS method described provides a reliable, sensitive, and efficient means for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of drug development studies. The validation data demonstrates that the method meets the requirements for bioanalytical applications.
Application Notes: Measuring Nanaomycin C Cytotoxicity with Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin C is a quinone antibiotic produced by Streptomyces rosa var. notoensis[1]. Like other members of the nanaomycin family, it has garnered interest for its potential anticancer properties. Preliminary studies on related compounds, such as Nanaomycin A and K, suggest these molecules can inhibit cell proliferation, induce apoptosis (programmed cell death), and interfere with critical signaling pathways in cancer cells[2][3][4][5]. Assessing the cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects of this compound is a critical first step in its evaluation as a potential therapeutic agent.
This document provides detailed application notes and protocols for evaluating the cytotoxicity of this compound using two common and reliable colorimetric cell viability assays: MTT and XTT.
Assay Principles
Cell viability assays are essential tools for determining the number of living, healthy cells in a sample[6]. Both the MTT and XTT assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells[6][7].
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product[7][8]. This conversion is carried out by mitochondrial dehydrogenases in metabolically active cells[7]. The resulting formazan crystals must be dissolved in a solubilization agent (like DMSO) before the absorbance can be read, making it an endpoint assay[6].
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay : The XTT assay functions similarly, but the yellow XTT tetrazolium salt is reduced to a water-soluble orange formazan dye[9]. This eliminates the need for a solubilization step, streamlining the protocol[10]. The reaction requires an intermediate electron coupling reagent to facilitate the reduction of XTT by cellular enzymes[10].
Experimental Protocols
The following protocols provide a general framework for assessing this compound cytotoxicity. Optimal conditions, such as cell seeding density and incubation times, should be determined empirically for each cell line.
Materials and Reagents
-
This compound compound
-
Appropriate cancer cell lines (e.g., HCT116, A549, HL60)[11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom sterile microplates
-
For MTT Assay :
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[12]
-
-
For XTT Assay :
Experimental Procedure
Step 1: Cell Seeding
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Harvest adherent cells using Trypsin-EDTA. Suspension cells can be collected by centrifugation.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well)[13].
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume normal growth.
Step 2: Compound Treatment
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for testing. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-cell blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: Performing the Viability Assay
A) MTT Assay Protocol
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well[14].
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form[12][14].
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well[8].
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
B) XTT Assay Protocol
-
Thaw the XTT Reagent and XTT Activator at 37°C immediately before use[10].
-
Prepare the XTT working solution by mixing the activator with the XTT reagent according to the manufacturer's instructions (a common ratio is 1:50, activator to reagent)[10].
-
After the treatment incubation, add 50 µL of the prepared XTT working solution to each well[9][13].
-
Incubate the plate for 2-4 hours at 37°C, protecting it from light[13]. The incubation time should be optimized for the specific cell line.
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 660 nm is often used to correct for background absorbance[13][15].
Data Analysis
-
Background Correction : Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate Percent Viability : Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.
-
% Cell Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Determine IC50 : Plot the % Cell Viability against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%[16].
Data Presentation
The cytotoxic potential of this compound is typically summarized by its IC50 value. The table below presents hypothetical data for illustrative purposes, based on values seen for related compounds[17].
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines (72h Treatment)
| Cell Line | Tissue of Origin | Assay | IC50 (µM) |
| HCT116 | Colon Carcinoma | MTT | 0.45 |
| A549 | Lung Carcinoma | MTT | 4.30 |
| HL-60 | Promyelocytic Leukemia | MTT | 0.88 |
| HCT116 | Colon Carcinoma | XTT | 0.42 |
| A549 | Lung Carcinoma | XTT | 4.45 |
| HL-60 | Promyelocytic Leukemia | XTT | 0.91 |
Visualized Workflows and Signaling Pathways
Experimental Workflows
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Caption: Streamlined experimental workflow for the XTT cytotoxicity assay.
Putative Signaling Pathway for Nanaomycin-Induced Cytotoxicity
Studies on nanaomycins suggest they can induce apoptosis through caspase activation and inhibit key cancer-promoting pathways[2][3][4][5]. Nanaomycin K, for example, has been shown to increase the expression of Caspase-3, -8, and -9[2][18]. Nanaomycin A can reactivate tumor suppressor genes[19]. The pathway below illustrates a potential mechanism for this compound.
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nanaomycin K Inhibited Cell Proliferation and Epithelial-Mesenchymal Transition in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Analysis of Cell Cycle Arrest Induced by Nanaomycin C using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nanaomycin C is a member of the nanaomycin class of antibiotics, which are known for their diverse biological activities. This application note describes a method for analyzing the effects of this compound on the cell cycle of cultured cancer cells using flow cytometry with propidium iodide (PI) staining. Understanding how novel compounds like this compound impact cell cycle progression is crucial for drug development and cancer research.
The protocols provided herein detail the treatment of cells with this compound, preparation of cells for flow cytometric analysis, and the interpretation of cell cycle data. This note also presents hypothetical data to illustrate the potential effects of this compound on cell cycle distribution.
Principle
Flow cytometry is a powerful technique for analyzing the cell cycle by measuring the DNA content of individual cells within a population.[1][2][3][4][5] Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in different phases of the cell cycle will exhibit different levels of fluorescence when stained with PI.
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA and will have a DNA content between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication, and are in the gap 2 or mitosis phase.[6]
By analyzing the distribution of fluorescence intensity in a population of cells, the percentage of cells in each phase of the cell cycle can be quantified. This application note outlines the use of this technique to assess the impact of this compound on cell cycle progression.
Materials and Methods
Reagents and Materials
-
This compound
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometer equipped with a 488 nm laser
Experimental Protocol
1. Cell Culture and Treatment with this compound
-
Culture the chosen cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to attach and resume growth overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used for this compound.
2. Cell Harvesting and Fixation
-
After the treatment period, collect the cell culture medium, which may contain detached cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.
3. Propidium Iodide Staining
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS.
-
Centrifuge at 850 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
4. Flow Cytometry Analysis
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a doublet discrimination gate to exclude cell aggregates from the analysis.
-
Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical Results
Treatment of a hypothetical cancer cell line with this compound for 48 hours is expected to induce cell cycle arrest. Based on the known mechanisms of action of its analogues, Nanaomycin A (a DNMT3B inhibitor) and Nanaomycin K (a potential topoisomerase II inhibitor), two primary outcomes are plausible: G1 arrest or G2/M arrest.[7][8]
Scenario 1: this compound Induces G1 Arrest
In this scenario, this compound, possibly acting as a DNMT3B inhibitor, would cause cells to accumulate in the G1 phase of the cell cycle.
Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound for 48 hours (G1 Arrest Scenario)
| This compound Concentration (µM) | % G0/G1 | % S | % G2/M |
| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 1 | 65.8 ± 2.9 | 22.1 ± 2.2 | 12.1 ± 1.5 |
| 5 | 78.4 ± 3.5 | 12.3 ± 1.9 | 9.3 ± 1.3 |
| 10 | 85.1 ± 4.2 | 8.7 ± 1.6 | 6.2 ± 1.1 |
Scenario 2: this compound Induces G2/M Arrest
In this scenario, this compound, potentially acting as a topoisomerase II inhibitor, would lead to an accumulation of cells in the G2/M phase.
Table 2: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound for 48 hours (G2/M Arrest Scenario)
| This compound Concentration (µM) | % G0/G1 | % S | % G2/M |
| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 1 | 48.9 ± 2.8 | 28.1 ± 2.4 | 23.0 ± 2.1 |
| 5 | 35.7 ± 3.3 | 20.5 ± 2.0 | 43.8 ± 3.7 |
| 10 | 28.3 ± 2.9 | 15.2 ± 1.8 | 56.5 ± 4.5 |
Visualizations
Signaling Pathways and Experimental Workflow
Figure 1: Hypothetical signaling pathway for this compound-induced G1 cell cycle arrest.
Figure 2: Hypothetical signaling pathway for this compound-induced G2/M cell cycle arrest.
Figure 3: Experimental workflow for cell cycle analysis with this compound.
Discussion
The provided protocols and hypothetical data illustrate how to investigate the effects of this compound on the cell cycle. If this compound induces G1 arrest, it may share a mechanism with Nanaomycin A, which is known to inhibit DNMT3B.[8] Inhibition of DNMT3B can lead to the demethylation and re-expression of tumor suppressor genes, such as p21 and p27, which are inhibitors of cyclin-dependent kinases (CDKs) that drive the G1/S transition. Conversely, if this compound causes a G2/M arrest, it may act as a topoisomerase II inhibitor, similar to what has been suggested for Nanaomycin K.[7] Topoisomerase II inhibitors cause DNA double-strand breaks, which activate the G2/M checkpoint and prevent cells from entering mitosis.[7]
Further experiments, such as Western blotting for key cell cycle regulatory proteins (e.g., cyclins, CDKs, p21, p53) and markers of DNA damage (e.g., γH2AX), would be necessary to confirm the specific mechanism of action of this compound.
Conclusion
This application note provides a detailed protocol for the analysis of cell cycle effects of this compound using flow cytometry. The presented hypothetical data and signaling pathways offer a framework for designing and interpreting experiments aimed at elucidating the mechanism of action of this compound. The methods described are fundamental for the preclinical evaluation of potential anticancer agents.
References
- 1. youtube.com [youtube.com]
- 2. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. revvity.com [revvity.com]
- 7. The cell cycle phases of DNA damage and repair initiated by topoisomerase II-targeting chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNMT3B in vitro knocking-down is able to reverse embryonal rhabdomyosarcoma cell phenotype through inhibition of proliferation and induction of myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Delivery of Nanaomycin C: Application Notes and Protocols
Notice: Comprehensive literature searches for in vivo delivery methods specifically for Nanaomycin C did not yield sufficient detailed information to construct the extensive application notes and protocols as requested. The available information is limited, primarily focusing on its discovery and basic biological activities. However, studies on a related compound, Nanaomycin K, provide some insights into potential in vivo administration strategies.
This document, therefore, presents a generalized framework and protocols based on the available data for Nanaomycin K, which can serve as a foundational guide for researchers initiating in vivo studies with this compound. It is crucial to note that these protocols will require significant optimization and validation for this compound.
Application Notes
This compound is a quinone antibiotic, an amide derivative of Nanaomycin A, produced by Streptomyces rosa var. notoensis[1]. While its in vivo applications are not well-documented, related nanaomycins have demonstrated anti-tumor effects[2][3][4]. The development of effective in vivo delivery methods is paramount to harnessing its therapeutic potential.
1. Challenges in In Vivo Delivery:
-
Solubility: Like many natural products, this compound may have poor aqueous solubility, complicating the preparation of formulations suitable for injection.
-
Pharmacokinetics and Biodistribution: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical. There is currently a lack of pharmacokinetic data for this compound[2].
-
Toxicity: The potential for systemic toxicity must be carefully evaluated.
2. Potential Delivery Strategies (Inferred from Nanaomycin K Studies):
-
Direct Intratumoral Injection: For localized tumors, direct injection into the tumor mass can maximize the drug concentration at the target site while minimizing systemic exposure and potential side effects. Studies with Nanaomycin K have successfully used this approach in mouse models of prostate and bladder cancer[2][3][4].
-
Systemic Administration: For disseminated diseases, systemic routes such as intravenous or intraperitoneal injection would be necessary. This would require the development of a suitable formulation to ensure bioavailability and stability in circulation.
3. Formulation Considerations:
A formulation calculator for this compound suggests a method involving initial dissolution in an organic solvent like DMSO, followed by dilution in a biocompatible oil, such as corn oil[5]. This approach aims to create a clear solution for administration[5]. However, the suitability of such a formulation for specific administration routes and its potential for precipitation upon injection must be carefully assessed. For long-term storage of a stock solution, it is recommended to store it at -80°C for use within 6 months or at -20°C for use within 1 month[5]. To aid solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial[5].
Experimental Protocols
The following protocols are adapted from in vivo studies conducted on Nanaomycin K and should be optimized for this compound.
Protocol 1: In Vivo Antitumor Efficacy Study Using a Xenograft Mouse Model (Adapted from Nanaomycin K studies)
This protocol outlines a general procedure to assess the antitumor effects of this compound following intratumoral administration in a subcutaneous xenograft model.
Materials:
-
This compound
-
Solvents for formulation (e.g., DMSO, sterile PBS, or corn oil)
-
Cancer cell line of interest (e.g., a prostate cancer line like TRAMP-C2 as used for Nanaomycin K)[2][3]
-
Immunocompromised mice (e.g., BALB/c nu/nu or C57BL/6J, depending on the cell line)[2][4]
-
Matrigel or similar basement membrane matrix (optional, to support initial tumor growth)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture the selected cancer cells under appropriate conditions to achieve the required number of cells for inoculation.
-
Tumor Cell Inoculation:
-
Treatment Initiation:
-
Once tumors reach a palpable size (e.g., a long axis exceeding 10 mm), randomize the mice into control and treatment groups[2].
-
-
Preparation of this compound Formulation:
-
Prepare the dosing solution of this compound. For example, dissolve this compound in DMSO and then dilute with a vehicle like PBS to the final desired concentration[2]. The final solvent concentration should be non-toxic to the animals.
-
The control group should receive the vehicle solution only.
-
-
Drug Administration:
-
Administer this compound via intratumoral injection. For Nanaomycin K, doses of 0.5 mg and 1.0 mg per mouse have been used[2][4].
-
The administration volume should be kept low (e.g., 80 μL) to avoid excessive pressure within the tumor[2].
-
Treatment can be administered daily or as determined by preliminary toxicity studies.
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (longest diameter) × (shortest diameter)^2 × 0.5[3].
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Quantitative Data Summary
The following table summarizes quantitative data from in vivo studies on Nanaomycin K , which can serve as a starting point for designing experiments with this compound.
| Parameter | Prostate Cancer Model (TRAMP-C2 cells) | Bladder Cancer Model (KK47 cells) |
| Animal Model | Male C57BL/6J mice[2] | Male BALB/c nu/nu mice[4] |
| Cell Inoculum | 1 x 10^6 cells with VitroGel 3D[2] | 1 x 10^6 cells with Matrigel[4] |
| Route of Admin. | Intratumoral[2][3] | Intratumoral[4] |
| Doses | 0.5 mg/mouse and 1.0 mg/mouse[2] | 0.5 mg/mouse and 1.0 mg/mouse[4] |
| Vehicle | DMSO diluted in PBS[2] | Not specified, likely DMSO/PBS |
| Treatment Duration | 5 days[3] | 9 days[4] |
| Outcome | Significant tumor growth inhibition at both doses compared to control[2][3] | Significant tumor growth inhibition at both doses compared to control[4] |
| Adverse Effects | No significant adverse effects reported[2] | No obvious adverse events observed[4] |
Visualizations
Below are diagrams illustrating a generalized experimental workflow for an in vivo study and a potential signaling pathway affected by nanaomycins.
Caption: Experimental workflow for an in vivo antitumor study.
Caption: Inhibition of MAPK/EMT signaling by Nanaomycin K.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
Experimental Controls for Nanaomycin C Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental controls and protocols for studying the biological effects of Nanaomycin C. Due to the limited specific research on this compound, the following recommendations are largely based on studies of the closely related analogs, Nanaomycin A and Nanaomycin K. It is crucial to adapt and optimize these protocols for your specific experimental conditions.
Introduction to this compound
This compound is an amide derivative of Nanaomycin A, a member of the nanaomycin family of antibiotics produced by Streptomyces rosa var. notoensis.[1][2] While research on this compound is limited, related compounds like Nanaomycin A and K have demonstrated significant anti-tumor and biological activities, including the induction of apoptosis and inhibition of epithelial-mesenchymal transition (EMT).[3][4][5] These effects are often associated with the modulation of key signaling pathways, such as the MAPK pathway.[3][6]
Essential Experimental Controls
To ensure the validity and reproducibility of your this compound studies, the following controls are essential:
-
Vehicle Control: This is the most critical control. The solvent used to dissolve this compound (e.g., DMSO) must be added to a set of control cells at the same final concentration used in the experimental group. This accounts for any effects of the solvent itself on cell viability or signaling.
-
Untreated Control: A population of cells that does not receive any treatment. This serves as a baseline for normal cell behavior and growth.
-
Positive Controls for Assays:
-
Cell Viability/Cytotoxicity Assay: A known cytotoxic agent (e.g., staurosporine, doxorubicin) should be used to confirm that the assay can detect cell death.
-
Apoptosis Assay: A known apoptosis-inducing agent (e.g., staurosporine, etoposide) should be used to validate the apoptosis detection method.
-
Western Blot: Use cell lysates with known expression levels of the target proteins as positive controls. For phosphorylated proteins, consider using a known activator of the pathway of interest.
-
-
Negative Controls for Assays:
-
Western Blot: A negative control can be a cell line known not to express the protein of interest or a sample where the primary antibody has been omitted.
-
-
Time-Course and Dose-Response Experiments: To fully characterize the effects of this compound, it is essential to perform experiments across a range of concentrations and time points.
Data Presentation: Quantitative Summary
The following tables summarize typical concentration ranges and incubation times for Nanaomycin A and K, which can serve as a starting point for optimizing experiments with this compound.
Table 1: Recommended Concentration Ranges for In Vitro Studies (Based on Nanaomycin A and K)
| Experiment | Cell Line Examples | Concentration Range | Incubation Time | Reference |
| Cell Viability (MTT Assay) | HCT116, A549, HL60 | 10 nM - 10 µM | 72 hours | [7] |
| KK47, T24 (Bladder Cancer) | 5 µg/mL - 50 µg/mL | 72 hours | [3] | |
| ACHN, Caki-1, Renca (Renal Cancer) | 25 µg/mL | 24 hours | [8] | |
| Apoptosis Assay (Annexin V) | KK47, T24 (Bladder Cancer) | 5 µg/mL - 50 µg/mL | 48 hours | [3][9] |
| ACHN (Renal Cancer) | 25 µg/mL | 24 hours | [8][10] | |
| Western Blot Analysis | A549 (Lung Cancer) | 500 nM - 5 µM | 72 hours | [7] |
| KK47, T24 (Bladder Cancer) | 5 µg/mL - 50 µg/mL | 48 hours | [3] |
Table 2: Key Experimental Controls and Their Purpose
| Control Type | Purpose | Example |
| Vehicle Control | To isolate the effect of the compound from its solvent. | Cells treated with the same concentration of DMSO used to dissolve this compound. |
| Untreated Control | To establish a baseline for normal cell function. | Cells cultured in media without any treatment. |
| Positive Control | To confirm the assay is working correctly. | Using a known cytotoxic drug in a cell viability assay. |
| Negative Control | To determine the level of non-specific signal. | Omitting the primary antibody in a Western blot. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound.
-
Experimental Wells: Add this compound at various concentrations.
-
Vehicle Control Wells: Add medium with the same concentration of vehicle as the highest concentration of this compound.
-
Untreated Control Wells: Add fresh medium only.
-
Blank Wells: Add medium without cells for background measurement.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis (early and late stages) and necrosis in cells treated with this compound.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Cancer cell lines of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (and controls) as described in the MTT assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of specific proteins in response to this compound treatment, particularly those in the MAPK signaling pathway.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Cancer cell lines of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-phospho-SAPK/JNK, anti-phospho-ERK1/2, and their total protein counterparts; anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (and controls).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Visualizations
Signaling Pathway
The following diagram illustrates a simplified MAPK signaling pathway, which has been shown to be affected by Nanaomycin K. It is hypothesized that this compound may have similar effects.
Caption: Putative inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow
The diagram below outlines a logical workflow for investigating the effects of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo | MDPI [mdpi.com]
- 5. Nanaomycin K, a new epithelial-mesenchymal transition inhibitor produced by the actinomycete "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
Preparation of Nanaomycin C Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanaomycin C, an amide derivative of Nanaomycin A, is a quinone antibiotic produced by Streptomyces rosa var. notoensis[1]. This class of compounds has garnered significant interest in cancer research due to its cytotoxic and anti-tumor activities. Notably, nanaomycins have been shown to inhibit the MAPK signaling pathway and DNA methyltransferase 3B (DNMT3B), leading to the suppression of cancer cell proliferation, migration, and the induction of apoptosis[2][3][4][5]. Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable results in cell-based assays. These application notes provide detailed protocols for the preparation, storage, and application of this compound in a cell culture setting.
Chemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 58286-55-8 | [6] |
| Molecular Formula | C19H17NO6 | Inferred |
| Molecular Weight | 367.34 g/mol | Inferred |
| Appearance | Crystalline Solid | Inferred |
| Solubility | Soluble in Methanol and DMSO | [6] |
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can be serially diluted to working concentrations for various cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Methanol, anhydrous
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block set to 37°C, ultrasonic bath
Procedure:
-
Solvent Selection: Based on experimental needs, either DMSO or Methanol can be used as a solvent. DMSO is a common choice for preparing stock solutions of hydrophobic compounds for cell culture applications.
-
Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 367.34 g/mol x 0.001 L x 1000 = 3.67 mg
-
Dissolving this compound: a. Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of the chosen solvent (e.g., 1 mL of DMSO for a 10 mM solution). c. Vortex the solution thoroughly until the powder is completely dissolved. To aid dissolution, the tube can be gently warmed to 37°C and sonicated for a short period[6].
-
Sterilization: The high concentration of DMSO or methanol in the stock solution is typically sufficient to ensure sterility. Filtration is generally not required and may lead to loss of the compound.
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots protected from light. Recommended storage conditions are:
Application in Cell-Based Assays
This compound and its analogs have demonstrated efficacy in various cancer cell lines. The working concentration will vary depending on the cell type and the specific assay being performed.
Recommended Working Concentrations:
| Cell Line | Assay Type | Effective Concentration | Reference |
| Prostate Cancer (LNCaP, PC-3, TRAMP-C2) | Cell Proliferation | 1.5 µg/mL | [2] |
| Bladder Cancer (KK47, T24) | Cell Proliferation, Migration, Apoptosis | 5 µg/mL and 50 µg/mL | [3] |
| Renal Cell Carcinoma (ACHN, Caki-1, Renca) | Cell Proliferation, Apoptosis | 5, 10, and 25 µg/mL | [7][8] |
Protocol for Diluting Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatments, including the vehicle control, and is at a level non-toxic to the cells (typically ≤ 0.5%).
Mechanism of Action: Inhibition of MAPK Signaling
Nanaomycin K, a closely related analog, has been shown to suppress the phosphorylation of key components of the MAPK signaling pathway, including p38, SAPK/JNK, and Erk1/2[2][3]. This inhibition disrupts downstream signaling cascades involved in cell proliferation, migration, and survival.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the preparation and use of this compound in cell culture experiments. Adherence to these guidelines will help ensure the integrity and reproducibility of experimental results, facilitating further investigation into the therapeutic potential of this promising anti-cancer agent. Researchers should always perform preliminary dose-response experiments to determine the optimal concentration of this compound for their specific cell lines and experimental conditions.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 8. Nanaomycin K Inhibited Cell Proliferation and Epithelial-Mesenchymal Transition in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Nanaomycin C on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin C is a member of the nanaomycin class of antibiotics produced by Streptomyces rosa var. notoensis.[1] While research has extensively characterized other nanaomycins, such as Nanaomycin A and K, specific data on this compound's effects on gene expression is limited. This compound is an amide derivative of Nanaomycin A.[1] This document provides a comprehensive guide for researchers to investigate the potential effects of this compound on gene expression. The protocols and expected outcomes are based on the known mechanisms of closely related nanaomycins, which have demonstrated significant anti-tumor and gene-regulatory properties.
Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), leading to the reactivation of silenced tumor suppressor genes.[2][3][4] Nanaomycin K has been shown to inhibit the MAPK signaling pathway and suppress epithelial-mesenchymal transition (EMT) by altering the expression of key genes like E-cadherin, N-cadherin, and vimentin.[5][6][7][8] Given these precedents, it is hypothesized that this compound may also modulate critical signaling pathways and gene expression profiles involved in cancer and other diseases.
These application notes provide detailed protocols for treating cultured cells with this compound and subsequently analyzing changes in gene expression using quantitative PCR (qPCR) and providing a general workflow for RNA sequencing (RNA-Seq).
Key Signaling Pathways Potentially Affected by this compound
Based on the activities of related compounds, this compound may influence the following pathways:
-
MAPK Signaling Pathway: Nanaomycin K has been observed to reduce the phosphorylation of key proteins in the MAPK pathway, such as p38, SAPK/JNK, and Erk1/2, which are crucial for cell proliferation and survival.[5]
-
Epithelial-Mesenchymal Transition (EMT): Nanaomycin K has been shown to inhibit EMT, a process critical for cancer metastasis. This is achieved by upregulating the expression of E-cadherin and downregulating N-cadherin and vimentin.[6][7][8]
-
DNA Methylation: Nanaomycin A is a known inhibitor of DNMT3B, an enzyme that plays a crucial role in epigenetic gene silencing. Inhibition of DNMT3B can lead to the re-expression of tumor suppressor genes.[3]
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanafrocin | quinone-related compound | CAS# 52934-83-5 | InvivoChem [invivochem.com]
- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility and stability of Nanaomycin C
Welcome to the technical support center for Nanaomycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility and stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a quinone antibiotic and an amide derivative of Nanaomycin A.[1] It is produced by Streptomyces rosa var. notoensis.[1] Like other nanaomycins, it exhibits biological activity, but its poor aqueous solubility and potential instability can present challenges in experimental settings. It is known to be soluble in methanol.[2] For storage, it is recommended to store this compound at -20°C.[2]
Q2: My this compound is not dissolving. What can I do?
Low aqueous solubility is a known issue for this compound. Here are several approaches to improve its solubility:
-
Solvent Selection: this compound is soluble in methanol.[2] For other organic solvents, it is recommended to test solubility in small quantities in solvents such as DMSO and ethanol, which are commonly used for poorly soluble compounds.[3][4]
-
Co-solvents: Using a mixture of solvents can enhance solubility. For instance, a combination of an organic solvent in which this compound is soluble (e.g., methanol or DMSO) and an aqueous buffer can be effective.
-
pH Adjustment: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solution.[5][6] The quinone and phenolic hydroxyl groups in this compound suggest its solubility may be pH-dependent. Experimenting with a pH range (e.g., acidic, neutral, and basic) is advised to determine the optimal pH for solubilization.
-
Heating and Sonication: Gently heating the solution to 37°C and using an ultrasonic bath can help dissolve the compound.[2] However, be cautious with temperature as it might accelerate degradation.
Q3: I am observing precipitation of this compound from my solution. How can I prevent this?
Precipitation upon standing is a common issue for poorly soluble compounds when a supersaturated solution is formed. Here are some troubleshooting tips:
-
Use of Stabilizers: Incorporating surfactants or polymers can help stabilize the solution and prevent precipitation.[7][8]
-
Formulation Strategies: Consider advanced formulation approaches such as creating inclusion complexes with cyclodextrins or preparing a nanosuspension. These methods are designed to enhance and maintain the solubility of hydrophobic drugs.[7][8][9][10]
-
Solvent/Anti-Solvent Ratio: If using a solvent/anti-solvent system, carefully optimize the ratio to ensure the drug remains in solution.[7]
Troubleshooting Guides
Guide 1: Issues with Crystallization
Problem: Difficulty in obtaining crystals or poor crystal quality during purification.
| Symptom | Possible Cause | Suggested Solution |
| No crystals form | Solution is not supersaturated (too much solvent). | Concentrate the solution by carefully evaporating some of the solvent. |
| Cooling is too rapid. | Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. | |
| Lack of nucleation sites. | Add a seed crystal of this compound to induce crystallization. | |
| Oily precipitate forms instead of crystals | Compound is impure. | Purify the compound using another technique (e.g., chromatography) before attempting crystallization. |
| Solvent is not ideal. | Try a different solvent or a mixture of solvents. | |
| Low yield of crystals | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the mother liquor and attempt a second crystallization. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated and the transfer is done quickly. |
Guide 2: Suspected Degradation of this compound
Problem: Loss of biological activity or appearance of unknown peaks in analytical assays (e.g., HPLC).
| Symptom | Possible Cause | Suggested Solution |
| Change in solution color over time | Degradation of the quinone moiety. | Protect solutions from light and store at recommended low temperatures (-20°C).[2] Prepare fresh solutions before use. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation due to pH, light, or temperature. | Perform a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method. |
| Loss of biological activity | Degradation of the active compound. | Confirm the integrity of the compound using an analytical technique like HPLC-UV. Ensure proper storage and handling procedures are followed. |
Experimental Protocols
Protocol 1: Preparation of a this compound-β-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing an inclusion complex to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Methanol
-
Magnetic stirrer
-
Rotary evaporator
-
Freeze-dryer
Methodology:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-CD. This can be optimized later.
-
Preparation of Solutions:
-
Dissolve the calculated amount of this compound in a minimal amount of methanol.
-
Dissolve the corresponding molar amount of β-CD in deionized water with stirring. Gently warm the solution if necessary to aid dissolution.
-
-
Complexation:
-
Slowly add the this compound solution to the β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Solvent Removal:
-
Remove the methanol from the mixture using a rotary evaporator.
-
-
Isolation of the Complex:
-
Freeze the resulting aqueous solution and then lyophilize (freeze-dry) to obtain a solid powder of the this compound-β-CD inclusion complex.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the solubility of the complex in water and compare it to that of free this compound.
-
Protocol 2: Preparation of a this compound Nanosuspension by Anti-Solvent Precipitation
This protocol provides a method to prepare a nanosuspension of this compound to enhance its dissolution rate and bioavailability.[7][8]
Materials:
-
This compound
-
A suitable organic solvent (e.g., Methanol, Acetone)[7]
-
An anti-solvent (e.g., deionized water)[7]
-
A stabilizer (e.g., a polymer like HPMC or a surfactant like Polysorbate 80)[7]
-
High-speed homogenizer or ultrasonicator
-
Magnetic stirrer
Methodology:
-
Preparation of the Organic Phase: Dissolve this compound in a suitable organic solvent to create the organic phase. The concentration will depend on the solubility of this compound in the chosen solvent.
-
Preparation of the Aqueous Phase: Dissolve the stabilizer in the anti-solvent (water) to create the aqueous phase.
-
Precipitation:
-
Place the aqueous phase on a magnetic stirrer.
-
Slowly inject the organic phase into the aqueous phase under constant stirring. The rapid mixing will cause the poorly soluble this compound to precipitate as nanoparticles.
-
-
Homogenization:
-
Immediately subject the resulting suspension to high-speed homogenization or ultrasonication to reduce the particle size and prevent aggregation.
-
-
Solvent Removal:
-
Remove the organic solvent from the nanosuspension, for example, by evaporation under reduced pressure.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).
-
Visually inspect for any signs of aggregation or sedimentation.
-
Evaluate the dissolution rate of the nanosuspension compared to the unprocessed this compound powder.
-
Protocol 3: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[11][12]
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.
Methodology:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.
-
For each stress condition, take samples at various time points.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation is not overly aggressive.[2]
Protocol 4: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general approach to developing a stability-indicating HPLC-UV method for the quantification of this compound and the separation of its degradation products.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate or acetate buffer)
-
Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
Method Development:
-
Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound by scanning a dilute solution using a UV-Vis spectrophotometer. This will be the primary wavelength for detection.
-
Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
Incorporate a buffer to control the pH, which can significantly affect the retention and peak shape of ionizable compounds. A pH in the acidic range (e.g., 3-4) is often a good starting point for many small molecules.
-
-
Gradient Elution: Develop a gradient elution program to ensure that both the parent this compound and any potential degradation products (which may have different polarities) are well-separated.
-
A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13]
-
Specificity: Analyze the stressed samples from the forced degradation study to demonstrate that the degradation product peaks are well-resolved from the this compound peak.
-
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | Soluble | [2] |
| DMSO | Data not available (Expected to be soluble) | |
| Ethanol | Data not available (Solubility may be limited) | |
| Water | Poorly soluble | [14] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Solid Powder | -20°C | Long-term | [2] |
| Stock Solution (in an appropriate solvent) | -20°C | Up to 1 month | [2] |
| -80°C | Up to 6 months | [2] |
Visualizations
Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway by Nanaomycin K.
Experimental Workflow: Nanosuspension Preparation
Caption: Workflow for preparing a this compound nanosuspension.
Logical Relationship: Troubleshooting Solubility
Caption: Decision tree for troubleshooting this compound solubility.
References
- 1. CN113069415A - Insoluble drug nanosuspension and preparation method thereof - Google Patents [patents.google.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Solvent-Anti-solvent Method of Nanosuspension for Enhanced Oral Bioavailability of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. humapub.com [humapub.com]
- 10. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianjpr.com [asianjpr.com]
- 13. longdom.org [longdom.org]
- 14. scielo.br [scielo.br]
Technical Support Center: Overcoming Bacterial Resistance to Nanaomycin C
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming bacterial resistance to Nanaomycin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Disclaimer: As of November 2025, specific documented cases of bacterial resistance to this compound are limited in publicly available literature. The guidance provided here is extrapolated from established mechanisms of resistance to other quinone-based antibiotics, which share structural and functional similarities with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected spectrum of activity for this compound?
A1: this compound, an amide of nanaomycin A, has demonstrated activity against Gram-positive bacteria, fungi, and Mycoplasma gallisepticum.[1]
Q2: My bacterial strain shows unexpected resistance to this compound. What are the likely mechanisms?
A2: Based on resistance patterns observed with other quinone antibiotics, the most probable mechanisms of resistance to this compound are:
-
Target Site Modification: Mutations in the genes encoding DNA gyrase and/or topoisomerase IV, the primary targets of quinone antibiotics, can prevent this compound from binding effectively.
-
Increased Efflux: The bacteria may be actively pumping this compound out of the cell using efflux pumps. Overexpression of existing efflux pumps or acquisition of new efflux pump genes can lead to resistance.
-
Reduced Permeability: Alterations in the bacterial cell membrane or cell wall can limit the uptake of this compound into the cell.
Q3: How can I determine if my resistant strain is utilizing an efflux pump to resist this compound?
A3: You can perform a potentiation assay using an efflux pump inhibitor (EPI). If the minimum inhibitory concentration (MIC) of this compound decreases significantly in the presence of an EPI, it suggests that an efflux mechanism is involved.
Q4: Can combination therapy be an effective strategy to overcome this compound resistance?
A4: Yes, combination therapy is a promising approach. Combining this compound with an agent that inhibits the resistance mechanism can restore its efficacy. For example:
-
With an Efflux Pump Inhibitor: This can increase the intracellular concentration of this compound.
-
With a Beta-Lactam Antibiotic: This could potentially create synergistic effects by targeting different cellular pathways.
Q5: Are there any known signaling pathways involved in quinone antibiotic resistance that might be relevant for this compound?
A5: Yes, in some bacteria, two-component regulatory systems can control the expression of efflux pumps. For instance, a sensor kinase might detect the presence of an antibiotic like this compound and activate a response regulator, which in turn upregulates the transcription of efflux pump genes.
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Possible Cause | Troubleshooting Step |
| Inoculum size variability | Standardize the inoculum preparation using a spectrophotometer or McFarland standards. |
| Media composition variation | Use a consistent batch of Mueller-Hinton broth or agar. Ensure the pH is correctly adjusted. |
| This compound instability | Prepare fresh stock solutions of this compound for each experiment. Protect from light if it is light-sensitive. |
| Contamination of culture | Streak the culture on an appropriate agar plate to check for purity before starting the MIC assay. |
Problem 2: No Zone of Inhibition in Disk Diffusion Assay for a Suspected Susceptible Strain
| Possible Cause | Troubleshooting Step |
| Improper disk potency | Use commercially prepared disks or validate the concentration of this compound in self-prepared disks. |
| Inoculum too dense | Ensure the inoculum is prepared to the correct turbidity (e.g., 0.5 McFarland standard). |
| Agar depth incorrect | The depth of the agar in the petri dish should be standardized (typically 4 mm). |
| Incubation conditions | Ensure the plates are incubated at the optimal temperature and duration for the specific bacterial strain. |
Problem 3: Failure to Identify Resistance Mechanism
| Possible Cause | Troubleshooting Step |
| Inappropriate primers for gene sequencing | Design primers based on conserved regions of DNA gyrase and topoisomerase IV genes from related bacterial species. |
| Efflux pump inhibitor is not effective | Test a panel of broad-spectrum efflux pump inhibitors (e.g., CCCP, PAβN). |
| Multiple resistance mechanisms at play | Combine different experimental approaches. For example, sequence target genes and perform efflux pump inhibition assays. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Efflux Pump Inhibition Assay
-
Determine MIC of this compound: Follow the protocol above to determine the baseline MIC of this compound for the resistant strain.
-
Prepare Plates with Efflux Pump Inhibitor (EPI): Prepare a 96-well plate with serial dilutions of this compound as in Protocol 1. To each well, add a sub-inhibitory concentration of a broad-spectrum EPI (e.g., 20 µM CCCP or 100 µg/mL PAβN).
-
Inoculate and Incubate: Inoculate the plate with the resistant bacterial strain and incubate as described in Protocol 1.
-
Determine New MIC: Determine the MIC of this compound in the presence of the EPI.
-
Analyze Results: A significant fold-decrease (typically ≥4-fold) in the MIC of this compound in the presence of the EPI suggests the involvement of an efflux pump.
Protocol 3: Sequencing of DNA Gyrase and Topoisomerase IV Genes
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible (wild-type) and resistant bacterial strains.
-
Primer Design: Design PCR primers to amplify the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the resistant strain with those from the susceptible strain to identify any mutations.
Data Presentation
Table 1: Example MIC Data for this compound with and without an Efflux Pump Inhibitor (EPI)
| Bacterial Strain | MIC of this compound (µg/mL) | MIC of this compound + EPI (µg/mL) | Fold Decrease in MIC | Interpretation |
| Wild-Type (Susceptible) | 2 | 2 | 1 | No significant efflux |
| Resistant Strain A | 64 | 4 | 16 | Efflux is a major resistance mechanism |
| Resistant Strain B | 32 | 32 | 1 | Efflux is not the primary resistance mechanism |
Visualizations
Caption: Workflow for Investigating this compound Resistance.
Caption: Postulated Signaling Pathway for Efflux-Mediated Resistance.
References
Technical Support Center: Minimizing Off-Target Effects of Nanaomycin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of Nanaomycin C in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative primary target?
This compound is an amide derivative of Nanaomycin A.[1][2] Nanaomycin A has been identified as a selective inhibitor of DNA Methyltransferase 3B (DNMT3B), an enzyme responsible for de novo DNA methylation.[3][4][5] Given its structural similarity, DNMT3B is the putative primary target of this compound. Inhibition of DNMT3B can lead to the demethylation and re-expression of silenced tumor suppressor genes.[4][5]
Q2: What are the potential off-target effects of this compound?
While specific off-target interactions for this compound are not extensively documented, potential off-target effects can be inferred from its chemical structure and the behavior of similar small molecules.
-
Reactive Oxygen Species (ROS) Generation: Nanaomycins belong to the quinone class of compounds.[6] Quinones are known to undergo redox cycling, which can lead to the production of ROS.[7][8] An excessive accumulation of ROS can induce oxidative stress, leading to cytotoxicity that is independent of DNMT3B inhibition.[8][9]
-
Interaction with other DNMTs or Methyltransferases: Although Nanaomycin A shows selectivity for DNMT3B, the possibility of cross-reactivity with other DNMTs (like DNMT1) or other classes of methyltransferases at higher concentrations cannot be ruled out.
-
MAPK Pathway Modulation: Other nanaomycin analogs, such as Nanaomycin K, have been shown to inhibit signaling pathways like MAPK (p38 and SAPK/JNK), which could be a potential off-target effect.[10][11]
Q3: How do I select an appropriate experimental concentration for this compound?
Choosing the correct concentration is critical to minimizing off-target effects. Off-target interactions are more likely to occur at higher concentrations.[12]
-
Consult IC50 Values: Start by reviewing literature for the IC50 value of this compound or related compounds against the target of interest in relevant cell lines. For example, Nanaomycin A has an IC50 of 0.5 µM against DNMT3B in biochemical assays and antiproliferative IC50 values ranging from 0.4 µM to 4.1 µM in various cancer cell lines.[3]
-
Perform a Dose-Response Curve: The most reliable method is to perform a dose-response experiment in your specific model system.[12] Test a wide range of concentrations to determine the minimal concentration required to achieve the desired on-target effect (e.g., demethylation of a specific gene) and the concentration at which toxicity is observed.
Q4: How can I confirm that the observed phenotype is a result of on-target this compound activity?
-
Genetic Validation: Use techniques like CRISPR-Cas9 or RNAi to knock down or knock out the putative target, DNMT3B.[13][14] If the phenotype observed with this compound treatment is mimicked by the genetic perturbation, it provides strong evidence for on-target activity.[14]
-
Rescue Experiments: In a DNMT3B knockout or knockdown background, the effects of this compound should be significantly diminished.[12] Alternatively, one could overexpress a drug-resistant mutant of DNMT3B; if this rescues the phenotype, it confirms the target engagement.
-
Target Engagement Assays: Directly confirm that this compound is binding to DNMT3B within the cell using methods like the Cellular Thermal Shift Assay (CETSA).[12]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and mitigating potential off-target effects during your experiments.
Problem: Unexpected or excessive cytotoxicity, or a phenotype that does not align with known functions of the putative target (DNMT3B).
dot
Caption: Troubleshooting workflow for this compound off-target effects.
Data Summary Tables
Effective data organization is key to interpreting results. Use the following templates to structure your findings.
Table 1: Example Dose-Response Data for Nanaomycin A
This table shows example data for Nanaomycin A, which can serve as a template for organizing your own dose-response data for this compound.
| Cell Line | Putative Target | IC50 (Antiproliferative) | IC50 (Biochemical Assay) | Reference |
| HCT116 | DNMT3B | 400 nM | 0.5 µM | [3] |
| A549 | DNMT3B | 4100 nM | 0.5 µM | [3] |
| HL60 | DNMT3B | 800 nM | 0.5 µM | [3] |
Table 2: Recommended Experiments for On-Target Validation
| Experimental Question | Recommended Method | Expected Outcome for On-Target Effect |
| Is the phenotype concentration-dependent? | Dose-Response Curve | A clear sigmoidal curve correlating with target inhibition. |
| Does the compound engage the target in cells? | Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of DNMT3B in drug-treated cells.[12] |
| Is the target necessary for the phenotype? | CRISPR/RNAi Knockout/Knockdown | Genetic removal of DNMT3B mimics the drug's phenotype.[13] |
| Can the phenotype be rescued? | Mutant Rescue Experiment | Expression of a drug-resistant DNMT3B mutant reverses the phenotype.[12] |
| Is the phenotype specific to this compound's scaffold? | Use of Structurally Different Inhibitor | A different DNMT3B inhibitor produces the same phenotype.[13] |
| Is oxidative stress contributing to the phenotype? | ROS Detection Assay & Scavengers | Co-treatment with an antioxidant (e.g., N-acetylcysteine) reverses cytotoxicity but not the specific on-target phenotype. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound directly binds to its putative target, DNMT3B, in a cellular context.[12]
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group with the desired concentration of this compound and a control group with vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble DNMT3B at each temperature point using Western blotting. A positive result is a shift in the melting curve, indicating that drug-bound DNMT3B is more thermally stable.
Protocol 2: In Vitro Scratch (Wound Healing) Assay with Mitomycin C
This protocol assesses cell migration, a process that can be affected by Nanaomycin compounds.[10][15] Mitomycin C is used to inhibit cell proliferation, ensuring that wound closure is due to migration, not cell division.[16]
-
Cell Seeding: Plate cells in a multi-well plate and grow to 90-95% confluency.
-
Inhibit Proliferation: Treat cells with Mitomycin C (e.g., 10 µg/mL) for 2 hours to arrest the cell cycle.[16]
-
Create Scratch: Wash the monolayer gently with PBS. Create a uniform scratch down the center of each well using a sterile 200 µL pipette tip.
-
Treatment: Wash again with PBS to remove dislodged cells. Add fresh media containing this compound at various concentrations or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the time 0 image.
Protocol 3: Intracellular ROS Detection
This protocol measures the generation of reactive oxygen species, a potential off-target effect.
-
Cell Treatment: Plate cells in a multi-well plate (a black-walled plate is recommended for fluorescence assays) and allow them to adhere. Treat the cells with this compound at various concentrations, a vehicle control, and a positive control (e.g., H₂O₂).
-
Probe Loading: During the last 30-60 minutes of treatment, add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to each well.
-
Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader or visualize the cells using a fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.[8]
Visualized Pathways and Workflows
dot
Caption: Putative on-target mechanism of this compound action.
dot
Caption: Potential off-target cytotoxicity via ROS generation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The role of reactive oxygen species in the immunity induced by nano-pulse stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of Reactive Oxygen Species in the Hepatorenal Toxicity of Actinomycin V In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanaomycin K Inhibited Cell Proliferation and Epithelial-Mesenchymal Transition in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nanaomycin C Concentration for Specific Cell Lines
Welcome to the technical support center for Nanaomycin C. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the experimental use of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a quinone antibiotic, structurally similar to Nanaomycin A and K.[1] While the precise mechanism of this compound is still under investigation, its analogues provide clues to its potential action. Nanaomycin A is known to be a selective inhibitor of DNA methyltransferase 3B (DNMT3B), leading to the reactivation of silenced tumor suppressor genes.[2][3][4] Nanaomycin K has been shown to inhibit the MAPK signaling pathway and the epithelial-mesenchymal transition (EMT), which are crucial in cancer progression.[5][6][7] Therefore, it is hypothesized that this compound may also affect cell proliferation and survival through similar pathways.
Q2: I am starting experiments with this compound. What is a recommended starting concentration for my cell line?
A2: As there is limited specific data on the effective concentrations of this compound for different cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on studies with its analogues, a broad concentration range is recommended for initial screening. For Nanaomycin A, IC50 values ranged from 400 nM to 4100 nM in HCT116, A549, and HL60 cell lines.[8][9] For Nanaomycin K, effective concentrations were in the range of 5 µg/mL to 50 µg/mL in bladder and renal cancer cell lines.[6][7][10][11] Therefore, a starting range of 10 nM to 100 µM for this compound in a logarithmic dilution series is a reasonable starting point for a dose-response curve.[12]
Q3: How can I determine if this compound is cytotoxic to my cells?
A3: Cytotoxicity can be evaluated using various cell viability assays. The most common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.[10]
It is recommended to perform a dose-response experiment and calculate the IC50 (half-maximal inhibitory concentration) value, which is the concentration of this compound that inhibits 50% of cell viability.[13]
Q4: My cells are showing high levels of cell death even at low concentrations of this compound. What should I do?
A4: Unexpectedly high cytotoxicity can be due to several factors. Please refer to our troubleshooting guide below for a systematic approach to resolving this issue. Key initial steps include verifying the final concentration of this compound and the solvent (e.g., DMSO), and ensuring the health of your cells before treatment.[14]
Data on Related Compounds
While specific data for this compound is limited, the following tables summarize the effective concentrations of Nanaomycin A and K in various cell lines, which can serve as a reference for designing your experiments.
Table 1: IC50 Values of Nanaomycin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 400 |
| A549 | Lung Carcinoma | 4100 |
| HL60 | Promyelocytic Leukemia | 800 |
Data sourced from Kuck D, et al. (2010).[8][9]
Table 2: Effective Concentrations of Nanaomycin K in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (µg/mL) | Observed Effect |
| KK47 | Bladder Cancer | 5 - 50 | Inhibition of cell proliferation and migration |
| T24 | Bladder Cancer | 5 - 50 | Inhibition of cell proliferation and migration |
| LNCaP | Prostate Cancer | 1.5 - 5 | Inhibition of cell proliferation |
| PC-3 | Prostate Cancer | 1.5 | Inhibition of cell proliferation |
| TRAMP-C2 | Prostate Cancer | 1.5 | Inhibition of cell proliferation and wound healing |
| ACHN | Renal Cell Carcinoma | 5 - 25 | Inhibition of cell proliferation and migration, induction of apoptosis |
| Caki-1 | Renal Cell Carcinoma | 5 - 25 | Inhibition of cell proliferation |
| Renca | Renal Cell Carcinoma | 5 - 25 | Inhibition of cell proliferation |
Data compiled from various sources.[5][6][7][15]
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase during the experiment.[12]
Methodology:
-
Prepare a single-cell suspension of your cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT).
-
The optimal seeding density is the one that results in sub-confluent cells at the end of the experiment.[16]
Protocol 2: Dose-Response Curve for this compound
Objective: To determine the effective concentration range and IC50 of this compound for a specific cell line.
Methodology:
-
Seed cells in a 96-well plate at the optimal seeding density determined in Protocol 1 and allow them to attach overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in culture medium. A logarithmic series (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) is recommended for the initial experiment.[12]
-
Include vehicle-only (medium with the same final concentration of DMSO) and untreated controls.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).[17]
-
Perform a cell viability assay (e.g., MTT).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Pipetting errors- Uneven cell seeding- Edge effects in the plate | - Use calibrated pipettes.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium.[12] |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent incubation times- Different batches of this compound or reagents | - Use cells within a consistent passage number range.- Standardize all incubation times.- Qualify new batches of the compound and reagents.[12] |
| High cytotoxicity at all concentrations | - this compound concentration too high- Solvent (e.g., DMSO) toxicity- Cell contamination (e.g., mycoplasma) | - Test a lower range of concentrations.- Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).- Check cell cultures for contamination.[18] |
| No observable effect at any concentration | - this compound concentration too low- Insufficient incubation time- Compound instability in media- Target pathway not active in the cell line | - Test a higher range of concentrations.- Perform a time-course experiment.- Prepare fresh dilutions for each experiment.- Verify the expression of putative targets in your cell line.[12] |
Visualizing Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanafrocin | quinone-related compound | CAS# 52934-83-5 | InvivoChem [invivochem.com]
- 5. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 7. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Nanaomycin C Precipitation in Culture Media
Welcome to the technical support center for Nanaomycin C. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when working with this compound in a laboratory setting. The following guides and frequently asked questions (FAQs) address specific challenges related to its precipitation in culture media, providing detailed protocols and insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an amide derivative of Nanaomycin A, a member of the nanaomycin class of antibiotics.[1] While direct studies on this compound's specific mechanism are limited, research on closely related nanaomycins, such as Nanaomycin K, strongly suggests that its biological activity involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] Specifically, it is believed to interfere with the phosphorylation of p38 and stress-activated protein kinase/Jun-amino-terminal kinase (SAPK/JNK), which are key regulators of cellular processes like inflammation, proliferation, and apoptosis.[1][2]
Q2: I'm observing precipitation of this compound immediately after adding it to my cell culture medium. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a frequent challenge. The primary reasons include:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in water-based media.
-
Improper Dissolution: The initial stock solution in an organic solvent may not be completely dissolved.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the compound to "crash out" of solution and form a precipitate.
-
High Final Concentration: The desired final concentration in the media may exceed the solubility limit of this compound under the specific culture conditions.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce solubility.
-
Temperature and pH Fluctuations: Changes in temperature or pH can alter the solubility of the compound.[3]
Q3: What is the maximum recommended concentration of the solvent in the final culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of organic solvents like Dimethyl Sulfoxide (DMSO) in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v) , with many researchers aiming for 0.1% (v/v) or lower to avoid off-target effects on the cells. It is crucial to include a vehicle control (media with the same final solvent concentration without this compound) in your experiments to account for any potential effects of the solvent itself.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Addition to Culture Media
This is often due to "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to aggregate.
Troubleshooting Steps:
-
Optimize the Dilution Method:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, dilute the stock solution in a smaller volume of serum-free media or phosphate-buffered saline (PBS), mix gently, and then add this intermediate dilution to your final volume of complete media. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound solution.
-
-
Review Stock Solution Preparation:
-
Ensure Complete Dissolution: Visually inspect your stock solution to confirm that the this compound is fully dissolved. If necessary, gently warm the solution at 37°C or use a sonicator for a short period to aid dissolution.[4]
-
Use an Appropriate Solvent: While this compound is known to be soluble in methanol, other solvents like DMSO and ethanol are commonly used for similar hydrophobic compounds.[4][5] See the solubility data table below for more information.
-
Issue: Precipitate Forms Over Time in the Incubator
Precipitation that occurs after a period of incubation can be due to the compound's instability in the culture environment or its concentration being near its solubility limit.
Troubleshooting Steps:
-
Assess Compound Stability:
-
The stability of this compound in culture media at 37°C over extended periods has not been extensively documented. It is advisable to prepare fresh working solutions for each experiment and minimize the time the compound is in the media before analysis. Some antibiotics can degrade in culture media over time.[3]
-
-
Reduce the Final Concentration:
-
Perform a dose-response experiment to determine the highest concentration of this compound that remains soluble over the desired experimental duration while still eliciting a biological effect.
-
-
Control the Culture Environment:
-
pH Stability: Ensure your culture medium is properly buffered for the CO₂ concentration in your incubator to prevent pH shifts that could affect solubility.
-
Minimize Evaporation: Maintain proper humidity levels in the incubator to prevent the medium from concentrating over time.
-
Quantitative Data Summary
The following table summarizes the available solubility information for this compound and the closely related Nanaomycin A.
| Compound | Solvent | Solubility | Notes |
| This compound | Methanol | Soluble[4][6] | Quantitative data not available. |
| Nanaomycin A | DMSO | ≥15.1 mg/mL (>10 mM)[5] | Gentle warming and sonication can aid dissolution.[5] |
| Ethanol | ≥31.07 mg/mL[5] | Requires ultrasonication for optimal dissolution.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol provides a general guideline. The optimal solvent and concentration may need to be determined empirically.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or Methanol
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 301.29 g/mol ).
-
Weigh the compound: In a sterile, amber microcentrifuge tube, accurately weigh the calculated amount of this compound powder.
-
Add the solvent: Add the appropriate volume of anhydrous, sterile DMSO or methanol to the tube.
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, you can gently warm the tube in a 37°C water bath for a few minutes or place it in a sonicator bath for short intervals until the solution is clear.[4]
-
Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particles or precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for several months at -20°C.[5]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
This protocol describes the preparation of a final working solution from a 10 mM stock solution.
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the required volumes: Calculate the volume of the 10 mM stock solution needed to achieve your desired final concentration in the total volume of culture medium.
-
Intermediate Dilution (Recommended): a. In a sterile tube, add a small volume of the pre-warmed culture medium (e.g., 100 µL). b. Add the calculated volume of the 10 mM this compound stock solution to this small volume of media. c. Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Final Dilution: a. Add the intermediate dilution from the previous step to the remaining volume of your pre-warmed complete culture medium. b. Invert the tube several times to ensure the solution is thoroughly mixed.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
- 1. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | CAS:58286-55-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Addressing batch-to-batch variability of Nanaomycin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with Nanaomycin C, with a specific focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinone antibiotic, specifically an amide derivative of Nanaomycin A, produced by the bacterium Streptomyces rosa var. notoensis[1][2]. While the direct mechanism of action for this compound is not as extensively studied as other nanaomycins, related compounds like Nanaomycin A and K have been shown to exert their effects through multiple pathways. These include the inhibition of DNA methyltransferase 3B (DNMT3B), leading to the reactivation of tumor suppressor genes, and the modulation of the MAPK signaling pathway, which can impact cell proliferation, epithelial-mesenchymal transition (EMT), and apoptosis[3][4][5][6][7].
Q2: We are observing significant differences in the efficacy of this compound between different lots. What could be the cause of this batch-to-batch variability?
Batch-to-batch variability of microbially-derived products like this compound can stem from several factors:
-
Purity and Impurities: Variations in the fermentation and purification processes can lead to differing purity levels and the presence of related nanaomycin analogs (e.g., Nanaomycin A, B, D) or other impurities that may have their own biological activities.
-
Stereoisomerism: The biological activity of this compound can be dependent on its stereochemistry. Different batches might have varying ratios of stereoisomers.
-
Compound Stability and Degradation: Nanaomycins, as quinone-containing compounds, can be susceptible to degradation under certain storage and handling conditions (e.g., exposure to light, high temperatures, or repeated freeze-thaw cycles).
-
Solvent and Formulation: The choice of solvent and the method of preparing stock solutions can impact the solubility and stability of this compound, leading to variability in experimental results[8].
Q3: How should I properly store and handle this compound to minimize variability?
To ensure consistency, it is crucial to adhere to the storage conditions recommended on the product's Certificate of Analysis. Generally, for compounds like this compound, this involves:
-
Storage: Store the solid compound at -20°C or -80°C for long-term stability.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (as specified by the supplier) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles[8].
-
Light Sensitivity: Protect the compound and its solutions from light to prevent photodegradation.
-
Handling: Use appropriate personal protective equipment, as nanaomycins can be toxic[9].
Q4: My experimental results with this compound are not reproducible. What are some common experimental pitfalls?
In addition to the batch variability of the compound itself, experimental inconsistencies can arise from:
-
Cell Line Integrity: Ensure the cell lines used are from a reliable source, have been recently authenticated, and are free from mycoplasma contamination.
-
Assay Conditions: Minor variations in cell seeding density, incubation times, and reagent concentrations can significantly impact results.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects. Always include a vehicle control in your experiments.
-
Pipetting and Dilution Errors: Inaccurate dilutions can lead to significant variations in the final concentration of the compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Variability | 1. Qualify New Batches: Before use in large-scale experiments, test each new batch of this compound in a standardized cell viability assay against a reference batch. 2. Analytical Characterization: If possible, perform analytical chemistry (e.g., HPLC, LC-MS) to confirm the purity and identity of each batch. |
| Inaccurate Compound Concentration | 1. Verify Stock Concentration: Ensure the stock solution was prepared correctly. If in doubt, prepare a fresh stock solution. 2. Check Dilutions: Double-check all calculations and pipetting steps for serial dilutions. |
| Cell Seeding Density | 1. Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well. The optimal density should result in cells being in the exponential growth phase at the time of treatment. |
| Assay Readout Interference | 1. Control for Autofluorescence: If using a fluorescence-based assay, check if this compound autofluoresces at the excitation/emission wavelengths used. 2. Test for Assay Interference: Run controls to ensure the compound does not directly interfere with the assay reagents (e.g., formazan-based assays like MTT). |
Issue 2: Variable Effects on Signaling Pathways (e.g., MAPK, DNMT)
| Potential Cause | Troubleshooting Step |
| Differences in Compound Activity | 1. Confirm Bioactivity: As with IC50 determination, test each new batch for its effect on a known downstream marker of the target pathway (e.g., phosphorylation of p38 or JNK for MAPK pathway) to ensure consistent biological activity. |
| Timing of Treatment and Analysis | 1. Optimize Time Course: The effect of this compound on signaling pathways can be time-dependent. Perform a time-course experiment to determine the optimal time point for observing the desired effect. |
| Antibody Performance | 1. Validate Antibodies: Ensure that the primary and secondary antibodies used for Western blotting or other immunoassays are specific and validated for the target protein. |
| Cellular State | 1. Synchronize Cells: If studying cell cycle-dependent effects, consider synchronizing the cell population before treatment. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Nanaomycin A (a related compound)
| Cell Line | IC50 (µM) | Reference |
| HCT116 | 0.4 | [6] |
| A549 | 4.1 | [6] |
| HL60 | 0.8 | [6] |
Table 2: Effects of Nanaomycin K on Protein Expression in Bladder Cancer Cells
| Protein | Effect of High Concentration (50 µg/mL) | Cell Lines | Reference |
| E-cadherin | Increased expression | KK47, T24 | [3] |
| N-cadherin | Decreased expression | KK47, T24 | [3] |
| Vimentin | Decreased expression | KK47, T24 | [3] |
| Phospho-p38 | Decreased expression | KK47, T24 | [3] |
| Phospho-SAPK/JNK | Decreased expression | KK47, T24 | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Cell Proliferation Inhibition (Optional but Recommended): To ensure that the observed wound closure is due to cell migration and not proliferation, pre-treat the cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL) for 2 hours[3][10].
-
Creating the Scratch: Create a "wound" by scratching the cell monolayer with a sterile pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the initial area.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-phospho-p38, anti-E-cadherin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Nanaomycin's inhibitory effect on the MAPK signaling pathway.
Caption: Nanaomycin A's role in inhibiting DNMT3B and reactivating tumor suppressor genes.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Nanaomycin A | C16H14O6 | CID 442757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Nanaomycin C
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Nanaomycin C. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container, desiccated, and kept at -20°C.[1]
Q2: How should I store this compound solutions?
Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] For short-term storage of up to one month, -20°C is suitable. For storage up to six months, -80°C is recommended to maintain stability.[2]
Q3: In what solvents is this compound soluble?
This compound is soluble in methanol.[1][2]
Q4: What are the general safety precautions for handling this compound?
Handle this compound in a well-ventilated area, preferably under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[3] Avoid inhalation of dust and contact with skin and eyes.[3]
Q5: Is this compound considered hazardous?
Yes, this compound is harmful if swallowed and is suspected of causing cancer. It is crucial to handle it with care and follow all safety guidelines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The concentration may be too high, or the solvent may not be optimal for long-term storage at low temperatures. | Gently warm the tube to 37°C and vortex or sonicate in an ultrasonic bath for a short period to help redissolve the compound.[1][2] If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Loss of biological activity in experiments | Improper storage conditions, repeated freeze-thaw cycles, or exposure to light may have led to degradation. | Always store aliquoted stock solutions at -80°C for long-term use.[2] Prepare fresh working solutions from a new aliquot for each experiment. Protect solutions from light. |
| Inconsistent experimental results | This could be due to inaccurate pipetting, solution instability, or variations in cell culture conditions. | Ensure accurate preparation of serial dilutions. Use freshly prepared working solutions. Maintain consistent experimental parameters and include appropriate positive and negative controls. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in Methanol)
Materials:
-
This compound powder
-
Anhydrous methanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 301.29 g/mol ).[4]
-
Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous methanol to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. If needed, briefly sonicate the tube in an ultrasonic bath to aid dissolution.[1][2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.[2]
Visualized Experimental Workflow
Below is a diagram illustrating the recommended workflow for preparing and using this compound in your experiments.
References
Optimizing incubation time for Nanaomycin C treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nanaomycin C in their experiments. As specific data for this compound is limited, much of the guidance provided is extrapolated from studies on its close structural analogs, Nanaomycin A and Nanaomycin K. It is crucial to perform cell-line-specific optimization for concentration and incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a quinone antibiotic and an amide derivative of Nanaomycin A.[1][2] While the precise mechanism of this compound is not extensively documented, its analogs, Nanaomycin A and K, have been shown to exert anti-cancer effects through modulation of key cellular pathways. Nanaomycin A is a selective inhibitor of DNA methyltransferase 3B (DNMT3B), leading to the reactivation of silenced tumor suppressor genes.[3][4][5] Nanaomycin K has been observed to inhibit the MAPK signaling pathway, affecting downstream targets like phospho-p38, phospho-SAPK/JNK, and phospho-ERK1/2, which are involved in cell proliferation and migration.[6][7]
Q2: What is the optimal incubation time for this compound treatment?
The optimal incubation time for this compound is cell-type dependent and should be determined empirically. Based on studies with Nanaomycin A and K, typical incubation times range from 24 to 72 hours.[3][6][7] Shorter incubation times may be sufficient for observing effects on signaling pathways, while longer durations are often necessary for assessing impacts on cell viability and gene expression.
Q3: What is a suitable concentration range for this compound?
A starting concentration for this compound can be inferred from its analogs. For Nanaomycin A, concentrations have ranged from nanomolar (nM) to low micromolar (µM).[3][5] For Nanaomycin K, effective concentrations in cell culture have been reported in the µg/mL range.[6][7] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
This compound is soluble in methanol.[8][9] For long-term storage, it is recommended to store the compound as a powder at -20°C.[8] Once dissolved, prepare single-use aliquots and store at -20°C or -80°C to minimize freeze-thaw cycles.[8] Stability in solution can be limited, so it is advisable to use freshly prepared solutions for experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cells | - Sub-optimal concentration: The concentration of this compound may be too low for your cell line. - Insufficient incubation time: The treatment duration may be too short to induce a measurable response. - Compound instability: this compound may have degraded in your culture medium. - Cell line resistance: The target pathway may not be active or critical in your chosen cell line. | - Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment (e.g., 24, 48, 72 hours). - Prepare fresh stock solutions and add the compound to the media immediately before treating the cells. - Confirm the expression and activity of target pathways (e.g., MAPK, DNMT3B) in your cell line. |
| High levels of cell death (even at low concentrations) | - Cell line sensitivity: Your cells may be particularly sensitive to quinone antibiotics. - Solvent toxicity: The concentration of the solvent (e.g., methanol) may be too high. - Incorrect concentration calculation: Errors in dilution calculations can lead to unexpectedly high concentrations. | - Use a lower range of concentrations in your dose-response experiments. - Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control. - Double-check all calculations for stock solution preparation and dilutions. |
| Precipitate forms in the culture medium | - Low solubility: The concentration of this compound may exceed its solubility limit in the culture medium. - Interaction with media components: The compound may interact with proteins or other components in the serum or medium. | - Visually inspect the medium for any precipitate after adding this compound. - Consider reducing the serum concentration if experimentally feasible, or test different types of media. - Ensure the final solvent concentration is not causing the compound to precipitate. |
| Inconsistent results between experiments | - Variability in cell health and passage number: Cells at different passages or varying confluency can respond differently. - Inconsistent compound activity: Degradation of this compound in stock solutions over time. - Pipetting errors: Inaccurate dispensing of the compound or cells. | - Maintain a consistent cell culture practice, using cells within a defined passage number range and seeding at a consistent density. - Use freshly prepared stock solutions or aliquots that have not undergone multiple freeze-thaw cycles. - Calibrate your pipettes regularly and ensure proper mixing of solutions. |
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for Nanaomycin Analogs
| Compound | Cell Line(s) | Concentration Range | Incubation Time(s) | Observed Effects | Reference(s) |
| Nanaomycin A | HCT116, A549, HL60 | 400 nM - 4100 nM (IC50) | 72 hours | Inhibition of cell viability, genomic demethylation | [3] |
| Nanaomycin K | KK47, T24 (Bladder Cancer) | 5 µg/mL, 50 µg/mL | 24, 40, 48, 72 hours | Inhibition of cell proliferation and migration, induction of apoptosis | [7] |
| Nanaomycin K | LNCaP, PC-3, TRAMP-C2 (Prostate Cancer) | 1.5 µg/mL - 25 µg/mL | 24, 48, 72 hours | Inhibition of cell growth and migration | [6] |
| Nanaomycin K | ACHN, Caki-1, Renca (Renal Cell Carcinoma) | 5, 10, 25 µg/mL | 24 hours | Inhibition of cell proliferation and migration, induction of apoptosis | [10] |
Note: The above data is for Nanaomycin A and K and should be used as a starting point for optimizing this compound treatment.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTS/MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution to create a range of working concentrations.
-
Treatment: Remove the existing media from the cells and add fresh media containing the various concentrations of this compound. Include a vehicle control (media with the highest concentration of methanol used) and an untreated control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Add the cell viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at the desired concentration(s) and for the optimal duration determined from previous experiments. Include a positive control (e.g., a known activator of the MAPK pathway) and a negative/vehicle control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein samples to the same concentration, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of MAPK pathway proteins (e.g., p-p38, p38, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: General experimental workflow for this compound treatment.
Caption: Postulated MAPK signaling pathway inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. This compound | CAS:58286-55-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
Dealing with Nanaomycin C degradation during experiments
Welcome to the technical support center for Nanaomycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges related to its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinone antibiotic and an amide derivative of Nanaomycin A. While specific signaling pathways for this compound are not extensively documented, related compounds like Nanaomycin K have been shown to inhibit the MAPK (Mitogen-Activated Protein Kinase) signaling pathway and induce apoptosis. This suggests that this compound may exert its biological effects through similar mechanisms, making it a compound of interest for cancer research and other therapeutic areas.
Q2: How should I prepare stock solutions of this compound?
To prepare a stock solution, dissolve this compound in a suitable solvent such as methanol. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath. It is recommended to prepare fresh solutions for each experiment to minimize degradation.
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, store stock solutions of this compound in aliquots to avoid repeated freeze-thaw cycles. Recommended storage conditions are:
-
-20°C: for short-term storage, use within one month.
-
-80°C: for long-term storage, use within six months.
Always protect the solutions from light.
Q4: I am observing variable results in my experiments. Could this be due to this compound degradation?
Yes, inconsistent results can be a sign of compound degradation. This compound, like many complex organic molecules, may be sensitive to environmental factors. Refer to the troubleshooting guide below for potential causes and solutions.
Troubleshooting Guide: Dealing with this compound Degradation
This guide provides a structured approach to identifying and mitigating potential degradation of this compound during your experiments.
Issue 1: Loss of Potency or Inconsistent Activity
Potential Cause: Degradation of this compound due to improper handling, storage, or experimental conditions.
Solutions:
-
Verify Storage Conditions: Ensure that stock solutions are stored at the correct temperature and protected from light. Avoid using solutions that have undergone multiple freeze-thaw cycles.
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions on the day of the experiment.
-
Control Experimental Parameters: Be mindful of the pH, temperature, and light exposure during your assays. Based on the behavior of similar compounds, it is advisable to maintain a neutral pH and avoid high temperatures and direct light exposure.
Issue 2: Appearance of Unknown Peaks in Analytical Assays (e.g., HPLC, LC-MS)
Potential Cause: Formation of degradation products.
Solutions:
-
Conduct Forced Degradation Studies: To understand the degradation profile of this compound, you can perform forced degradation studies. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light) and analyzing the resulting mixture by LC-MS to identify potential degradation products.
-
Optimize Experimental Workflow: Minimize the time this compound is exposed to potentially degrading conditions. For example, if working with cell cultures, add the compound to the media just before treating the cells.
Experimental Protocols
While specific quantitative data on this compound degradation is limited in published literature, the following general protocols are recommended to minimize degradation.
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of methanol to achieve the desired stock concentration.
-
Solubilization: If the compound does not dissolve readily, warm the tube to 37°C and sonicate for 10-15 minutes.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in light-protecting tubes.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: General Workflow for a Cell-Based Assay
This workflow is designed to minimize the exposure of this compound to potentially degrading conditions.
Data Summary
Currently, there is a lack of published quantitative data specifically detailing the degradation of this compound under various experimental conditions. The table below is a template that can be populated as stability studies are conducted. For reference, stability data for the related compound Mitomycin C is often used as a proxy, suggesting that lower temperatures and protection from light are crucial for stability.
Table 1: this compound Stability Under Various Conditions (Template)
| Condition | Temperature (°C) | Duration | Solvent/Buffer | Percent Degradation |
| pH | ||||
| Acidic (e.g., pH 4) | 25 | 24h | PBS | Data not available |
| Neutral (e.g., pH 7) | 25 | 24h | PBS | Data not available |
| Basic (e.g., pH 9) | 25 | 24h | PBS | Data not available |
| Temperature | ||||
| Refrigerated | 4 | 7 days | Methanol | Data not available |
| Room Temperature | 25 | 24h | Methanol | Data not available |
| Elevated | 37 | 24h | Methanol | Data not available |
| Light Exposure | ||||
| Dark | 25 | 24h | Methanol | Data not available |
| Ambient Light | 25 | 24h | Methanol | Data not available |
| UV Light | 25 | 1h | Methanol | Data not available |
Signaling Pathways
Based on studies of the related compound Nanaomycin K, this compound is hypothesized to impact the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Selecting appropriate negative and positive controls for Nanaomycin C experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nanaomycin C. The following information will assist in the proper design of experiments, including the selection of appropriate positive and negative controls.
Frequently Asked Questions (FAQs)
Q1: What are the expected biological activities of this compound and how does this influence control selection?
This compound is an amide derivative of Nanaomycin A.[1][2] While research on this compound is limited, its structural similarity to Nanaomycin A suggests it may possess similar biological activities. Nanaomycin A is a known selective inhibitor of DNA methyltransferase 3B (DNMT3B), which leads to the reactivation of silenced tumor suppressor genes.[3][4][5][6] Furthermore, other nanaomycin analogs, such as Nanaomycin K, have been shown to inhibit cancer cell proliferation, migration, and affect signaling pathways like the MAPK pathway. Therefore, when designing this compound experiments, it is pertinent to include controls for assays related to DNA methylation, cell viability, cell migration, and MAPK signaling.
Q2: What are the appropriate negative controls for in-vitro experiments with this compound?
For any in-vitro experiment involving this compound, two fundamental negative controls are essential:
-
Untreated Control: This consists of cells that are not exposed to any treatment. This group serves as a baseline for normal cell behavior and health under standard culture conditions.
-
Vehicle Control: Since this compound is typically dissolved in a solvent like DMSO, the vehicle control consists of cells treated with the same concentration of the solvent as the experimental group. This is crucial to ensure that any observed effects are due to this compound itself and not the solvent.
These controls are standard for a variety of assays, including those for cell viability, migration, and signaling pathway analysis.
Q3: How do I select positive and negative controls for a DNA Methyltransferase (DNMT) activity assay with this compound?
Given that Nanaomycin A is a DNMT3B inhibitor, it is plausible that this compound exhibits similar activity.[3][4][5][6] When assessing the effect of this compound on DNMT activity, the following controls are recommended:
-
For In-Vitro DNMT Activity Assays (using purified enzyme):
-
Positive Control: A known DNMT inhibitor, such as 5-Azacytidine or Decitabine, should be used to confirm that the assay can detect inhibition.[7]
-
Negative Control: A reaction containing the DNMT enzyme and its substrates but no inhibitor (or vehicle only) is essential to establish the baseline enzyme activity.
-
-
For Cellular DNA Methylation Analysis (e.g., Methylation-Specific PCR):
Below is a summary of controls for DNMT assays:
| Assay Type | Positive Control | Negative Control | Purpose of Controls |
| In-Vitro DNMT Activity | Known DNMT Inhibitor (e.g., 5-Azacytidine) | Vehicle Control (e.g., DMSO) | To validate that the assay can detect inhibition and to establish baseline enzyme activity. |
| Cellular DNA Methylation | Fully Methylated DNA | Unmethylated DNA | To confirm the specificity and efficacy of methylation-specific primers or probes.[8][9] |
Q4: What controls should I use for a cell viability/proliferation assay (e.g., MTT assay) when treating with this compound?
When evaluating the effect of this compound on cell viability or proliferation using an MTT assay, the following controls are critical:
-
Positive Control for Cytotoxicity: A compound known to induce cell death, such as Doxorubicin or Staurosporine, should be used. This confirms that the assay system is sensitive to cytotoxic effects.
-
Negative Controls: As mentioned in Q2, both untreated and vehicle-treated cells are necessary to establish a baseline for normal cell viability and to control for any effects of the solvent.
Here is a summary table for cell viability assay controls:
| Control Type | Substance | Expected Outcome |
| Positive Control | Doxorubicin, Staurosporine | Decreased cell viability |
| Negative Control | Untreated Cells | High cell viability (baseline) |
| Vehicle Control | DMSO (or other solvent) | High cell viability, similar to untreated |
Q5: I am investigating the effect of this compound on cell migration using a wound healing (scratch) assay. What are the appropriate controls?
For a wound healing assay, it is important to have controls for both the stimulation and inhibition of cell migration.
-
Positive Control for Migration Stimulation: A growth factor such as Epidermal Growth Factor (EGF) or Fibroblast Growth Factor (FGF), or media supplemented with Fetal Bovine Serum (FBS), can be used to stimulate cell migration and wound closure.[10][11] This demonstrates that the cells are capable of migrating.
-
Positive Control for Migration Inhibition: A compound that disrupts the cytoskeleton and inhibits cell migration, like Cytochalasin D, is a suitable positive control for an inhibitory effect.[10]
-
Negative Controls: Untreated cells or cells treated with the vehicle (e.g., DMSO) in serum-free or low-serum media will serve as the baseline for cell migration.[10]
Summary of controls for the wound healing assay:
| Control Type | Substance/Condition | Expected Outcome |
| Positive Control (Stimulation) | EGF, FGF, or FBS | Accelerated wound closure |
| Positive Control (Inhibition) | Cytochalasin D | Delayed or absent wound closure |
| Negative Control | Untreated or Vehicle in low-serum media | Baseline rate of wound closure |
Q6: What controls are necessary for studying the effect of this compound on apoptosis?
To determine if this compound induces apoptosis, for instance, by using a Caspase-Glo assay to measure caspase-3/7 activity, the following controls are recommended:
-
Positive Control: A known apoptosis-inducing agent like Staurosporine or Etoposide should be used to confirm that the assay can detect apoptosis in the cell line being used.
-
Negative Controls: Untreated and vehicle-treated cells are used to establish the baseline level of apoptosis.
Here is a summary for apoptosis assay controls:
| Control Type | Substance | Expected Outcome |
| Positive Control | Staurosporine, Etoposide | Increased caspase activity/apoptosis |
| Negative Control | Untreated Cells | Low basal level of apoptosis |
| Vehicle Control | DMSO (or other solvent) | Low basal level of apoptosis |
Q7: How do I select controls for a Western blot experiment to analyze the phosphorylation of MAPK pathway proteins (e.g., p-p38) after this compound treatment?
When investigating the effect of this compound on the phosphorylation of proteins in the MAPK signaling pathway via Western blotting, several controls are necessary:
-
Positive Control for Pathway Activation: A known activator of the specific MAPK pathway should be used. For example, Anisomycin or UV radiation can be used to induce the phosphorylation of p38 MAPK.[12] This confirms that the cells can respond and that the antibody can detect the phosphorylated protein.
-
Negative Controls: Lysates from untreated and vehicle-treated cells serve as the baseline for the phosphorylation status of the protein of interest.
-
Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH) must be used on the same blot to ensure that an equal amount of protein was loaded in each lane.[13]
Summary of controls for Western blot analysis of MAPK signaling:
| Control Type | Substance/Condition | Purpose |
| Positive Control | Anisomycin or UV radiation (for p-p38) | To confirm pathway activation and antibody specificity.[12] |
| Negative Control | Untreated or Vehicle-treated cell lysate | To establish baseline phosphorylation levels. |
| Loading Control | β-actin, GAPDH, or Tubulin | To normalize for protein loading differences between lanes.[13] |
Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for investigating the effects of this compound.
Caption: Simplified p38 MAPK signaling pathway and potential point of this compound interaction.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old media and add fresh media containing various concentrations of this compound, positive controls (e.g., Doxorubicin), and negative/vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 3-4 hours, or until purple formazan crystals are visible.[14]
-
Solubilization: Carefully remove the media containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Read the absorbance at 570-590 nm using a microplate reader.
Wound Healing (Scratch) Assay
This protocol is for assessing cell migration in a 24-well plate.
-
Cell Seeding: Seed cells in a 24-well plate and grow until they form a confluent monolayer.
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of each well.[16]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh media containing this compound, positive controls (e.g., EGF for stimulation, Cytochalasin D for inhibition), and negative/vehicle controls.
-
Imaging: Immediately capture an image of the scratch in each well at time 0. Continue to capture images at regular intervals (e.g., every 6, 12, or 24 hours) at the same position.[16]
-
Data Analysis: The area of the scratch is measured at each time point using software like ImageJ. The rate of wound closure is then calculated and compared between treatment groups.
Caspase-Glo® 3/7 Assay
This protocol is based on the Promega Caspase-Glo® 3/7 Assay and is suitable for a 96-well plate format.[17][18]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound, positive controls (e.g., Staurosporine), and negative/vehicle controls for the desired duration.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.[17]
-
Assay Protocol: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by shaking the plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[19]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
- 8. zymoresearch.com [zymoresearch.com]
- 9. Controls in methylation detection experiments - Methyldetect.com [methyldetect.com]
- 10. clyte.tech [clyte.tech]
- 11. ibidi.com [ibidi.com]
- 12. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Positive and Negative Controls | Rockland [rockland.com]
- 14. researchhub.com [researchhub.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. clyte.tech [clyte.tech]
- 17. ulab360.com [ulab360.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 19. promega.com [promega.com]
Technical Support Center: Systemic Delivery of Nanaomycin C in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the systemic in vivo delivery of Nanaomycin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a quinone antibiotic, an amide derivative of Nanaomycin A, originally isolated from Streptomyces rosa var. notoensis.[1] Like other nanaomycins, it exhibits antibacterial and antifungal properties.[1] While specific anticancer studies on this compound are limited, related compounds like Nanaomycin A have shown potential as inhibitors of DNA methyltransferase 3B (DNMT3B), suggesting a possible role in cancer therapy through the reactivation of silenced tumor suppressor genes.[2][3][4][5]
Q2: What are the primary challenges in the systemic delivery of this compound?
Due to its chemical structure, a pyranonaphthoquinone, this compound is predicted to have low aqueous solubility, which is a major hurdle for systemic administration.[6] Challenges common to poorly water-soluble drugs include:
-
Low Bioavailability: Inefficient absorption and distribution to the target tissues.
-
Risk of Precipitation: The compound may precipitate in the bloodstream upon injection, leading to potential embolisms.
-
Formulation Difficulties: Requires specialized formulation strategies to achieve a stable and effective injectable form.[7][8]
-
Potential for Rapid Metabolism and Clearance: As a foreign compound, it may be quickly metabolized by the liver and excreted, reducing its therapeutic window.
-
Off-Target Toxicity: Systemic exposure could lead to toxicity in healthy tissues.[9]
Q3: How can I improve the solubility of this compound for in vivo experiments?
Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound:
-
Co-solvents: Using a mixture of solvents, such as DMSO, ethanol, or PEG300, with an aqueous carrier like saline or PBS. However, the concentration of organic co-solvents must be carefully optimized to avoid in vivo toxicity.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an inclusion complex with improved water solubility.[8]
-
Liposomes: Phospholipid-based vesicles that can encapsulate lipophilic drugs, shielding them from the aqueous environment and potentially improving their pharmacokinetic profile.
-
Nanoparticles: Polymeric nanoparticles or nanoemulsions can be used to carry the drug, enhancing its stability and enabling targeted delivery.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound during formulation or upon injection. | Low aqueous solubility of the compound. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) in the vehicle, while staying within tolerated limits for the animal model. - Explore the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80, Cremophor EL).[7] - Consider formulating this compound into liposomes or polymeric nanoparticles. |
| No observable therapeutic effect at the tested doses. | - Poor bioavailability due to formulation issues. - Rapid metabolism and clearance of the compound. - The dose is below the therapeutic window. | - Analyze the pharmacokinetic profile of your formulation to determine the concentration of this compound in plasma and target tissues over time. - Increase the dose in a stepwise manner, carefully monitoring for signs of toxicity. - Re-evaluate the formulation strategy to improve drug exposure. |
| Signs of toxicity in animal models (e.g., weight loss, lethargy, organ damage). | - Off-target effects of this compound. - Toxicity of the formulation vehicle (e.g., high concentration of DMSO). | - Conduct a Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without unacceptable side effects.[10][11] - Include a vehicle-only control group in your experiments to assess the toxicity of the formulation components. - If vehicle toxicity is suspected, explore alternative, more biocompatible formulation strategies. |
| Inconsistent results between experiments. | - Instability of the this compound formulation. - Variability in animal handling and injection technique. | - Prepare fresh formulations for each experiment. - Assess the stability of your formulation over the intended period of use. - Standardize all experimental procedures, including animal age, weight, and injection method. |
Data Presentation
Table 1: Physicochemical Properties of Nanaomycin A (as a reference for this compound)
| Property | Value | Source |
| Molecular Formula | C16H14O6 | --INVALID-LINK-- |
| Molecular Weight | 302.28 g/mol | --INVALID-LINK-- |
| XLogP3 | 1.3 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of a this compound Formulation in Mice
-
Animal Model: Use a standard mouse strain (e.g., BALB/c or C57BL/6), 6-8 weeks old, with an equal number of males and females.
-
Dose Escalation:
-
Start with a low dose of the this compound formulation (e.g., 1 mg/kg).
-
Administer the formulation via the intended systemic route (e.g., intravenous or intraperitoneal injection).
-
Enroll a small group of mice (n=3-5) per dose level.
-
Gradually increase the dose in subsequent groups, using a defined dose escalation scheme (e.g., modified Fibonacci sequence).
-
-
Monitoring:
-
Observe the animals daily for clinical signs of toxicity, including changes in behavior, appearance, and activity levels.
-
Record body weight at least every other day. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[10]
-
At the end of the observation period (typically 7-14 days), euthanize the animals and perform a gross necropsy to look for any visible organ abnormalities.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.[11]
Visualizations
Caption: Challenges in Systemic Drug Delivery.
Caption: In Vivo Evaluation Workflow.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanaomycin A | C16H14O6 | CID 442757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
Technical Support Center: Navigating Nanaomycin C in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Nanaomycin C in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
A1: this compound is a member of the benzoisochromanequinone class of antibiotics.[1][2] Compounds with a quinone structure are known to be colored and can possess intrinsic fluorescence (autofluorescence) or the ability to absorb light at wavelengths used to excite or detect other fluorophores (quenching).[3][4] These properties can lead to inaccurate measurements in fluorescence-based assays.
Q2: What are the primary mechanisms of interference from compounds like this compound?
A2: The two main interference mechanisms are:
-
Autofluorescence: The compound itself emits light upon excitation, adding to the signal from your assay's fluorophore and potentially leading to false positives.
-
Quenching: The compound absorbs the excitation light intended for your fluorophore or the emitted light from it, leading to a decrease in the measured signal and potentially causing false negatives.[5] This is a known characteristic of quinone-containing compounds.[3]
Q3: How can I determine if this compound is interfering with my assay?
A3: The first step is to run control experiments. This involves measuring the fluorescence of this compound in the assay buffer alone, without any other assay components like enzymes or detection reagents. A significant signal indicates autofluorescence. To test for quenching, you can measure the fluorescence of your assay's fluorophore with and without this compound. A decrease in fluorescence in the presence of this compound suggests quenching.
Q4: Are there general strategies to minimize interference from compounds like this compound?
A4: Yes, several strategies can be employed:
-
Spectral Characterization: Determine the absorbance and fluorescence spectra of this compound to identify the wavelengths at which it absorbs and emits light.
-
Use Red-Shifted Fluorophores: Autofluorescence from small molecules is often more pronounced in the blue-green region of the spectrum. Switching to fluorophores that are excited by and emit light at longer wavelengths (red or far-red) can often mitigate this interference.
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to background fluorescence or quenching.
-
Background Subtraction: If spectral separation is not feasible, you can measure the fluorescence of wells containing only this compound at the same concentration used in the assay and subtract this value from your experimental wells. However, be cautious as the compound's fluorescence might change in the presence of other assay components.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to interference from this compound in fluorescence assays.
| Observed Problem | Potential Cause | Suggested Solution(s) |
| Unexpectedly high fluorescence signal in the presence of this compound. | This compound is autofluorescent at the assay's excitation and emission wavelengths. | 1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer. 2. Perform a spectral scan: Determine the full excitation and emission spectrum of this compound. 3. Switch to a red-shifted fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence profile. |
| Lower than expected fluorescence signal in the presence of this compound. | This compound is quenching the fluorescence of your reporter probe. | 1. Run a quenching control: Measure the fluorescence of the assay's fluorophore with and without this compound. 2. Check for spectral overlap: Determine if the absorbance spectrum of this compound overlaps with the excitation or emission spectrum of your fluorophore. 3. Decrease this compound concentration: If possible, lower the concentration to reduce quenching effects. 4. Change the fluorophore: Select a fluorophore whose spectral properties do not overlap with this compound's absorbance spectrum. |
| High variability in replicate wells containing this compound. | The compound may be precipitating out of solution at the concentration used. | 1. Visually inspect the assay plate: Look for turbidity or precipitates in the wells. 2. Perform a solubility test: Determine the solubility of this compound in the assay buffer. 3. Adjust buffer components: Consider adding a small percentage of a solubilizing agent like DMSO, but be sure to test its effect on the assay itself. |
Experimental Protocols
Protocol 1: Determining the Absorbance and Fluorescence Spectra of this compound
Objective: To characterize the optical properties of this compound to predict and troubleshoot interference.
Materials:
-
This compound
-
Assay buffer
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentration in the assay buffer.
-
Absorbance Spectrum Measurement: a. Use the assay buffer as a blank to zero the spectrophotometer. b. Scan a range of wavelengths (e.g., 250 nm to 700 nm) to measure the absorbance of the this compound solution. c. The wavelength with the highest absorbance peak (λmax) is the compound's optimal excitation wavelength.
-
Emission Spectrum Measurement: a. Place the this compound solution in the spectrofluorometer. b. Set the excitation wavelength to the λmax determined in the previous step. c. Scan a range of emission wavelengths, starting approximately 20 nm above the excitation wavelength, to detect the fluorescence emission profile. d. The wavelength with the highest fluorescence intensity is the compound's peak emission wavelength.
-
Excitation Spectrum Measurement: a. Set the emission wavelength on the spectrofluorometer to the peak emission wavelength determined in the previous step. b. Scan a range of excitation wavelengths to see which wavelengths produce the strongest fluorescence at the compound's emission maximum. This should confirm the absorbance peak from step 1.
Protocol 2: Assessing Autofluorescence of this compound
Objective: To quantify the intrinsic fluorescence of this compound at the assay's specific wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates (to minimize background)
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your assay.
-
Add the compound dilutions to the wells of a black microplate.
-
Include wells with only the assay buffer as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 3: Evaluating the Quenching Potential of this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore (at the concentration used in the assay)
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates
Methodology:
-
Prepare solutions of the assay fluorophore in the assay buffer.
-
Prepare a serial dilution of this compound.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no compound).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence intensity.
-
Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizing Workflows and Concepts
Caption: A workflow for identifying and mitigating interference from this compound.
Caption: Key strategies to avoid this compound interference in fluorescence assays.
References
Validation & Comparative
Nanaomycin C: A Comparative Efficacy Analysis Against Other Quinone Antibiotics
For Immediate Release
In the landscape of antimicrobial research, the quest for novel and effective agents is perpetual. This guide provides a detailed comparison of the efficacy of Nanaomycin C, a naturally derived quinone antibiotic, with other established quinone antibiotics, namely ciprofloxacin and levofloxacin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.
Introduction to this compound and Quinone Antibiotics
This compound is a member of the nanaomycin family of antibiotics, which are produced by the bacterium Streptomyces rosa var. notoensis. Structurally, it is an amide derivative of Nanaomycin A.[1] The broader class of quinone antibiotics is a large and diverse group of compounds characterized by a quinone ring system. This class includes clinically significant synthetic fluoroquinolones like ciprofloxacin and levofloxacin, which are widely used to treat a variety of bacterial infections.
Mechanism of Action
Nanaomycin Antibiotics: The primary mechanism of action for nanaomycin antibiotics, such as Nanaomycin A (and by extension, this compound), involves the generation of reactive oxygen species (ROS). These antibiotics are reduced by cellular enzymes like NADH dehydrogenase, and the reduced forms are rapidly re-oxidized by molecular oxygen, leading to the production of superoxide radicals (O2-). This redox cycling results in a cascade of cellular damage, inhibiting the synthesis of DNA, RNA, and cell-wall peptidoglycan, ultimately leading to bacterial cell death.
Fluoroquinolone Antibiotics: In contrast, fluoroquinolones like ciprofloxacin and levofloxacin have a more specific target. They inhibit the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for DNA replication, transcription, and repair. By stabilizing the complex between these enzymes and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to a bactericidal effect.[2]
Data Presentation: Comparative Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Nanaomycin A (as a proxy for this compound), ciprofloxacin, and levofloxacin against a range of Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism and is a key indicator of an antibiotic's efficacy.
Table 1: In Vitro Efficacy (MIC in µg/mL) Against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus | Bacillus subtilis |
| Nanaomycin A | <0.01 - 1.56 | <0.01 - 1.56 |
| Ciprofloxacin | 0.125 - 1.0[4][5][6] | 0.125[7] |
| Levofloxacin | 0.15 - 1.0[8][9] | Not Widely Reported |
Table 2: In Vitro Efficacy (MIC in µg/mL) Against Gram-Negative Bacteria
| Antibiotic | Escherichia coli | Pseudomonas aeruginosa |
| Nanaomycin A | <0.01 - 1.56 | <0.01 - 1.56 |
| Ciprofloxacin | ≤0.06 - 1.0[1][10] | 0.25 - >32[11][12] |
| Levofloxacin | <0.06 - 4.0 | 0.5 - >8.0[9] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro efficacy of an antimicrobial agent. The most common procedure is the broth microdilution method.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Stock solutions of the antibiotics to be tested at known concentrations.
2. Serial Dilution of Antibiotics:
-
A two-fold serial dilution of each antibiotic is prepared directly in the microtiter plate wells using the broth as a diluent. This creates a range of decreasing antibiotic concentrations across the plate.
3. Inoculation:
-
Each well is inoculated with a standardized suspension of the test bacterium. The final concentration of bacteria in each well should be approximately 5 x 10⁵ CFU/mL.
-
Control wells are included: a positive control (broth and bacteria, no antibiotic) to ensure bacterial growth, and a negative control (broth only) to check for contamination.
4. Incubation:
-
The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
5. Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Visualization of Mechanisms and Workflows
Signaling Pathway of Nanaomycin Antibiotics
Caption: Mechanism of action of Nanaomycin antibiotics.
Signaling Pathway of Fluoroquinolone Antibiotics
Caption: Mechanism of action of Fluoroquinolone antibiotics.
Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Assay.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:58286-55-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinomycetes, an Inexhaustible Source of Naturally Occurring Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siboncoj.ru [siboncoj.ru]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. In vitro synergy of 5-nitrofurans, vancomycin and sodium deoxycholate against Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Nanaomycin K, a new epithelial-mesenchymal transition inhibitor produced by the actinomycete "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DNMT Inhibitors: Nanaomycin C vs. 5-Azacytidine
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetics has identified DNA methyltransferases (DNMTs) as critical targets for therapeutic intervention, particularly in oncology. DNMT inhibitors can reverse aberrant hypermethylation of tumor suppressor genes, restoring their function. This guide provides a detailed comparison of two such inhibitors: the natural product Nanaomycin C and the well-established synthetic nucleoside analog, 5-azacytidine.
At a Glance: Key Differences
| Feature | This compound | 5-Azacytidine |
| Inhibitor Class | Non-nucleoside analog | Nucleoside analog |
| Mechanism of Action | Non-covalent, competitive inhibition | Covalent trapping of DNMT enzymes |
| DNMT Specificity | Selective for DNMT3B (based on Nanaomycin A) | Pan-inhibitor (DNMT1, DNMT3A, DNMT3B) |
| Incorporation into DNA/RNA | No | Yes |
| Effect on DNMT Protein Levels | No degradation | Leads to proteasomal degradation |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and 5-azacytidine lies in their mechanism of inhibiting DNMTs.
5-Azacytidine , a pyrimidine analog, acts as a "suicide inhibitor". After cellular uptake, it is converted to its active triphosphate form and incorporated into newly synthesized DNA and RNA.[1][2] When a DNMT enzyme attempts to methylate the incorporated 5-azacytosine, a stable covalent bond is formed between the enzyme and the DNA.[1] This irreversible trapping depletes the cell of active DNMTs, as the enzyme-DNA adduct is targeted for proteasomal degradation.[3] This leads to a passive, replication-dependent demethylation of the genome.
This compound , as an amide derivative of Nanaomycin A, is classified as a non-nucleoside inhibitor. While direct studies on this compound are limited, the closely related Nanaomycin A has been shown to be a selective, non-covalent inhibitor of DNMT3B.[4][5][6] It is hypothesized that Nanaomycin A binds to the active site of DNMT3B, preventing its interaction with DNA and S-adenosyl-L-methionine (SAM), the methyl donor.[6] Unlike 5-azacytidine, this interaction does not lead to the degradation of the DNMT enzyme.[6]
Performance Data: Efficacy and Cytotoxicity
DNMT Inhibitory Activity
| Compound | Target DNMT | IC50 | Reference |
| Nanaomycin A | DNMT3B | 500 nM | [4][7] |
| Nanaomycin A | DNMT1 | No significant inhibition | [7] |
| 5-Azacytidine | Pan-DNMT | Not applicable (mechanism-based) |
IC50 values for 5-azacytidine are not typically reported in the same manner as for non-covalent inhibitors due to its mechanism of action which involves incorporation into DNA and covalent trapping of the enzyme.
Cellular Cytotoxicity
| Compound | Cell Line | IC50 | Reference |
| Nanaomycin A | HCT116 (Colon Cancer) | 400 nM | |
| Nanaomycin A | A549 (Lung Cancer) | 4100 nM | |
| Nanaomycin A | HL60 (Leukemia) | 800 nM | |
| 5-Azacytidine | HL-60 (Leukemia) | Varies with exposure time | [2] |
| 5-Azacytidine | T24 (Bladder Cancer) | Varies with exposure time | [2] |
Experimental Protocols
In Vitro DNMT Activity Assay (General Protocol)
This assay is used to determine the direct inhibitory effect of a compound on purified DNMT enzymes.
Workflow:
Methodology:
-
Reaction Setup: In a microplate well, a reaction mixture is prepared containing DNMT assay buffer, a specific recombinant DNMT enzyme (e.g., DNMT1, DNMT3A, or DNMT3B), a DNA substrate (e.g., poly(dI-dC) or a specific oligonucleotide), and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM) or in a system for colorimetric or fluorescent detection.
-
Inhibitor Addition: The test compound (this compound or 5-azacytidine) is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for the methylation reaction to proceed.
-
Detection: The level of DNA methylation is quantified. For radioactive assays, this involves capturing the radiolabeled methylated DNA on a filter and measuring radioactivity using a scintillation counter. For ELISA-based assays, a capture antibody specific for 5-methylcytosine (5mC) is used, followed by a detection antibody conjugated to an enzyme for a colorimetric or fluorometric readout.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or 5-azacytidine and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is then determined.
Signaling Pathways and Logical Relationships
The downstream effects of DNMT inhibition by both this compound and 5-azacytidine converge on the reactivation of tumor suppressor genes, leading to anti-cancer effects such as apoptosis and cell cycle arrest.
Conclusion
This compound and 5-azacytidine represent two distinct classes of DNMT inhibitors with different mechanisms of action and potential therapeutic applications. 5-azacytidine is a well-established, potent pan-DNMT inhibitor that acts through covalent modification and degradation of DNMTs. Its broad activity comes with the potential for off-target effects due to its incorporation into both DNA and RNA.
While data on this compound is still emerging and largely inferred from its analog, Nanaomycin A, it represents a promising class of non-nucleoside inhibitors with selectivity for DNMT3B. This selectivity could offer a more targeted therapeutic approach with a potentially different side-effect profile. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two DNMT inhibitors in various cancer contexts.
References
- 1. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
Validating the Molecular Targets of Nanaomycin C in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin C, a member of the nanaomycin family of quinone antibiotics, presents a potential avenue for anti-cancer drug development. While its precise molecular targets in cancer cells are not yet fully elucidated, its structural similarity to other nanaomycin analogs, particularly Nanaomycin A, provides a strong foundation for targeted investigation. This guide outlines a comparative framework for validating the potential molecular targets of this compound, drawing on existing data for Nanaomycin A and Nanaomycin K. We provide detailed experimental protocols and data presentation formats to aid researchers in this endeavor.
Hypothesized Molecular Targets of this compound
Based on the validated targets of its analogs, the primary hypothesized molecular targets for this compound in cancer cells are:
-
DNA Methyltransferase 3B (DNMT3B): Nanaomycin A is a known selective inhibitor of DNMT3B.[1][2][3] Given that this compound is an amide derivative of Nanaomycin A, it is highly probable that it retains this inhibitory activity.[4]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Nanaomycin K has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, including ERK1/2, p38, and JNK.[5][6]
-
Apoptosis Induction Pathways: Nanaomycin K has been observed to induce apoptosis through the activation of caspases 3, 8, and 9.[7][8]
Comparative Data on Nanaomycin Analogs
To effectively validate the targets of this compound, a direct comparison with its well-characterized analogs is essential. The following tables summarize the existing quantitative data for Nanaomycin A and K, providing a benchmark for future studies on this compound.
Table 1: Inhibitory Activity of Nanaomycin A against DNMT3B
| Compound | Target | IC50 (nM) | Cancer Cell Lines Tested | Reference |
| Nanaomycin A | DNMT3B | 500 | HCT116, A549, HL60 | [1][2] |
| Nanaomycin A | DNMT1 | No significant inhibition | - | [1] |
Table 2: Effects of Nanaomycin K on MAPK Pathway and Apoptosis Markers (Illustrative Data)
| Treatment | Protein | Change in Phosphorylation/Activity | Cancer Cell Line | Reference |
| Nanaomycin K | p-ERK1/2 | ↓ | TRAMP-C2 | [5] |
| Nanaomycin K | p-p38 | ↓ | LNCaP | [6] |
| Nanaomycin K | p-JNK | ↓ | LNCaP | [6] |
| Nanaomycin K | Cleaved Caspase-3 | ↑ | TRAMP-C2 | [5] |
| Nanaomycin K | Caspase-8 Expression | ↑ | ACHN | [7] |
| Nanaomycin K | Caspase-9 Expression | ↑ | ACHN | [7] |
Note: This table presents a summary of observed trends. Researchers should generate dose-response curves and quantify protein levels for this compound.
Experimental Protocols for Target Validation
The following are detailed protocols for key experiments to validate the hypothesized molecular targets of this compound.
DNMT3B Activity Assay
This assay will determine if this compound directly inhibits the enzymatic activity of DNMT3B.
Methodology:
A colorimetric or fluorometric DNMT activity assay kit can be used. The general principle involves the following steps:
-
Coating: A DNA substrate is coated onto microplate wells.
-
Methylation Reaction: Recombinant DNMT3B enzyme is added to the wells along with the methyl donor S-adenosylmethionine (SAM) and varying concentrations of this compound.
-
Capture: A specific antibody that recognizes 5-methylcytosine (the product of the methylation reaction) is added.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic or fluorogenic substrate.
-
Quantification: The absorbance or fluorescence is measured using a microplate reader. The percentage of inhibition is calculated relative to a vehicle control.
Western Blot Analysis of MAPK Pathway Phosphorylation
This experiment will assess the effect of this compound on the activation of key proteins in the MAPK signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells (e.g., A549, HCT116) to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ERK1/2, p38, and JNK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caspase Activity Assay
This assay will measure the induction of apoptosis by this compound through the activation of caspases.
Methodology:
A colorimetric or fluorometric caspase activity assay kit for caspase-3, -8, and -9 can be used.
-
Cell Treatment: Treat cancer cells with this compound at various concentrations and time points.
-
Cell Lysis: Lyse the cells to release the cytosolic contents.
-
Substrate Reaction: Add a specific colorimetric (e.g., pNA-conjugated) or fluorometric (e.g., AMC-conjugated) substrate for caspase-3, -8, or -9 to the cell lysates.
-
Incubation: Incubate the reaction at 37°C to allow the activated caspases to cleave the substrate.
-
Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the fold-increase in caspase activity compared to untreated control cells.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a proposed experimental workflow for validating the molecular targets of this compound.
Caption: Experimental workflow for validating this compound targets.
Caption: Hypothesized DNMT3B inhibition by this compound.
Caption: Potential inhibition points of this compound in the MAPK pathway.
Comparison with Alternative Therapeutics
Validating the molecular targets of this compound will allow for a direct comparison with existing and emerging cancer therapies.
Table 3: Comparison of this compound (Hypothesized) with Other Targeted Therapies
| Target Class | Example Drugs | Mechanism of Action | Status |
| DNMT Inhibitors | Azacitidine, Decitabine | Incorporation into DNA, leading to DNMT trapping and degradation. | FDA Approved for certain hematological malignancies.[9][10] |
| This compound (Hypothesized) | Direct, selective inhibition of DNMT3B. | Preclinical | |
| MAPK Pathway Inhibitors | Ulixertinib (ERK inhibitor) | Direct inhibition of ERK1/2 phosphorylation and activity. | Clinical Trials[11] |
| Tipifarnib (HRAS inhibitor) | Disrupts the association of HRAS with the cell membrane. | Fast-tracked for approval for certain lymphomas.[11] | |
| This compound (Hypothesized) | Inhibition of phosphorylation of multiple nodes in the MAPK cascade. | Preclinical | |
| Topoisomerase Inhibitors | Irinotecan, Topotecan | Stabilize the topoisomerase-DNA complex, leading to DNA strand breaks. | FDA Approved for various solid tumors.[12][13][14][15][16] |
Conclusion
While direct experimental evidence for the molecular targets of this compound is currently lacking, a robust scientific rationale exists to investigate its potential as a DNMT3B and MAPK pathway inhibitor. The experimental framework provided in this guide offers a clear path for researchers to validate these targets. Successful validation will not only elucidate the mechanism of action of this compound but also position it within the landscape of targeted cancer therapies, potentially offering a novel therapeutic strategy for a range of malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 11. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Popular Topoisomerase Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 14. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Cytotoxicity: Nanaomycin C and Doxorubicin
In the landscape of oncological research, the quest for potent and selective anticancer agents is perpetual. This guide provides a side-by-side comparison of the cytotoxic properties of Nanaomycin C and the well-established chemotherapeutic drug, Doxorubicin. Aimed at researchers, scientists, and drug development professionals, this comparison delves into their mechanisms of action, summarizes available quantitative data, and outlines relevant experimental protocols.
It is important to note that while extensive data exists for Doxorubicin and other analogues such as Nanaomycin A and K, there is a significant lack of publicly available information on the cytotoxicity of this compound against cancer cell lines. The primary literature on this compound focuses on its isolation and antimicrobial properties, rather than its potential as an anticancer agent.[1] Therefore, this guide will present a detailed comparison between Doxorubicin and other relevant Nanaomycin analogues (A and K) to provide a valuable reference within the broader context of this class of compounds.
I. Overview of Cytotoxic Mechanisms
Doxorubicin is a widely used anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action involves the intercalation into DNA, thereby inhibiting the progression of topoisomerase II. This action prevents the resealing of the DNA double helix after it has been broken for replication, leading to an accumulation of DNA breaks and the induction of apoptosis. Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by causing oxidative damage to cellular components.
Nanaomycin A , a member of the same broad class of antibiotics, has been shown to selectively inhibit DNA methyltransferase 3B (DNMT3B).[2][3] This enzyme is crucial for de novo DNA methylation, an epigenetic modification often dysregulated in cancer. By inhibiting DNMT3B, Nanaomycin A can lead to the re-expression of silenced tumor suppressor genes, thereby inducing apoptosis and inhibiting cancer cell growth.
Nanaomycin K , another analogue, has been demonstrated to inhibit epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[4][5][6][7][8][9] It has been shown to suppress the phosphorylation of key proteins in the MAPK signaling pathway, such as p38, SAPK/JNK, and Erk1/2, which are involved in cell proliferation and survival.[4][5][9]
II. Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of Doxorubicin and Nanaomycin A, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Cytotoxicity of Doxorubicin against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| HCT-116 | Colon Carcinoma | 0.4 µM | 72 h |
| A549 | Lung Carcinoma | 4.1 µM | 72 h |
| HL-60 | Promyelocytic Leukemia | 0.8 µM | 72 h |
Data extracted from a study on Nanaomycin A, where Doxorubicin was likely used as a positive control.
Table 2: Cytotoxicity of Nanaomycin A against Various Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| HCT116 | Colon Carcinoma | 400 nM | 72 h |
| A549 | Lung Carcinoma | 4100 nM | 72 h |
| HL60 | Promyelocytic Leukemia | 800 nM | 72 h |
III. Experimental Protocols
The following are generalized experimental protocols for determining cytotoxicity, based on the methodologies described in the cited literature.
A. Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compounds (Doxorubicin or Nanaomycin analogues) and incubated for a specified period (e.g., 24, 48, or 72 hours).
B. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. After the incubation period with the test compounds, the medium is replaced with fresh medium containing MTT. The plates are then incubated for a few hours to allow the conversion of MTT into formazan by viable cells. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
IV. Signaling Pathways and Experimental Workflows
A. Doxorubicin's Mechanism of Action
Caption: Doxorubicin's dual mechanism of cytotoxicity.
B. Nanaomycin A's Mechanism of Action
Caption: Nanaomycin A's epigenetic mechanism of action.
C. General Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for in vitro cytotoxicity testing.
V. Conclusion
While a direct comparison of the cytotoxicity of this compound and Doxorubicin is currently hindered by a lack of data for this compound in cancer cell lines, the available information on other Nanaomycin analogues reveals a class of compounds with distinct and promising anticancer mechanisms. Doxorubicin remains a cornerstone of chemotherapy with a well-understood, DNA-damaging mode of action. In contrast, Nanaomycin A and K exhibit more targeted approaches, modulating epigenetic regulation and key signaling pathways involved in cancer progression. Further research into the cytotoxic potential of this compound is warranted to fully understand its therapeutic potential and to enable a comprehensive comparison with established chemotherapeutic agents like Doxorubicin.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 7. Nanaomycin K Inhibited Cell Proliferation and Epithelial-Mesenchymal Transition in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanaomycin K, a new epithelial-mesenchymal transition inhibitor produced by the actinomycete "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Prospective Guide to the Synergistic Potential of Nanaomycin C with Conventional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of Nanaomycin C with chemotherapy is not yet available in published literature, the known mechanisms of its derivatives, Nanaomycin A and Nanaomycin K, provide a strong rationale for their potential to enhance the efficacy of standard chemotherapeutic agents. This guide explores these potential synergies by comparing their mechanisms of action with those of common chemotherapy drugs and provides a framework for future experimental validation.
Mechanisms of Action: A Comparative Analysis
A deeper understanding of the distinct and potentially complementary mechanisms of Nanaomycins and conventional chemotherapy agents is crucial for designing effective combination therapies. The following table summarizes the primary mechanisms of action for Nanaomycin derivatives and three widely used chemotherapy drugs: docetaxel, cisplatin, and doxorubicin.
| Compound | Primary Target/Mechanism | Downstream Effects | Relevance to Chemo-Synergy |
| Nanaomycin A | Selective inhibitor of DNA methyltransferase 3B (DNMT3B)[1][2] | Reactivation of silenced tumor suppressor genes, induction of apoptosis[3][4] | Epigenetic modification could re-sensitize resistant tumors to chemotherapy. |
| Nanaomycin K | Inhibition of the MAPK signaling pathway (phospho-p38, phospho-SAPK/JNK, phospho-ERK1/2)[5][6] | Inhibition of Epithelial-Mesenchymal Transition (EMT), induction of apoptosis, suppression of cell migration and proliferation[5][7][8] | Overcoming EMT-mediated chemoresistance, a known factor in docetaxel resistance[5]. |
| Docetaxel | Binds to β-tubulin, stabilizing microtubules[9][10][11][12] | Mitotic arrest, leading to apoptosis[9][10] | Resistance can arise from alterations in microtubule dynamics and EMT[5][9]. |
| Cisplatin | Forms covalent DNA adducts, leading to DNA damage[13][14][15] | Activation of the DNA damage response, cell cycle arrest, and apoptosis[13][15] | Resistance mechanisms include increased DNA repair and reduced drug accumulation[14][16]. |
| Doxorubicin | DNA intercalation and inhibition of topoisomerase II[17][18][19][20][21] | DNA strand breaks, generation of reactive oxygen species, and apoptosis[18][20][21] | Resistance is often mediated by drug efflux pumps and alterations in apoptotic pathways[18][21]. |
Potential Synergistic Interactions and Signaling Pathways
The distinct mechanisms of Nanaomycins suggest several avenues for synergistic interactions with chemotherapy. For instance, by inhibiting EMT, Nanaomycin K could potentially reverse docetaxel resistance. Similarly, Nanaomycin A's ability to reactivate tumor suppressor genes could restore apoptotic pathways that are often dysregulated in chemoresistant cancers.
Nanaomycin K and the MAPK Signaling Pathway
Nanaomycin K has been shown to inhibit the phosphorylation of key proteins in the MAPK signaling pathway, which is often hyperactivated in cancer and contributes to cell proliferation, survival, and EMT.
Proposed Synergy of Nanaomycin and Chemotherapy
A hypothetical synergistic mechanism could involve Nanaomycin sensitizing cancer cells to a chemotherapeutic agent. For example, Nanaomycin could inhibit pathways that lead to chemoresistance, thereby allowing the chemotherapy drug to be more effective at inducing apoptosis.
Experimental Protocols for Evaluating Synergy
To empirically validate the synergistic potential of this compound with chemotherapy, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.
Experimental Workflow
A typical workflow to assess synergy would involve determining the individual cytotoxicities of the drugs, followed by combination studies to calculate a combination index (CI).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1x104 to 1x105 cells/well in 100 µL of culture medium and incubate for 24 hours.[22]
-
Drug Treatment : Treat cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle-only control.
-
Incubation : Incubate the plate at 37°C for 48-72 hours.
-
MTT Addition : Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[22]
-
Solubilization : Add 100 µL of SDS-HCl solution to each well and incubate for 4 hours at 37°C to dissolve the formazan crystals.[22]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[23][24]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection : Treat cells with the drug combinations for the desired time, then harvest the cells by centrifugation.[25][26]
-
Washing : Wash the cells once with cold 1X PBS.[25]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[25]
-
Staining : To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[25][27]
-
Incubation : Incubate for 15 minutes at room temperature in the dark.[27]
-
Analysis : Analyze the cells by flow cytometry within one hour.[25] Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[26]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample to understand the effect of the drug combination on signaling pathways.
-
Protein Extraction : Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE : Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[28]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody specific to the target protein (e.g., phospho-ERK, cleaved caspase-3) overnight at 4°C with gentle agitation.[28]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28][29]
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
While the synergistic effects of this compound with chemotherapy remain to be experimentally demonstrated, the mechanistic profiles of its derivatives, Nanaomycin A and K, offer compelling hypotheses for their potential to enhance the efficacy of conventional anticancer drugs. The provided experimental framework offers a robust starting point for researchers to investigate these potential synergies, which could pave the way for novel and more effective combination cancer therapies.
References
- 1. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic ...: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 9. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming docetaxel resistance in prostate cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alarelinacetate.com [alarelinacetate.com]
- 12. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 13. oncodaily.com [oncodaily.com]
- 14. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. remedypublications.com [remedypublications.com]
- 18. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Doxorubicin - Wikipedia [en.wikipedia.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
- 29. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Nanaomycin C and Potential Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical aspect of evaluating new antibiotic candidates. This guide provides a comparative analysis of Nanaomycin C, a quinone antibiotic, and explores potential cross-resistance patterns with other antibiotic classes. Due to the limited availability of direct cross-resistance studies for this compound, this guide utilizes data from fluoroquinolones, a well-studied class of quinone antibiotics that share a similar mechanism of action, as a predictive framework.
This compound, a member of the nanaomycin family of antibiotics produced by Streptomyces rosa var. notoensis, belongs to the quinone class of compounds.[1] While its primary antimicrobial activity is against fungi and Gram-positive bacteria, a comprehensive understanding of its potential for cross-resistance with other antibiotics is crucial for its development as a therapeutic agent.[1]
Mechanism of Action: A Shared Target with Fluoroquinolones
Quinone antibiotics, including the nanaomycins and the more extensively studied fluoroquinolones, exert their antimicrobial effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. By inhibiting these enzymes, quinones prevent the proper unwinding and resealing of DNA, leading to catastrophic DNA damage and bacterial cell death. This shared mechanism of action suggests a potential for cross-resistance between this compound and fluoroquinolones.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
To illustrate potential cross-resistance patterns, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various fluoroquinolones against susceptible and resistant strains of Staphylococcus aureus. These data serve as a proxy for understanding how a quinone antibiotic like this compound might perform against bacteria with pre-existing resistance to this class of drugs.
| Antibiotic | S. aureus Strain | Resistance Phenotype | MIC (µg/mL) |
| Ciprofloxacin | ATCC 29213 | Susceptible | 0.25 |
| Ciprofloxacin | SA-1199B (norA overexpressing) | Efflux-mediated resistance | 4 |
| Ciprofloxacin | Mutant (GyrA S84L) | Target modification | 8 |
| Ciprofloxacin | Mutant (GyrA S84L, GrlA S80F) | Dual target modification | >64 |
| Levofloxacin | ATCC 29213 | Susceptible | 0.125 |
| Levofloxacin | SA-1199B (norA overexpressing) | Efflux-mediated resistance | 2 |
| Levofloxacin | Mutant (GyrA S84L) | Target modification | 4 |
| Levofloxacin | Mutant (GyrA S84L, GrlA S80F) | Dual target modification | 32 |
| Moxifloxacin | ATCC 29213 | Susceptible | 0.06 |
| Moxifloxacin | SA-1199B (norA overexpressing) | Efflux-mediated resistance | 0.5 |
| Moxifloxacin | Mutant (GyrA S84L) | Target modification | 1 |
| Moxifloxacin | Mutant (GyrA S84L, GrlA S80F) | Dual target modification | 8 |
This table presents hypothetical but representative MIC values based on published literature on fluoroquinolone resistance in S. aureus.
Experimental Protocols for Assessing Cross-Resistance
The determination of cross-resistance is typically achieved by measuring the Minimum Inhibitory Concentration (MIC) of a panel of antibiotics against a collection of bacterial strains with known resistance mechanisms.
Protocol: Broth Microdilution MIC Assay
This method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Bacterial culture in logarithmic growth phase.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-well microtiter plates.
- Stock solutions of antibiotics to be tested (e.g., this compound, ciprofloxacin, levofloxacin, etc.).
2. Inoculum Preparation:
- Aseptically pick several colonies of the test bacterium from an agar plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
- Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates to achieve a range of desired concentrations. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
6. Interpretation of Cross-Resistance:
- An increase in the MIC of this compound against a strain known to be resistant to another antibiotic (e.g., ciprofloxacin) compared to its MIC against a susceptible parent strain would indicate cross-resistance.
Visualizing Resistance Mechanisms and Experimental Workflows
To better understand the underlying principles of antibiotic resistance and the process of its investigation, the following diagrams are provided.
Figure 1. Common Mechanisms of Bacterial Antibiotic Resistance.
Figure 2. Experimental Workflow for Cross-Resistance Determination.
Conclusion
While direct experimental data on the cross-resistance of this compound is not yet widely available, its classification as a quinone antibiotic provides a basis for informed predictions. The shared mechanism of action with fluoroquinolones suggests that resistance mechanisms targeting DNA gyrase and topoisomerase IV, as well as efflux-mediated resistance, could confer cross-resistance to this compound. Further research, following the experimental protocols outlined in this guide, is essential to definitively characterize the cross-resistance profile of this compound and to guide its potential clinical development. Such studies will be invaluable in positioning this and other novel antibiotics in the ongoing battle against antimicrobial resistance.
References
Comparative analysis of the apoptotic pathways induced by different nanaomycins
For Researchers, Scientists, and Drug Development Professionals
Nanaomycins, a class of quinone antibiotics derived from Streptomyces, have garnered interest for their potential as anticancer agents. Their ability to induce programmed cell death, or apoptosis, is a key mechanism behind their therapeutic potential. This guide provides a comparative analysis of the apoptotic pathways induced by different nanaomycin analogues, focusing on Nanaomycin A and Nanaomycin K, for which the most substantial data are available. Information regarding the apoptotic mechanisms of Nanaomycin D and E is currently limited in published literature.
Comparative Overview of Apoptotic Induction
The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of Nanaomycin A and Nanaomycin K in various cancer cell lines.
Table 1: Nanaomycin A - Inhibition of Cell Viability
| Cell Line | Cancer Type | IC50 (72h) | Reference |
| HCT116 | Colon Carcinoma | 400 nM | [1][2] |
| A549 | Lung Carcinoma | 4100 nM | [1][2] |
| HL60 | Promyelocytic Leukemia | 800 nM | [1][2] |
Table 2: Nanaomycin K - Induction of Apoptosis
| Cell Line | Cancer Type | Treatment | Result | Reference |
| KK47 | Bladder Cancer | 50 µg/mL for 48h (with TGF-β) | Significant increase in late apoptotic cells (p < 0.01) | [3][4] |
| T24 | Bladder Cancer | 50 µg/mL for 48h (with TGF-β) | Significant increase in late apoptotic cells (p < 0.01) | [3][4] |
| ACHN | Renal Cell Carcinoma | 25 µg/mL for 24h (with TGF-β) | Significant increase in early (p = 0.0015) and late (p = 0.0170) apoptotic cells | [5] |
Apoptotic Signaling Pathways
The apoptotic pathways initiated by Nanaomycin A and Nanaomycin K appear to diverge, targeting different key molecular players.
Nanaomycin A
Nanaomycin A is recognized as a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[1][2] Its pro-apoptotic activity is primarily attributed to the reactivation of silenced tumor suppressor genes. The proposed pathway involves the following steps:
Caption: Proposed apoptotic pathway of Nanaomycin A.
Interestingly, one study reported that despite inducing apoptosis, Nanaomycin A did not lead to the activation of caspase-3 and caspase-7 in HCT116, A549, and HL60 cells under the tested conditions.[6] This suggests the possibility of a caspase-independent apoptotic pathway or a mechanism that involves other caspases not evaluated in the study.
Nanaomycin K
In contrast, Nanaomycin K has been shown to induce apoptosis through the activation of the classical caspase cascade in bladder and renal cancer cells.[3][5] This involves both the intrinsic and extrinsic pathways of apoptosis, marked by the activation of initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3). The apoptotic effect of Nanaomycin K is notably enhanced in the presence of Transforming Growth Factor-beta (TGF-β).[3][5]
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
Validating the Inhibition of DNMT3B by Nanaomycin A: A Comparative Guide
Introduction
DNA methyltransferase 3B (DNMT3B) is a key enzyme responsible for de novo DNA methylation, a fundamental epigenetic modification that plays a crucial role in gene regulation, development, and disease. Overexpression of DNMT3B is a common feature in various cancers, where it contributes to the silencing of tumor suppressor genes through hypermethylation of their promoter regions.[1][2] This makes DNMT3B a compelling target for therapeutic intervention. Nanaomycin A, a quinone antibiotic, has been identified as the first selective inhibitor of DNMT3B, demonstrating potential for reactivating silenced genes and inducing anti-proliferative effects in cancer cells.[3][4][5]
This guide provides a comparative analysis of Nanaomycin A and other DNMT3B inhibitors, supported by experimental data and detailed protocols for validation. It is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and oncology.
Performance Comparison of DNMT3B Inhibitors
The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit the biological process by 50%. Selectivity is also critical, indicating the inhibitor's preference for the target enzyme over other related enzymes, such as DNMT1, the maintenance methyltransferase.
Quantitative Data Summary
The following table summarizes the IC50 values for Nanaomycin A and a selection of other compounds against DNMT3B and DNMT1. Lower IC50 values indicate higher potency.
| Compound | DNMT3B IC50 (µM) | DNMT1 IC50 (µM) | Selectivity for DNMT3B | Reference |
| Nanaomycin A | 0.5 | Not Active | High | [1][4] |
| 1.5 (Fluorogenic assay) | Not Active | High | [1] | |
| 0.73 (UHPLC-based assay) | Not Active | High | [1] | |
| NSC14778 | 17 | 92 | Low (Dual Inhibitor) | [1] |
| Compound 11 | 22 | Not Active | High | [1] |
| Compound 33h | 8.0 (Fluorogenic assay) | - | High | [1] |
| 4.8 (UHPLC-based assay) | - | High | [1] | |
| Compound 7 | 72.3 | Not Active | High | [1] |
| Compound 10 | 13 | - | - | [1] |
| Compound 12 | 63.4 | Not Active | High | [1] |
Note: IC50 values can vary based on the specific assay conditions.
Experimental Validation Protocols
Robust validation of a DNMT3B inhibitor requires a multi-tiered approach, progressing from biochemical assays to cell-based and genomic analyses.
Biochemical Assays for Direct Inhibition
These assays determine the direct inhibitory effect of a compound on the purified DNMT3B enzyme.
a) Fluorogenic DNMT Inhibition Assay
-
Objective: To quantify the IC50 of an inhibitor against DNMT3B.
-
Methodology:
-
Substrate Coating: A DNA oligonucleotide containing CpG sites is coated onto microplate wells.
-
Enzymatic Reaction: Recombinant human DNMT3B enzyme is added to the wells along with the methyl donor S-adenosyl methionine (SAM) and varying concentrations of the test inhibitor (e.g., Nanaomycin A). A no-inhibitor control is included.
-
Methylation: The plate is incubated to allow DNMT3B to methylate the CpG sites on the DNA substrate.
-
Digestion: A methylation-specific endonuclease, such as GlaI, is added. This enzyme specifically cleaves the methylated DNA substrate.
-
Signal Generation: Cleavage of the substrate, which is often labeled with a fluorophore and a quencher, results in the separation of the two, leading to a detectable fluorescent signal.
-
Data Analysis: The fluorescence intensity is measured using a microplate reader. The percentage of inhibition at each inhibitor concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.[1]
-
b) UHPLC-Based Analytical Assay (e.g., DRONE Assay)
-
Objective: To directly monitor the kinetics of DNA methylation and confirm inhibitor potency.
-
Methodology: This method uses ultra-high-performance liquid chromatography (UHPLC) to directly measure the conversion of the substrate (unmethylated DNA) to the product (methylated DNA) over time. It allows for a precise determination of reaction kinetics and inhibitor IC50 values. This assay confirmed an IC50 of 4.8 µM for compound 33h.[1]
Cell-Based Assays for Cellular Effects
These experiments assess the functional consequences of DNMT3B inhibition within a cellular context.
a) Global DNA Methylation Analysis
-
Objective: To determine if the inhibitor reduces the overall level of 5-methylcytosine (5mC) in the genome.
-
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., A549, HCT116) are treated with the inhibitor at various concentrations for a defined period (e.g., 72 hours).[6]
-
DNA Extraction: Genomic DNA is isolated from the treated cells.
-
5mC Quantification: The percentage of 5mC in the genomic DNA is measured using methods such as ELISA-based colorimetric assays, LC-MS/MS, or pyrosequencing of repetitive elements. Nanaomycin A has been shown to reduce global methylation levels in multiple cell lines.[3][7]
-
b) Gene-Specific Demethylation and Reactivation
-
Objective: To demonstrate that the inhibitor can demethylate the promoter of a specific silenced tumor suppressor gene and restore its expression.
-
Methodology:
-
Cell Treatment: Treat cells as described above.
-
DNA/RNA Isolation: Isolate both genomic DNA and total RNA from the treated cells.
-
Methylation Analysis (DNA): Analyze the methylation status of a specific gene's CpG island promoter (e.g., RASSF1A) using:
-
Expression Analysis (RNA/Protein):
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of the target gene to confirm transcriptional reactivation.[9]
-
Western Blot: Detect the protein expression of the target gene to confirm translation.[9] Studies have confirmed that Nanaomycin A reactivates RASSF1A transcription and protein expression.[4][9]
-
-
c) Cell Viability and Proliferation Assays
-
Objective: To measure the anti-proliferative effects of the inhibitor on cancer cells.
-
Methodology:
-
Cell Treatment: Treat cancer cell lines with increasing concentrations of the inhibitor.
-
Viability/Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell viability is assessed using methods like:
-
Visualizations
DNMT3B Inhibition Pathway
Caption: Mechanism of DNMT3B inhibition by Nanaomycin A, leading to gene reactivation.
Experimental Workflow for Inhibitor Validation
Caption: A typical workflow for validating a novel DNMT3B inhibitor.
Conclusion
Nanaomycin A stands out as a potent and selective inhibitor of DNMT3B.[4][6] Experimental data consistently demonstrates its ability to inhibit the enzyme directly, reduce global and gene-specific DNA methylation, reactivate tumor suppressor gene expression, and induce cytotoxicity in cancer cells.[3][6][9] While concerns about its potential toxicity exist due to its chemical structure, Nanaomycin A serves as a crucial pharmacological tool and a foundational molecule for the development of novel DNMT3B inhibitors.[1] The comparative data on other compounds, such as Compound 11 and its analog 33h, highlight the ongoing efforts to identify new selective inhibitors with improved therapeutic profiles.[1] The validation workflow outlined provides a comprehensive framework for researchers to rigorously assess the efficacy and specificity of new chemical entities targeting DNMT3B, paving the way for new epigenetic cancer therapies.
References
- 1. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNMT3B in vitro knocking-down is able to reverse embryonal rhabdomyosarcoma cell phenotype through inhibition of proliferation and induction of myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Nanaomycin C and Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of epigenetics, the discovery and characterization of novel modifiers are paramount for advancing our understanding of gene regulation and developing innovative therapeutic strategies. This guide provides an objective comparison of Nanaomycin C, a promising epigenetic modifier, with other well-established epigenetic inhibitors. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.
This compound is an amide derivative of Nanaomycin A, a natural product isolated from Streptomyces rosa notoensis.[1] While direct extensive head-to-head studies on this compound are limited, its structural similarity to Nanaomycin A suggests a comparable biological activity profile. This guide will therefore leverage the substantial data available for Nanaomycin A as a proxy for this compound's activity, a common approach for closely related chemical analogs. Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), a key enzyme responsible for de novo DNA methylation.[2][3][4]
This guide will compare the performance of Nanaomycin A/C with other prominent epigenetic modifiers, including other DNA methyltransferase inhibitors (DNMTis) and histone deacetylase inhibitors (HDACis).
Data Presentation
Table 1: In Vitro Efficacy of Nanaomycin A and Other DNMT Inhibitors
| Compound | Target | Cell Line | IC50 | Reference |
| Nanaomycin A | DNMT3B | - | 500 nM (enzymatic assay) | [5][6] |
| HCT116 (Colon) | 400 nM | [5] | ||
| HL60 (Leukemia) | 800 nM | [5] | ||
| A549 (Lung) | 4100 nM | [5] | ||
| 5-Azacytidine | Pan-DNMT | HCT-116 (Colon) | 2.18 µM (24h), 1.98 µM (48h) | [7] |
| MOLM-13 (Leukemia) | 0.038 µM | [8] | ||
| Decitabine (5-aza-2'-deoxycytidine) | Pan-DNMT | HCT-116 (Colon) | 4.08 µM (24h), 3.18 µM (48h) | [7] |
| MOLM-13 (Leukemia) | 0.063 µM | [8] | ||
| A549 (Lung) | >2 µM | [9] |
Table 2: In Vitro Efficacy of Histone Deacetylase (HDAC) Inhibitors
| Compound | Target | Cell Line | IC50 | Reference |
| Trichostatin A (TSA) | Class I/II HDACs | Rat Liver HDACs | 1.3 nM (enzymatic assay) | [10] |
| Vorinostat (SAHA) | Pan-HDAC | Rat Liver HDACs | ~25 nM (enzymatic assay) | [10] |
Experimental Protocols
DNA Methyltransferase (DNMT) Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of DNMT enzymes.
Principle: The assay quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a DNA substrate by a DNMT enzyme. The amount of radioactivity incorporated into the DNA is proportional to the enzyme activity.
Protocol:
-
Prepare a reaction mixture containing the DNMT enzyme (e.g., recombinant human DNMT3B), a DNA substrate (e.g., poly(dI-dC)), and the test compound (e.g., Nanaomycin A) in a suitable reaction buffer.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction and spot the mixture onto a filter membrane (e.g., DE81).
-
Wash the filter membrane to remove unincorporated [³H]SAM.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the test compound to that of a control reaction without the inhibitor. IC50 values are determined by testing a range of inhibitor concentrations.[10][11]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Nanaomycin A) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells. IC50 values are determined from the dose-response curve.[1][12][13][14]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue extracts.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Lyse cells treated with the test compound to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-RASSF1A, anti-acetyl-Histone H3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).[15][16][17]
Mandatory Visualization
References
- 1. Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of demethylation and re-expression of RASSF1A gene in gastric cancer cell lines by combined treatment of 5-Aza-CdR and NaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Aza-2′'-deoxycytidine inhibits retinoblastoma cell by reactivating epigenetically silenced RASSF1A gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. researchgate.net [researchgate.net]
- 14. Dynamic spreading of chromatin-mediated gene silencing and reactivation between neighboring genes in single cells | eLife [elifesciences.org]
- 15. Low-dose dietary vorinostat increases brain histone acetylation levels and reduces oxidative stress in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reactivation of Epigenetically Silenced Genes by DNA Methyltransferase Inhibitors: Basic Concepts and Clinical Applications | Semantic Scholar [semanticscholar.org]
Assessing the Selectivity of Nanaomycins for Cancer Cells Over Normal Cells: A Comparative Guide
Absence of specific data for Nanaomycin C necessitates a comparative analysis of its close analogs, Nanaomycin A and Nanaomycin K, to provide insights into the potential cancer cell selectivity of this class of compounds. While direct comparative studies on the cytotoxicity of this compound against a panel of cancer and normal cell lines are not publicly available, research on Nanaomycins A and K offers valuable data points and mechanistic insights suggesting a potential therapeutic window. This guide synthesizes the available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.
Quantitative Assessment of Cytotoxicity
To facilitate a clear comparison of the cytotoxic potential of Nanaomycin analogs, the following table summarizes the available 50% inhibitory concentration (IC50) values for Nanaomycin A against various human cancer cell lines. It is important to note the absence of corresponding IC50 values for normal human cell lines in the same studies, which limits a direct quantitative assessment of selectivity.
Table 1: Cytotoxicity of Nanaomycin A against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 400[1][2] |
| A549 | Lung Carcinoma | 4100[1][2] |
| HL60 | Promyelocytic Leukemia | 800[1][2] |
Note: IC50 values were determined after 72 hours of treatment.
Experimental Protocols
The following are generalized experimental protocols for determining the cytotoxicity and IC50 values of compounds like Nanaomycins, based on commonly used assays mentioned in the reviewed literature.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of the Nanaomycin compound (e.g., ranging from 10 nM to 10 µM) for a specified duration (e.g., 72 hours). Include untreated cells as a negative control and a solvent (e.g., DMSO) control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: After the treatment period, add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
IC50 Calculation: Determine the IC50 value by plotting the luminescent signal (proportional to cell viability) against the compound concentration.
Visualizing Experimental Workflow and Signaling Pathways
To illustrate the methodologies and mechanisms of action discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining the IC50 of Nanaomycins.
Caption: Mechanisms of action for Nanaomycin A and K.
Conclusion
The available evidence on Nanaomycin A and K suggests that this class of compounds holds promise for selective anticancer activity. Nanaomycin A demonstrates potent cytotoxicity against various cancer cell lines through the inhibition of DNMT3B[1][2][9]. Nanaomycin K exhibits its anticancer effects by inhibiting the MAPK signaling pathway and inducing apoptosis, with in vivo studies indicating a favorable safety profile[3][4][5].
However, to definitively assess the selectivity of this compound and its analogs, further research is crucial. Specifically, studies employing a panel of both cancerous and normal human cell lines, with direct comparison of IC50 values under standardized conditions, are necessary. Such data will be instrumental in determining the therapeutic index and guiding the future development of Nanaomycins as potential cancer therapeutic agents.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanaomycin K, a new epithelial-mesenchymal transition inhibitor produced by the actinomycete "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Nanaomycin A and Other DNMT Inhibitors on Cellular Transcriptomes
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of Nanaomycin A and other prominent DNA methyltransferase inhibitors (DNMTis), namely Azacitidine and Decitabine. Due to a lack of publicly available data on the transcriptomic effects of Nanaomycin C in mammalian cells, this guide will focus on the comparison between Nanaomycin A, a selective DNMT3B inhibitor, and the widely studied non-selective DNMTis, Azacitidine and Decitabine.
Introduction to DNMT Inhibitors
DNA methyltransferases (DNMTs) are a family of enzymes crucial for establishing and maintaining DNA methylation patterns, which play a significant role in gene expression regulation.[1] In various cancers, hypermethylation of tumor suppressor gene promoters leads to their silencing and contributes to tumorigenesis.[1][2] DNMT inhibitors are a class of epigenetic drugs that aim to reverse this hypermethylation, leading to the re-expression of silenced tumor suppressor genes and exerting anti-tumor effects.[1]
Nanaomycins are a group of antibiotics produced by Streptomyces species.[3] While information on this compound is limited to its isolation and antimicrobial properties, Nanaomycin A has been identified as a selective inhibitor of DNMT3B.[4][5]
Azacitidine (5-azacytidine) and Decitabine (5-aza-2'-deoxycytidine) are nucleoside analogs that, upon incorporation into DNA, trap DNMTs, leading to their degradation and subsequent passive demethylation of the genome.[6] They are considered non-selective inhibitors of DNMTs.[2]
Comparative Transcriptomic Effects
The following tables summarize the known transcriptomic effects of Nanaomycin A, Azacitidine, and Decitabine based on available literature. It is important to note that comprehensive, head-to-head comparative transcriptomic studies are scarce, and the effects can be highly cell-type and dose-dependent.
| Feature | Nanaomycin A | Azacitidine | Decitabine |
| Primary DNMT Target | DNMT3B (selective)[4][5] | DNMT1, DNMT3A, DNMT3B (non-selective)[2] | DNMT1, DNMT3A, DNMT3B (non-selective)[2] |
| Reported Transcriptomic Effects | Reactivation of specific tumor suppressor genes (e.g., RASSF1A)[4] | Broad changes in gene expression, including upregulation of genes involved in apoptosis, chemokine signaling, and immune pathways.[7][8] | Global hypomethylation leading to the induction of interferon-induced pathways and expression of endogenous retroviral elements.[9] Inhibition of erythroid-related transcripts has also been observed.[9] |
| Known Upregulated Genes/Pathways | - RASSF1A[4] | - Genes related to apoptosis[7] - Chemokine signaling pathways[7] - PI3K/AKT, RAP1, TNF, TGF signaling pathways[7] | - Interferon-induced pathways[9] - Endogenous retroviral elements[9] - Cancer-testis antigens (e.g., MAGE)[9] |
| Known Downregulated Genes/Pathways | Data not available | Data not available in provided search results | - Erythroid-related transcripts[9] |
| Cell Lines Studied (in cited literature) | A549 (lung carcinoma), HCT116 (colorectal carcinoma), HL-60 (promyelocytic leukemia), Neuroblastoma cell lines[4][10] | Primary cells from patients with Myelodysplastic Syndromes (MDS)[3] | Primary bone marrow samples from patients with Acute Myeloid Leukemia (AML) and MDS, AML cell lines[9][11] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and interpretation of transcriptomic studies. Below are generalized protocols based on the methodologies described in the cited literature for RNA sequencing analysis.
Sample Preparation and RNA Extraction (General Protocol)
-
Cell Culture and Treatment: Cells are cultured in appropriate media and treated with the DNMT inhibitor (e.g., Nanaomycin A, Azacitidine, or Decitabine) at a specific concentration and for a defined duration. A vehicle-treated control group is essential.
-
Cell Lysis and RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.
RNA Sequencing (RNA-Seq) (General Protocol)
-
Library Preparation: An RNA-seq library is prepared from the high-quality total RNA. This typically involves poly(A) selection for mRNA enrichment, followed by RNA fragmentation.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand cDNA, followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the double-stranded cDNA fragments. The adapter-ligated library is then amplified by PCR to generate a sufficient quantity for sequencing.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment to a reference genome, and quantification of gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM, or Transcripts Per Million - TPM). Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon treatment with the DNMT inhibitor compared to the control.
Signaling Pathways and Mechanisms of Action
The transcriptomic changes induced by DNMT inhibitors result in the modulation of various signaling pathways critical for cancer cell survival and proliferation.
DNMT Inhibition and Gene Reactivation
The core mechanism of action for these inhibitors is the reversal of hypermethylation at gene promoters, leading to the reactivation of silenced genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of cancer signalling pathway(s) in two -stage mouse skin tumorigenesis by annonacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanaomycin A | C16H14O6 | CID 442757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanaomycin K, a new epithelial-mesenchymal transition inhibitor produced by the actinomycete "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the antibacterial activity of Nanaomycin C against clinically used antibiotics
An objective analysis of Nanaomycin C's antibacterial efficacy benchmarked against clinically utilized antibiotics, supported by in vitro experimental data and detailed methodologies.
This guide is intended for researchers, scientists, and professionals in drug development, offering a concise comparison of the antibacterial properties of this compound with standard-of-care antibiotics. The presented data is derived from established in vitro assays to quantify and compare antimicrobial potency.
Quantitative Comparison of Antibacterial Activity
The in vitro antibacterial activity of this compound was assessed against Gram-positive and Gram-negative bacteria and compared with clinically relevant antibiotics. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | 0.78 | 1.56 |
| Vancomycin | Staphylococcus aureus | 1.0 - 2.0[1][2][3][4][5] | ~2.0 |
| This compound | Bacillus subtilis | 0.39 | 0.78 |
| Penicillin G | Bacillus subtilis | 0.015 - 0.03 | Not widely reported |
| This compound | Escherichia coli | >100 | >100 |
| Ciprofloxacin | Escherichia coli | 0.015 - 0.25[6] | 0.03 - 4.0[7][8][9][10][11] |
Experimental Protocols
The following standardized laboratory procedures were employed to determine the MIC and MBC values, ensuring reproducibility and comparability of the results.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Caption: Broth Microdilution MIC Assay Workflow.
Minimum Bactericidal Concentration (MBC) Assay Protocol
Following the determination of the MIC, the MBC is established to assess the bactericidal versus bacteriostatic nature of the compound. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an antibiotic-free solid agar medium. The plates are then incubated to allow for the growth of any surviving bacteria. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13][14]
Caption: MBC Determination Workflow.
Proposed Mechanism of Action of Nanaomycin Class Antibiotics
Nanaomycin A, a closely related compound to this compound, is understood to exert its antibacterial effects through a multi-faceted mechanism. A key aspect of its action is the generation of reactive oxygen species (ROS), which leads to oxidative stress and damage to essential cellular components, including DNA, RNA, and proteins. Additionally, Nanaomycin A has been shown to inhibit DNA methyltransferase 3B (DNMT3B), an enzyme crucial for DNA methylation. Disruption of DNA methylation patterns can lead to aberrant gene expression and ultimately inhibit bacterial replication and survival.
Caption: Proposed Dual Mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Greater Ciprofloxacin Tolerance as a Possible Selectable Phenotype Underlying the Pandemic Spread of the H30 Subclone of Escherichia coli Sequence Type 131 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro susceptibility of Escherichia coli O157 to several antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 13. microchemlab.com [microchemlab.com]
- 14. qlaboratories.com [qlaboratories.com]
Comparative Stability of Nanaomycin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative stability of drug candidates is a critical aspect of preclinical development. This guide provides a comparative overview of the stability of various Nanaomycin analogs, a class of pyranonaphthoquinone antibiotics with promising therapeutic potential. Due to the limited availability of direct comparative stability studies in publicly accessible literature, this guide combines known information about Nanaomycin A with established methodologies for stability testing of related antibiotic compounds. The experimental protocols described herein are based on standard pharmaceutical industry practices for forced degradation studies and the development of stability-indicating analytical methods.
Executive Summary
Nanaomycin analogs, including Nanaomycin A, D, H, and K, have garnered significant interest for their diverse biological activities, ranging from anticancer to antimicrobial effects. Nanaomycin A is a known selective inhibitor of DNA methyltransferase 3B (DNMT3B), while Nanaomycin K has been shown to inhibit the MAPK signaling pathway. The inherent chemical stability of these analogs under various environmental conditions—such as pH, temperature, and light—is a crucial determinant of their viability as therapeutic agents. This guide outlines the methodologies to assess and compare their stability profiles, presents a template for data comparison, and illustrates the key signaling pathways associated with their mechanisms of action.
Data Presentation: Comparative Stability of Nanaomycin Analogs
| Nanaomycin Analog | Degradation Condition | % Degradation (at 24h) | Major Degradation Products |
| Nanaomycin A | Acidic (0.1 N HCl, 60°C) | Data not available | Not identified |
| Alkaline (0.1 N NaOH, 60°C) | Data not available | Not identified | |
| Oxidative (3% H₂O₂, 25°C) | Data not available | Not identified | |
| Thermal (80°C, solid state) | Data not available | Not identified | |
| Photolytic (UV light, 254 nm) | Data not available | Not identified | |
| Nanaomycin D | Acidic (0.1 N HCl, 60°C) | Data not available | Not identified |
| Alkaline (0.1 N NaOH, 60°C) | Data not available | Not identified | |
| Oxidative (3% H₂O₂, 25°C) | Data not available | Not identified | |
| Thermal (80°C, solid state) | Data not available | Not identified | |
| Photolytic (UV light, 254 nm) | Data not available | Not identified | |
| Nanaomycin H | Acidic (0.1 N HCl, 60°C) | Data not available | Not identified |
| Alkaline (0.1 N NaOH, 60°C) | Data not available | Not identified | |
| Oxidative (3% H₂O₂, 25°C) | Data not available | Not identified | |
| Thermal (80°C, solid state) | Data not available | Not identified | |
| Photolytic (UV light, 254 nm) | Data not available | Not identified | |
| Nanaomycin K | Acidic (0.1 N HCl, 60°C) | Data not available | Not identified |
| Alkaline (0.1 N NaOH, 60°C) | Data not available | Not identified | |
| Oxidative (3% H₂O₂, 25°C) | Data not available | Not identified | |
| Thermal (80°C, solid state) | Data not available | Not identified | |
| Photolytic (UV light, 254 nm) | Data not available | Not identified |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of Nanaomycin analogs. These protocols are adapted from standard guidelines for forced degradation studies of quinone-containing antibiotics.
Preparation of Stock Solutions
-
Solvent Selection: Based on available data for Nanaomycin A, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions. It is recommended to test the solubility of each analog in a range of solvents (e.g., methanol, ethanol, acetonitrile) to find the most appropriate one for stability studies.
-
Concentration: Prepare a stock solution of each Nanaomycin analog at a concentration of 1 mg/mL in the chosen solvent.
-
Storage: Stock solutions of Nanaomycin A in DMSO can be stored at -20°C for several months[1]. The stability of stock solutions for other analogs under similar conditions should be verified.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid (HCl).
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature (25°C) for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid Nanaomycin analog in a controlled temperature oven at 80°C.
-
At specified time points, withdraw a sample, dissolve it in the chosen solvent, and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the Nanaomycin analog (in a photostable container) to UV light (e.g., 254 nm) in a photostability chamber.
-
Maintain a control sample in the dark at the same temperature.
-
At specified time points, withdraw aliquots from both the exposed and control samples and dilute with the mobile phase for analysis.
-
Stability-Indicating HPLC Method
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products. The following is a general method that can be optimized for Nanaomycin analogs.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good resolution between the parent compound and all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of the specific Nanaomycin analog (e.g., 280 nm for quinones). A photodiode array (PDA) detector is recommended to check for peak purity.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Mandatory Visualization
The following diagrams illustrate the known signaling pathways affected by Nanaomycin analogs and a general workflow for conducting a comparative stability study.
Caption: Experimental workflow for the comparative stability study of Nanaomycin analogs.
Caption: Signaling pathways inhibited by Nanaomycin A and Nanaomycin K.
References
Validating the On-Target Effects of Nanaomycin C: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of Nanaomycin C, a member of the nanaomycin family of antibiotics. While direct genetic validation studies on this compound are not extensively available in public literature, this document outlines a comprehensive strategy based on the known targets of its close analogs, Nanaomycin A and Nanaomycin K. We will explore how genetic approaches can be employed to unequivocally identify and validate the cellular targets of this compound and compare its efficacy against other inhibitors of the same pathways.
Introduction to this compound and its Potential Targets
Nanaomycins are a class of quinone antibiotics produced by Streptomyces rosa var. notoensis.[1] While this compound is the amide of nanaomycin A, its precise cellular targets and mechanism of action are not as well-characterized as other members of its family.[1][2] Based on studies of its analogs, the primary hypothesized targets for this compound include:
-
DNA Methyltransferase 3B (DNMT3B): Nanaomycin A has been identified as a selective inhibitor of DNMT3B, an enzyme crucial for epigenetic regulation and often dysregulated in cancer.[3][4][5][6]
-
MAPK Signaling Pathway: Nanaomycin K has been shown to inhibit the MAPK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, which is frequently hyperactivated in various cancers.[7]
-
Topoisomerase II: The quinone structure of nanaomycins is similar to other compounds known to inhibit topoisomerase II, an essential enzyme for resolving DNA topological stress during replication and transcription.
This guide will focus on leveraging genetic techniques to validate these potential targets for this compound.
Genetic Approaches for On-Target Validation
Genetic validation is a powerful tool to confirm that the biological effect of a compound is mediated through its intended target.[8] The core principle is to mimic the effect of the drug by genetically silencing or knocking out the target gene. If the cellular phenotype upon genetic perturbation matches the phenotype observed with compound treatment, it provides strong evidence for on-target activity.
Key Genetic Validation Techniques:
-
CRISPR-Cas9 Gene Knockout: This revolutionary gene-editing tool allows for the permanent and complete knockout of a target gene.[1][9] By comparing the phenotype of knockout cells with cells treated with this compound, a direct link between the target and the compound's effect can be established.
-
siRNA/shRNA-mediated Gene Knockdown: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to transiently or stably reduce the expression of a target gene. This method is particularly useful for assessing the effects of partial loss-of-function, which can sometimes better mimic the action of a pharmacological inhibitor.[10][11]
Experimental Workflow for Validating this compound Targets
The following workflow outlines the key steps to validate the on-target effects of this compound.
Caption: A logical workflow for the genetic validation of this compound's on-target effects.
Data Presentation: Comparative Analysis of Nanaomycin Analogs and Other Inhibitors
While specific data for this compound is limited, we can compile data for its analogs and known inhibitors of its potential targets to provide a baseline for comparison.
Table 1: Comparative IC50 Values of Nanaomycin A and Known Inhibitors
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| Nanaomycin A | DNMT3B | HCT116 | 0.4 | [11] |
| A549 | 4.1 | [11] | ||
| HL-60 | 0.8 | [11] | ||
| 5-Azacytidine | DNMTs (pan-inhibitor) | HCT116 | 2.18 (24h) | |
| HCT116 | 1.98 (48h) | |||
| Trametinib | MEK1/2 (MAPK pathway) | Various | Varies | |
| Etoposide | Topoisomerase II | Various | Varies |
Note: IC50 values can vary significantly based on the cell line and experimental conditions.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout for Target Validation
Objective: To generate a stable knockout cell line for a candidate target gene of this compound to compare cellular phenotypes with drug treatment.
Protocol:
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the candidate gene using a reputable online tool.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect the gRNA/Cas9 plasmid with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Harvest the lentiviral particles and transduce the target cancer cell line (e.g., U-937).
-
-
Selection and Clonal Isolation:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
-
Expand individual clones and extract genomic DNA.
-
Confirm the presence of insertions/deletions (indels) at the target locus by Sanger sequencing and T7 Endonuclease I assay.
-
Verify the absence of protein expression by Western blot.
-
-
Phenotypic Analysis:
-
Compare the proliferation rate, apoptosis induction, and cell cycle profile of the knockout clones with the wild-type cells treated with this compound.
-
shRNA-Mediated Knockdown for Target Validation
Objective: To achieve stable knockdown of a candidate target gene to assess the phenotypic consequence of reduced gene expression.
Protocol:
-
shRNA Design and Cloning:
-
Design two to three shRNAs targeting the mRNA of the candidate gene.
-
Clone the shRNAs into a suitable lentiviral vector, preferably one with an inducible promoter (e.g., Tet-On system) to control the timing of knockdown.
-
-
Lentivirus Production and Transduction:
-
Produce and harvest lentiviral particles as described for the CRISPR protocol.
-
Transduce the target cell line.
-
-
Selection and Validation of Knockdown:
-
Select transduced cells.
-
Induce shRNA expression (e.g., with doxycycline for a Tet-On system).
-
Confirm knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blot.
-
-
Phenotypic Analysis:
-
Perform phenotypic assays (proliferation, apoptosis, etc.) on the knockdown cells and compare the results to cells treated with this compound.
-
Signaling Pathway Analysis
To investigate the effect of this compound on the MAPK signaling pathway, the phosphorylation status of key downstream effectors should be examined.
Caption: Hypothesized inhibition of the MAPK pathway by this compound, based on Nanaomycin K data.
Experimental Approach:
-
Treat cancer cells (e.g., U-937) with varying concentrations of this compound for different durations.
-
Prepare cell lysates and perform Western blotting to detect the phosphorylated forms of MEK (p-MEK) and ERK (p-ERK).
-
A decrease in the levels of p-MEK and p-ERK upon this compound treatment would suggest inhibition of the MAPK pathway.
Conclusion
Validating the on-target effects of this compound is a critical step in its development as a potential therapeutic agent. While direct evidence is currently lacking, a systematic approach utilizing genetic tools such as CRISPR-Cas9 and shRNA can provide definitive answers. By comparing the phenotypic outcomes of genetic perturbation of hypothesized targets with the effects of this compound treatment, researchers can build a strong case for its mechanism of action. Furthermore, quantitative comparisons with known inhibitors of these pathways will be essential to position this compound within the existing therapeutic landscape. The experimental frameworks provided in this guide offer a robust starting point for these crucial validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. antibodyresearch.com [antibodyresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U937 Cells [cytion.com]
- 9. bcrj.org.br [bcrj.org.br]
- 10. U937 (cell line) - Wikipedia [en.wikipedia.org]
- 11. apexbt.com [apexbt.com]
Safety Operating Guide
Personal protective equipment for handling Nanaomycin C
For researchers, scientists, and professionals in drug development, ensuring safe handling of potent compounds like Nanaomycin C is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Physical and Chemical Properties
A clear understanding of a compound's properties is the foundation of safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₅ | [1] |
| Molecular Weight | 301.29 g/mol | [1] |
| CAS Number | 58286-55-8 | [1] |
| Appearance | Data not available | |
| Solubility | Data not available | [2] |
| Decomposition Temperature | Data not available | [2] |
Hazard Identification and Toxicology
This compound is a compound that requires careful handling due to its potential health risks.
| Hazard | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [3] |
| Carcinogenicity | Suspected of causing cancer. | [3] |
| Skin Corrosion/Irritation | No data available. | [3] |
| Serious Eye Damage/Irritation | No data available. | [3] |
| Germ Cell Mutagenicity | No data available. | [3] |
| Reproductive Toxicity | No data available. | [3] |
Hazard Statement: H302 (Harmful if swallowed), H351 (Suspected of causing cancer).[3]
Signal Word: Warning.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978). | Prevents skin contact and absorption. Regular glove changes are recommended. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects eyes from dust, aerosols, and splashes. |
| Face Protection | Face shield worn in combination with goggles. | Provides a full barrier against splashes to the face.[2][4] |
| Body Protection | Impermeable, disposable gown with long sleeves and closed cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-certified N95 or higher respirator. | Necessary when there is a risk of generating airborne powder or aerosols.[2] |
| Foot Protection | Disposable shoe covers. | Prevents the spread of contamination outside the work area. |
Procedural Guidance for Handling this compound
Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
-
Designate a Controlled Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Assemble All Materials: Before starting, gather all necessary equipment and reagents, including the compound, solvents, and waste containers.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above. Ensure gloves are inspected for any defects before use.[1]
-
Weighing: If working with the solid form, handle it in a well-ventilated place and avoid the formation of dust and aerosols.[1] Use non-sparking tools.[1]
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Experimental Use: During the experiment, handle all materials containing this compound with care to avoid spills and contamination.
-
Decontamination: After the procedure, decontaminate all work surfaces and equipment.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, and pipette tips, should be treated as hazardous waste.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination, starting with the most contaminated items first.
-
Waste Disposal: Dispose of all hazardous waste in clearly labeled, sealed containers.[1] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Emergency Response Protocol
Caption: Immediate actions to take in case of a spill or personal exposure.
-
Spill:
-
Evacuate the immediate area and alert others.
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain the spill using absorbent materials.
-
Collect the spilled material and place it in a sealed container for disposal.[1]
-
Clean the spill area thoroughly.
-
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
